molecular formula C6H11O3- B1236181 6-Hydroxyhexanoate

6-Hydroxyhexanoate

カタログ番号: B1236181
分子量: 131.15 g/mol
InChIキー: IWHLYPDWHHPVAA-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-hydroxyhexanoate is a hydroxy fatty acid anion and the conjugate base of 6-hydroxyhexanoic acid, formed by deprotonation of the carboxylic acid group. It is a medium-chain fatty acid anion and an omega-hydroxy fatty acid anion. It derives from a hexanoate. It is a conjugate base of a 6-hydroxyhexanoic acid.

特性

IUPAC Name

6-hydroxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHLYPDWHHPVAA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)[O-])CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Biosynthesis of 6-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 6-hydroxyhexanoate (6HA), a valuable C6 platform chemical and monomer for the biodegradable polymer polycaprolactone (PCL). This document details the primary enzymatic pathways, summarizes key quantitative data from various biocatalytic systems, outlines relevant experimental protocols, and presents visual diagrams of the core processes to facilitate understanding and further research in metabolic engineering and biocatalysis.

Core Biosynthesis Pathways for this compound

The biological production of this compound predominantly follows multi-step enzymatic cascades, often engineered in microbial hosts like Escherichia coli and Pseudomonas taiwanensis. The most well-documented pathway initiates from cyclohexane, a readily available and inexpensive feedstock. An alternative natural pathway involves the omega-oxidation of hexanoate.

Pathway from Cyclohexane

The conversion of cyclohexane to 6HA is a four-step enzymatic cascade that has been successfully engineered in recombinant bacteria.[1] This pathway involves a series of oxidation and hydrolysis reactions, seamlessly converting a non-functionalized cycloalkane into a linear hydroxy acid.

  • Step 1: Cyclohexane to Cyclohexanol: A cytochrome P450 monooxygenase (Cyp) catalyzes the initial hydroxylation of cyclohexane to produce cyclohexanol.[1] This is often a rate-limiting step due to the toxicity of the substrate to the microbial host.[2]

  • Step 2: Cyclohexanol to Cyclohexanone: A cyclohexanol dehydrogenase (CDH) oxidizes cyclohexanol to cyclohexanone. This step often requires a cofactor like NADP+.[3]

  • Step 3: Cyclohexanone to ε-Caprolactone: A Baeyer-Villiger monooxygenase, specifically a cyclohexanone monooxygenase (CHMO), performs the key ring-expansion of cyclohexanone to form ε-caprolactone, a seven-membered cyclic ester.[3][4] This reaction consumes molecular oxygen and a cofactor, typically NADPH.[3]

  • Step 4: ε-Caprolactone to this compound: The final step involves the hydrolysis of the ε-caprolactone ring. This can be achieved by a lactonase (Lact) or a lipase, which opens the cyclic ester to yield the final product, 6-hydroxyhexanoic acid.[1][5]

The following diagram illustrates this four-step enzymatic cascade.

G cluster_pathway Biosynthesis of this compound from Cyclohexane A Cyclohexane B Cyclohexanol A->B  Cyp Monooxygenase (+ O2, NADPH) C Cyclohexanone B->C  Cyclohexanol  Dehydrogenase (CDH)  (+ NADP+) D ε-Caprolactone C->D  Cyclohexanone  Monooxygenase (CHMO)  (+ O2, NADPH) E This compound D->E  Lactonase / Lipase (+ H2O) G A Strain Construction (Gene cloning, expression vector assembly) B Cultivation & Cell Growth (Shake flask or bioreactor) A->B C Induction of Gene Expression (e.g., with IPTG) B->C D Whole-Cell Biotransformation (Resting or growing cells with substrate) C->D E Sampling & Quenching D->E F Product Extraction (e.g., Liquid-liquid extraction) E->F G Quantification (GC-MS or LC-MS) F->G H Data Analysis (Titer, yield, rate calculation) G->H

References

The Natural Occurrence and Biosynthesis of 6-Hydroxyhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanoate, a six-carbon omega-hydroxy fatty acid, is a naturally occurring metabolite identified as a key intermediate in the omega-oxidation pathway of fatty acids. Its discovery in nature, primarily through studies of microbial metabolism, has opened avenues for research into novel biosynthetic pathways and their potential applications in biocatalysis and the production of valuable chemicals. This technical guide provides an in-depth overview of the discovery of this compound in nature, focusing on its biosynthesis, methods of detection, and quantitative data reported in the scientific literature.

Data Presentation: Quantitative Analysis of this compound Metabolism

The following table summarizes the quantitative data from studies on the metabolism of this compound and its precursors in Pseudomonas species. These bacteria are central to the discovery and characterization of the omega-oxidation pathway for hexanoate.

Precursor CompoundOrganism(s)ProductMolar Yield (%)Reference
HexanoateAlkane-utilizing Pseudomonas spp.Adipic acid5
This compoundAlkane-utilizing Pseudomonas spp.Adipic acid30
6-OxohexanoateAlkane-utilizing Pseudomonas spp.Adipic acid90
This compoundPseudomonas aeruginosa PAOAdipic acid40

Experimental Protocols

This section details the methodologies for the key experiments related to the discovery, identification, and quantification of this compound from natural sources, primarily bacterial cultures.

Culturing of Pseudomonas for this compound Production

This protocol is based on the methods used for growing alkane-utilizing Pseudomonas species to study the omega-oxidation pathway.

  • Media Preparation: A mineral salts medium is prepared containing essential nutrients for bacterial growth. A typical composition includes:

    • Phosphate buffer (e.g., 50 mM Na-K phosphate, pH 7.0)

    • Ammonium salt (e.g., (NH₄)₂SO₄) as a nitrogen source

    • Magnesium sulfate (e.g., 0.04% MgSO₄·7H₂O)

    • Iron sulfate (e.g., 0.001% FeSO₄·7H₂O)

  • Carbon Source: The medium is supplemented with a suitable carbon source to induce the omega-oxidation pathway. For example, n-hexane can be used as an inducer. The target precursor, such as hexanoate, is then added to the culture.

  • Inoculation and Incubation: The sterilized medium is inoculated with a fresh culture of the desired Pseudomonas strain. The culture is incubated at an appropriate temperature (e.g., 30°C) with shaking to ensure aeration.

  • Cell Harvesting: After a suitable incubation period, the bacterial cells are harvested by centrifugation. The cell pellet and the supernatant can be analyzed separately for the presence of this compound and its metabolites.

Extraction of this compound from Bacterial Culture

This protocol outlines a general procedure for extracting organic acids like this compound from a bacterial culture broth.

  • Sample Preparation:

    • Centrifuge the bacterial culture to separate the supernatant from the cell pellet.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Acidification: Acidify the filtered supernatant to a low pH (e.g., pH 2) using a strong acid like HCl. This converts the carboxylate form of the organic acids to their protonated, less polar form, which is more amenable to extraction with organic solvents.

  • Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate or diethyl ether.

    • Shake the funnel vigorously for several minutes to allow for the partitioning of the organic acids into the organic phase.

    • Allow the layers to separate, and then collect the organic layer.

    • Repeat the extraction process with fresh organic solvent to maximize the recovery of the target analytes.

  • Drying and Concentration:

    • Dry the pooled organic extracts over an anhydrous drying agent like sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to concentrate the extracted organic acids.

    • The resulting residue can be reconstituted in a small volume of a suitable solvent for analysis.

Derivatization and GC-MS Analysis of this compound

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar functional groups of this compound (hydroxyl and carboxylic acid) need to be derivatized to increase its volatility. Silylation is a common derivatization technique for this purpose.

  • Derivatization Procedure (Silylation):

    • Ensure the extracted sample is completely dry in a reaction vial.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine to the dried extract.

    • Seal the vial tightly and heat it at a specific temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.

    • After cooling, the derivatized sample is ready for injection into the GC-MS system.

  • GC-MS Parameters (Example):

    • Gas Chromatograph (GC):

      • Column: A nonpolar capillary column, such as a DB-5ms.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan mode (e.g., m/z 50-550) for identification of unknown compounds or Selected Ion Monitoring (SIM) mode for targeted quantification of known compounds.

The Pivotal Role of 6-Hydroxyhexanoate in Omega-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega (ω)-oxidation of fatty acids represents an alternative metabolic pathway to the more prevalent beta-oxidation. While typically a minor route, its significance is amplified in scenarios where beta-oxidation is compromised. This technical guide provides an in-depth exploration of the omega-oxidation pathway, with a specific focus on the crucial intermediate, 6-hydroxyhexanoate. We will delve into the enzymatic cascade, present quantitative data, detail experimental protocols for its study, and illustrate the key biochemical and signaling pathways involved. This document serves as a comprehensive resource for researchers investigating fatty acid metabolism, metabolic disorders, and potential therapeutic interventions.

Introduction to Omega-Oxidation

Omega-oxidation is a metabolic process that involves the oxidation of the terminal methyl carbon (the ω-carbon) of a fatty acid.[1] This pathway primarily occurs in the smooth endoplasmic reticulum of liver and kidney cells.[2] While it can metabolize a range of fatty acids, it is most active with medium-chain fatty acids (10-12 carbons).[3] The biological significance of omega-oxidation includes providing an alternative energy source when beta-oxidation is impaired and aiding in the detoxification of xenobiotics.[2] The end products of this pathway are dicarboxylic acids, which can then enter the beta-oxidation pathway for further degradation.[3]

The Biochemical Pathway: From Hexanoate to Adipic Acid

The omega-oxidation of a six-carbon fatty acid, hexanoate, proceeds through a series of enzymatic reactions, with this compound serving as a key intermediate.

  • Hydroxylation of Hexanoate: The process is initiated by the hydroxylation of the ω-carbon of hexanoate to form This compound . This reaction is catalyzed by a family of cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies.[3] This initial step requires molecular oxygen (O₂) and the reducing equivalent NADPH.[3]

  • Oxidation to an Aldehyde: The newly formed hydroxyl group of this compound is then oxidized to an aldehyde, yielding 6-oxohexanoate (also known as adipic semialdehyde). This reaction is carried out by alcohol dehydrogenase (ADH), an NAD⁺-dependent enzyme.[3]

  • Final Oxidation to a Dicarboxylic Acid: The final step in this initial phase of omega-oxidation is the oxidation of the aldehyde group of 6-oxohexanoate to a carboxylic acid, resulting in the formation of adipic acid (a six-carbon dicarboxylic acid). This reaction is catalyzed by aldehyde dehydrogenase (ALDH), which also utilizes NAD⁺ as a cofactor.[3]

Following its formation, adipic acid can be activated to its coenzyme A (CoA) ester and subsequently undergo beta-oxidation from either end of the molecule.

Omega_Oxidation_Pathway Hexanoate Hexanoate 6_Hydroxyhexanoate This compound Hexanoate->6_Hydroxyhexanoate Cytochrome P450 (CYP4A, CYP4F) O₂, NADPH 6_Oxohexanoate 6-Oxohexanoate 6_Hydroxyhexanoate->6_Oxohexanoate Alcohol Dehydrogenase (ADH) NAD⁺ → NADH + H⁺ Adipic_Acid Adipic Acid 6_Oxohexanoate->Adipic_Acid Aldehyde Dehydrogenase (ALDH) NAD⁺ → NADH + H⁺

Figure 1: The omega-oxidation pathway of hexanoate, highlighting the central role of this compound.

Quantitative Data

Precise kinetic parameters for the enzymes involved in the omega-oxidation of C6 fatty acids are not extensively documented. However, data from related substrates and enzyme families provide valuable insights.

EnzymeSubstrateKmVmaxSource Organism/SystemNotes
Cytochrome P450 (CYP4A/4F)HexanoateNot specifiedNot specifiedHuman Liver MicrosomesActivity is generally lower for shorter-chain fatty acids compared to medium-chain fatty acids.
Alcohol Dehydrogenase (ADH)Octanol~0.1-1 mMVariableHuman Liver IsoenzymesKm values for long-chain alcohols are significantly lower than for ethanol, indicating higher affinity.[3]
Alcohol Dehydrogenase (ADH)16-Hydroxyhexadecanoic acid~0.01-0.1 mMVariableHuman Liver IsoenzymesDemonstrates that hydroxy fatty acids are good substrates for ADH.[3]
Aldehyde Dehydrogenase (ALDH)Acetaldehyde~0.05-2.55 mMVariableYeast, Human ErythrocyteKm values are highly dependent on the specific isoenzyme and conditions.[4][5]
Aldehyde Dehydrogenase (ALDH)Long-chain aldehydesNot specifiedNot specifiedGeneralALDHs are known to oxidize a wide range of aliphatic aldehydes.

Intracellular Concentrations:

MetaboliteConcentration (in cultured cells)Cell TypeReference
This compound0.990 (relative abundance)Not specified[1]

Experimental Protocols

Analysis of this compound and Adipic Acid by GC-MS

This protocol outlines a general procedure for the extraction, derivatization, and analysis of this compound and adipic acid from biological samples.

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma, serum, or cell lysate, add an appropriate internal standard (e.g., a deuterated analog). b. Acidify the sample by adding 50 µL of 1M HCl. c. Add 600 µL of an organic solvent (e.g., ethyl acetate or diethyl ether) and vortex vigorously for 2 minutes. d. Centrifuge at 10,000 x g for 5 minutes to separate the phases. e. Carefully transfer the upper organic layer to a new tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation): a. To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). b. Add 50 µL of a suitable solvent like pyridine or acetonitrile. c. Cap the vial tightly and heat at 60-80°C for 30-60 minutes. d. Cool the sample to room temperature before injection.[6]

3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). b. Injection Volume: 1 µL. c. Inlet Temperature: 250°C. d. Oven Temperature Program:

  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp 1: Increase to 155°C at 4°C/min.
  • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes. e. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. f. Scan Range: m/z 50-550. g. Quantification: Use selected ion monitoring (SIM) for target analytes and internal standards based on their characteristic fragment ions.

Enzyme Activity Assays

1. Alcohol Dehydrogenase (ADH) Activity Assay (Adapted for this compound): This assay measures the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm. a. Reaction Mixture (in a 1 mL cuvette):

  • 850 µL of 0.1 M Sodium Pyrophosphate buffer, pH 9.2.
  • 100 µL of 25 mM NAD⁺ solution.
  • 50 µL of 10 mM this compound solution (substrate). b. Procedure:
  • Incubate the reaction mixture at 25°C for 5 minutes to reach thermal equilibrium.
  • Initiate the reaction by adding 10 µL of the enzyme preparation (e.g., microsomal fraction or purified enzyme).
  • Immediately monitor the increase in absorbance at 340 nm for 5 minutes.
  • The rate of NADH formation is proportional to the ADH activity.

2. Aldehyde Dehydrogenase (ALDH) Activity Assay (Adapted for 6-Oxohexanoate): Similar to the ADH assay, this method follows the production of NADH. a. Reaction Mixture (in a 1 mL cuvette):

  • 850 µL of 50 mM HEPES buffer, pH 8.0.
  • 100 µL of 25 mM NAD⁺ solution.
  • 50 µL of 10 mM 6-oxohexanoate solution (substrate). b. Procedure:
  • Follow the same procedure as the ADH assay, monitoring the increase in absorbance at 340 nm.

Signaling Pathways and Regulatory Roles

The dicarboxylic acid products of omega-oxidation, such as adipic acid, are not merely metabolic end-products but can also function as signaling molecules. One of the key regulatory pathways they influence is mediated by Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.

PPARα is a nuclear receptor that acts as a transcription factor, playing a master regulatory role in lipid metabolism.[7] Fatty acids and their derivatives, including dicarboxylic acids, are natural ligands for PPARα.[7]

Activation of PPARα by Adipic Acid:

  • Adipic acid, produced via omega-oxidation, can enter the nucleus.

  • Inside the nucleus, adipic acid binds to and activates PPARα.

  • Activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

  • This PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • This binding leads to the increased transcription of genes involved in fatty acid transport, activation, and oxidation in both mitochondria and peroxisomes.

This creates a positive feedback loop where the products of omega-oxidation can upregulate the machinery for overall fatty acid catabolism.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adipic_Acid_cyto Adipic Acid (from ω-oxidation) Adipic_Acid_nucl Adipic Acid Adipic_Acid_cyto->Adipic_Acid_nucl Transport PPARa PPARα Adipic_Acid_nucl->PPARa Binds & Activates PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (on DNA) PPARa_RXR->PPRE Binds Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Regulates Increased_Transcription Increased Transcription Target_Genes->Increased_Transcription

Figure 2: Signaling pathway of adipic acid via PPARα activation.

Experimental Workflow Overview

Studying the role of this compound in omega-oxidation typically involves a multi-step experimental workflow.

Experimental_Workflow start Start: Biological System (e.g., Liver Microsomes, Cultured Cells) incubation Incubation with Substrate (e.g., Hexanoate) start->incubation enzyme_assay Enzyme Activity Assays (ADH, ALDH with specific substrates) start->enzyme_assay gene_expression Gene Expression Analysis (qPCR or RNA-seq for CYP4A, PPARα targets) start->gene_expression extraction Metabolite Extraction (Liquid-Liquid Extraction) incubation->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis (Quantification of this compound, Adipic Acid) derivatization->analysis end Data Interpretation & Pathway Analysis analysis->end enzyme_assay->end gene_expression->end

Figure 3: A generalized experimental workflow for investigating omega-oxidation.

Conclusion

This compound is a pivotal, yet often overlooked, intermediate in the omega-oxidation of fatty acids. Understanding its formation and subsequent metabolism is crucial for a complete picture of fatty acid homeostasis and its dysregulation in various metabolic diseases. The methodologies and pathways detailed in this guide provide a robust framework for researchers to investigate this important metabolic route. Further research into the specific kinetics of the enzymes involved and the broader signaling implications of omega-oxidation products will undoubtedly open new avenues for therapeutic intervention in metabolic disorders.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 6-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanoate, a molecule of significant interest in various scientific domains, serves as a versatile building block in chemical synthesis and plays a crucial role in metabolic pathways. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its associated acid, and common ester derivatives. It is designed to be an essential resource for researchers, scientists, and professionals involved in drug development and related fields, offering detailed experimental protocols, tabulated data for easy reference, and visualizations of key biological pathways.

Chemical and Physical Properties

The properties of 6-hydroxyhexanoic acid, its corresponding anion this compound, and its methyl and ethyl esters are summarized below. These tables provide a comparative overview of their key physical and chemical characteristics.

Table 1: General Chemical Properties
Property6-Hydroxyhexanoic AcidThis compound (Anion)Methyl this compoundEthyl this compound
IUPAC Name 6-hydroxyhexanoic acid[1][2]This compound[3][4]methyl this compoundethyl this compound[5]
Synonyms ε-Hydroxycaproic acid, 5-hydroxypentanecarboxylic acid[1][2]5-hydroxypentanecarboxylateMethyl 6-hydroxycaproateEthyl 6-hydroxycaproate
Chemical Formula C₆H₁₂O₃[1][2]C₆H₁₁O₃⁻[3][4]C₇H₁₄O₃[6]C₈H₁₆O₃[5]
Molecular Weight 132.16 g/mol [1][2]131.15 g/mol [3]146.18 g/mol [6]160.21 g/mol [5]
CAS Number 1191-25-9[1]Not applicable4547-43-7[6]5299-60-5[5]
Table 2: Physical Properties
Property6-Hydroxyhexanoic AcidMethyl this compoundEthyl this compound
Appearance Waxy solid or colorless to pale yellow liquid[7][8]Colorless oil[6]Colorless liquid[9]
Melting Point 38-40 °C[7][10]123-124 °C (in benzene/cyclohexane/acetone)[6]Not available
Boiling Point 113-116 °C[7], 272-273 °C (estimated)[8]123 °C at 12 Torr[6]127-128 °C at 12 mmHg[9][11]
Density Not available1.0214 g/cm³[6]0.985 g/mL at 25 °C[9][11]
Refractive Index Not availableNot availablen20/D 1.437[9][11]
Solubility Soluble in water[12]Slightly soluble in Chloroform and DMSO[6]Not available
pKa ~4.71 (Strongest Acidic)[13]15.12 ± 0.10 (Predicted)[6]15.15 ± 0.20 (Predicted)[14]
Table 3: Spectral Data
Property6-Hydroxyhexanoic AcidMethyl this compound
¹H NMR Predicted spectra available[15][16]. Experimental data in CDCl₃: δ 7.68 (bs, 1H), 3.59 (t, 2H), 2.30 (t, 2H), 1.65-1.48 (m, 4H), 1.40-1.26 (m, 2H)[6].¹H NMR (600 MHz, Chloroform-d) δ 3.66 (s, 3H), 3.64 (t, J = 6.5 Hz, 2H), 2.32 (t, J = 7.5 Hz, 2H), 1.74 (s, 1H), 1.65 (p, J = 7.5 Hz, 2H), 1.57 (p, J = 6.7 Hz, 2H), 1.39 (p, J = 7.7 Hz, 2H)[17].
¹³C NMR Spectra available[17]. Experimental data in CDCl₃: δ 178.9, 62.3, 34.0, 31.9, 25.1, 24.4[6].¹³C NMR (151 MHz, Chloroform-d) δ 174.32, 62.77, 51.63, 34.12, 32.44, 25.42, 24.76[17].
Mass Spectrometry GC-MS data available[11].APCI MS (m/z) calc. for C₇H₁₄O₃ [M-H]⁺ = 147.1016, found 147.1074[17].

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of 6-Hydroxyhexanoic Acid via Hydrolysis of ε-Caprolactone

This protocol describes the base-catalyzed hydrolysis of ε-caprolactone to yield 6-hydroxyhexanoic acid.

Materials:

  • ε-Caprolactone

  • Sodium hydroxide (NaOH), 0.5 M solution

  • Amberlite IR-120 (H⁺) resin

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • Silica gel for column chromatography

Procedure:

  • A solution of ε-caprolactone (10.0 g, 87.6 mmol) in 200 mL of 0.5 M NaOH is stirred at room temperature for 12 hours.[6]

  • The reaction mixture is then neutralized by the addition of Amberlite IR-120 (H⁺) resin until a neutral pH is achieved.[6]

  • The resin is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude product.[6]

  • The crude 6-hydroxyhexanoic acid is purified by silica gel column chromatography using a solvent system of CH₂Cl₂:MeOH:AcOH (20:1:0.5) as the eluent.[6]

  • Fractions containing the purified product are collected and concentrated to yield 6-hydroxyhexanoic acid as a colorless oil (typical yield: ~98%).[6]

Biotransformation of 1,6-Hexanediol to 6-Hydroxyhexanoic Acid

This protocol outlines the selective oxidation of 1,6-hexanediol to 6-hydroxyhexanoic acid using Gluconobacter oxydans.

Materials:

  • Gluconobacter oxydans DSM 50049

  • 1,6-Hexanediol (1,6-HD)

  • Sodium phosphate buffer (100 mM, pH 7)

  • Sodium hydroxide (NaOH), 0.5 N solution

  • Cultivation medium for G. oxydans

Procedure:

  • G. oxydans is cultivated in a suitable production medium. The cell pellet is collected by centrifugation.[9]

  • The cell pellet is suspended in 10 mL of 100 mM sodium phosphate buffer (pH 7) containing 84.6 mM 1,6-HD in a 50 mL tube.[9]

  • The biotransformation is carried out in an incubator at 30 °C with shaking at 200 rpm.[9]

  • The pH of the reaction mixture is maintained between 6 and 7 by the controlled addition of 0.5 N NaOH solution.[9]

  • After 30 hours, the reaction mixture is centrifuged to remove the bacterial cells.[9]

  • The supernatant is concentrated by evaporation to remove water, and the resulting 6-hydroxyhexanoic acid is dried under vacuum (typical isolated yield: 96.5%).[9]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of hydroxy fatty acids, which can be adapted for this compound.

Materials:

  • Sample containing this compound

  • Methanol

  • Sulfuric acid

  • Sodium chloride

  • n-Hexane

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Derivatization (Methylation): To a sample containing 6-hydroxyhexanoic acid, add a solution of methanol and sulfuric acid. Heat the mixture to facilitate the formation of the methyl ester derivative (methyl this compound), which is more volatile and suitable for GC analysis.

  • Extraction: After cooling, add a saturated sodium chloride solution and extract the methyl ester with n-hexane.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to a suitable volume.

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample into the GC-MS system.

    • GC Conditions: Use a temperature program appropriate for the separation of fatty acid methyl esters. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).[18]

    • MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 40-550.[18]

  • Data Analysis: Identify methyl this compound based on its retention time and the fragmentation pattern in the mass spectrum, comparing it to a known standard or a spectral library.

Signaling and Metabolic Pathways

This compound is a key intermediate in the omega-oxidation of fatty acids and has been shown to influence cellular signaling pathways, particularly those involved in lipolysis.

Omega-Oxidation of Hexanoate

The omega-oxidation pathway is an alternative to beta-oxidation for fatty acid metabolism. It involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group. In the case of hexanoate, this pathway leads to the formation of adipic acid, with this compound as a crucial intermediate.[19][20]

omega_oxidation Hexanoate Hexanoate This compound This compound Hexanoate->this compound Cytochrome P450 NADPH, O₂ 6-Oxohexanoate 6-Oxohexanoate (Adipic Semialdehyde) This compound->6-Oxohexanoate Alcohol Dehydrogenase NAD⁺ Adipic_Acid Adipic Acid 6-Oxohexanoate->Adipic_Acid Aldehyde Dehydrogenase NAD⁺

Omega-Oxidation Pathway of Hexanoate.
Gαi-Mediated Inhibition of Lipolysis

6-Hydroxyhexanoic acid has been reported to suppress adipocyte lipolysis through a Gαi-mediated signaling pathway.[21] G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gαi, can counteract the stimulatory effects of pathways that increase intracellular cyclic AMP (cAMP) levels, a key second messenger that promotes lipolysis.

lipolysis_inhibition cluster_membrane Cell Membrane GPCR_i Gαi-coupled Receptor G_alpha_i Gαi GPCR_i->G_alpha_i Activates AC Adenylyl Cyclase ATP ATP 6-HHA 6-Hydroxyhexanoic Acid 6-HHA->GPCR_i Binds G_alpha_i->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis Promotes

Gαi-Mediated Inhibition of Lipolysis by 6-HHA.

Conclusion

This technical guide provides a detailed compilation of the chemical and physical properties of this compound and its derivatives, alongside practical experimental protocols and an overview of its role in key biological pathways. The structured presentation of data in tables and the visualization of complex biological processes aim to facilitate a deeper understanding and application of this versatile molecule in research and development. The information presented herein is intended to serve as a valuable and accessible resource for the scientific community.

References

An In-depth Technical Guide to 6-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-hydroxyhexanoate, a molecule of significant interest in polymer chemistry and biocatalysis. This document details its chemical identity, synthesis methodologies, biological significance, and includes experimental protocols and quantitative data for researchers in drug development and material science.

Core Concepts: Chemical Identity and Structure

This compound is the conjugate base of 6-hydroxyhexanoic acid. The acid form is an omega-hydroxy fatty acid, featuring a hydroxyl group at the terminus of a six-carbon chain. This bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, makes it a versatile chemical building block.

Table 1: Chemical Identifiers for 6-Hydroxyhexanoic Acid

IdentifierValue
CAS Number 1191-25-9[1]
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
IUPAC Name 6-hydroxyhexanoic acid[1]
SMILES C(CCC(=O)O)CCO[2]
InChI Key IWHLYPDWHHPVAA-UHFFFAOYSA-N[1]

Synthesis of this compound

This compound can be synthesized through both traditional chemical methods and increasingly efficient biocatalytic routes.

Chemical Synthesis

The primary chemical route to 6-hydroxyhexanoic acid is the hydrolysis of ε-caprolactone.[3] This reaction is typically carried out in the presence of an acid or base catalyst.

Biocatalytic Synthesis

Recent advancements have focused on the microbial production of this compound, offering a more sustainable alternative to chemical synthesis. Genetically engineered microorganisms are utilized to convert various substrates into this compound through multi-enzyme cascades.

A notable example is the use of recombinant Pseudomonas taiwanensis to synthesize 6-hydroxyhexanoic acid from cyclohexane.[4] This whole-cell biocatalyst contains a four-step enzymatic cascade.[4]

Enzymatic_Synthesis_of_6_Hydroxyhexanoate cluster_workflow Biocatalytic Cascade in Recombinant Pseudomonas taiwanensis Cyclohexane Cyclohexane Cyclohexanol Cyclohexanol Cyclohexane->Cyclohexanol Cyp Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone CDH Caprolactone ε-Caprolactone Cyclohexanone->Caprolactone CHMO Hydroxyhexanoate 6-Hydroxyhexanoic Acid Caprolactone->Hydroxyhexanoate Lactonase

Caption: Enzymatic cascade for the synthesis of 6-hydroxyhexanoic acid from cyclohexane.

Another well-documented biocatalytic process involves a three-enzyme cascade in Escherichia coli to produce 6-hydroxyhexanoic acid from cyclohexanol.[5]

Biological Significance and Applications

The primary biological and commercial relevance of this compound lies in its role as a monomer for the synthesis of polycaprolactone (PCL), a biodegradable and biocompatible polyester.[6][7][8] PCL has numerous applications in the biomedical field, including in drug delivery systems, tissue engineering scaffolds, and absorbable sutures.[9]

In microbiological contexts, this compound is an intermediate in the ω-oxidation pathway of hexanoate in some bacteria, leading to the production of adipic acid.[10] There is also evidence that Streptococcus gordonii, a commensal oral bacterium, naturally secretes 6-hydroxyhexanoic acid, which may possess anti-inflammatory and metabolic regulatory properties.[6] Some research also suggests potential antibacterial activity.[6]

Omega_Oxidation_Pathway cluster_pathway Bacterial ω-Oxidation of Hexanoate Hexanoate Hexanoate Hydroxyhexanoate This compound Hexanoate->Hydroxyhexanoate ω-Hydroxylation Oxohexanoate 6-Oxohexanoate Hydroxyhexanoate->Oxohexanoate Oxidation Adipate Adipate Oxohexanoate->Adipate Oxidation

Caption: The ω-oxidation pathway of hexanoate, where this compound is an intermediate.

Quantitative Data

The following table summarizes key quantitative data from biocatalytic synthesis studies of 6-hydroxyhexanoic acid.

Table 2: Performance of Biocatalytic Systems for 6-Hydroxyhexanoic Acid Production

BiocatalystSubstrateProduct TiterSpecific Product YieldReference
Recombinant P. taiwanensisCyclohexane25 mM (3.3 g/L)0.4 g/gCDW[4]
Recombinant E. coli with lipaseCyclohexanol>20 g/L81% (isolated yield)[5]

Experimental Protocols

Chemical Synthesis of 6-Hydroxyhexanoic Acid from ε-Caprolactone

This protocol is adapted from standard hydrolysis procedures.

Materials:

  • ε-caprolactone

  • 0.5 M Sodium Hydroxide (NaOH) solution

  • Amberlite IR-120 (H+) resin or a similar strong acid cation exchange resin

  • Deionized water

Procedure:

  • Dissolve ε-caprolactone in a 0.5 M NaOH solution.[3]

  • Stir the mixture at room temperature for 12 hours to ensure complete hydrolysis.[3]

  • Neutralize the reaction mixture by adding Amberlite IR-120 (H+) resin until the pH is neutral.[3]

  • Filter the mixture to remove the resin.[3]

  • Concentrate the filtrate under reduced pressure to obtain 6-hydroxyhexanoic acid.

Biocatalytic Synthesis of 6-Hydroxyhexanoic Acid using Recombinant P. taiwanensis**

This protocol is a summarized workflow based on published research.[4]

1. Strain and Pre-culture Preparation:

  • Use a recombinant P. taiwanensis strain engineered with the four-enzyme cascade for cyclohexane conversion.

  • Grow a pre-culture in a suitable medium (e.g., LB medium) overnight at 30°C with appropriate antibiotic selection.

2. Bioreactor Setup and Main Culture:

  • Inoculate the main culture in a defined mineral salt medium (e.g., M9 medium) in a stirred-tank bioreactor.

  • Maintain the temperature at 30°C and control the pH (e.g., at 7.0).

  • Induce the expression of the enzymatic cascade with an appropriate inducer (e.g., dicyclopropyl ketone).

3. Biotransformation:

  • After induction and cell growth to a suitable density, initiate the biotransformation.

  • Continuously supply cyclohexane to the bioreactor, for example, via the gas phase, at a controlled rate.

  • Monitor the concentrations of the substrate, intermediates, and the final product, 6-hydroxyhexanoic acid, using analytical techniques such as GC and HPLC.

4. Product Isolation and Quantification:

  • Separate the cells from the culture broth by centrifugation.

  • Analyze the supernatant for the concentration of 6-hydroxyhexanoic acid using HPLC.[11]

Conclusion

This compound is a valuable platform chemical with significant applications in the production of biodegradable polymers. While chemical synthesis from ε-caprolactone is a well-established method, biocatalytic routes using engineered microorganisms offer a promising and sustainable alternative. Further research into optimizing these biocatalytic processes and exploring the potential biological activities of this compound could open up new avenues in drug development and green chemistry.

References

The Natural Occurrence of 6-Hydroxyhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyhexanoate is a naturally occurring ω-hydroxy fatty acid that serves as a key metabolic intermediate in various biological pathways, most notably in the microbial degradation of fatty acids. Its significance extends to the biotechnology sector as a monomer for the synthesis of biodegradable polymers. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthesis, metabolic fate, and the analytical methodologies for its detection and quantification. This document is intended to be a resource for researchers in microbiology, biochemistry, and drug development, offering insights into the metabolic pathways involving this compound and detailed protocols for its study.

Introduction

This compound, also known as 6-hydroxycaproic acid, is a six-carbon carboxylic acid with a hydroxyl group on the terminal (ω) carbon. This structure imparts unique chemical properties that make it a versatile molecule in biological systems and a valuable precursor in industrial applications. While not as ubiquitous as other fatty acids, this compound plays a crucial role in specific metabolic contexts, particularly in the microbial world. Its presence has also been noted in humans. Understanding the natural occurrence and metabolism of this compound is essential for harnessing its potential in bioremediation, bioplastic production, and for understanding certain aspects of microbial and human metabolism.

Natural Occurrence and Metabolism

The primary documented natural occurrence of this compound is as a metabolic intermediate in the ω-oxidation pathway of fatty acids in various microorganisms.

Bacterial Metabolism

A number of bacterial species, particularly those from the genus Pseudomonas, are capable of utilizing n-alkanes and fatty acids as carbon sources. In these organisms, the ω-oxidation pathway serves as a crucial route for the degradation of medium-chain fatty acids.

  • Pseudomonas Species: Alkane-utilizing strains of Pseudomonas have been shown to oxidize hexanoate to adipic acid, with this compound being a key intermediate. The molar yields of conversion of hexanoate to this compound can be significant in induced bacterial cultures.

  • Streptococcus gordonii: This commensal oral bacterium has been reported to secrete this compound. This suggests a role for this molecule in the microbial ecology of the human oral cavity, potentially influencing interactions with other microorganisms.

Human Occurrence

The presence of this compound has been detected in human saliva. While the precise concentration and physiological significance are not yet fully understood, its presence suggests endogenous production or microbial activity within the oral microbiome.

Occurrence in Other Organisms

Currently, there is limited information available in the scientific literature regarding the natural occurrence of this compound in plants, fungi, and other eukaryotes as a native metabolite. Its primary documented role remains within microbial fatty acid metabolism.

Biosynthesis and Metabolic Pathways

Biosynthesis via ω-Oxidation of Hexanoate

The most well-characterized pathway for the formation of this compound is the ω-oxidation of hexanoate. This pathway is an alternative to the more common β-oxidation of fatty acids and occurs in the endoplasmic reticulum of eukaryotes and in some bacteria.

The initial step is the hydroxylation of the terminal methyl group of hexanoate to form this compound. This reaction is catalyzed by a class of enzymes known as monooxygenases, often involving cytochrome P450.

Further Metabolism to Adipic Acid

Following its formation, this compound is further oxidized to 6-oxohexanoate (adipic semialdehyde) and subsequently to adipic acid. Adipic acid can then enter central carbon metabolism.

Engineered Biosynthesis from Acetyl-CoA

In the field of metabolic engineering, pathways have been designed to produce 6-carbon chemicals, including this compound, from the central metabolite acetyl-CoA. These synthetic pathways often involve the reversal of the β-oxidation cycle to build up the carbon chain, followed by specific enzymatic modifications to introduce the terminal hydroxyl group.

Quantitative Data

Quantitative data on the natural concentration of this compound in various organisms and environmental samples is sparse in the existing scientific literature. The available data primarily comes from laboratory-based microbial conversion studies.

Source Organism/MatrixCompoundConcentration/YieldReference
Pseudomonas spp. (induced with n-hexane)Adipic acid from this compound30% molar yield
Human SalivaAcetate (for comparison)0.24 ± 0.38 mmol/L
Human SalivaThis compoundDetected, but not quantified

Experimental Protocols

The accurate detection and quantification of this compound from biological matrices require robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Extraction of this compound from Bacterial Culture

Objective: To extract this compound from a liquid bacterial culture for subsequent analysis.

Materials:

  • Bacterial culture supernatant

  • Internal standard (e.g., deuterated this compound or a similar medium-chain hydroxy fatty acid)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Protocol:

  • Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatant.

  • To 10 mL of the supernatant, add a known amount of the internal standard.

  • Acidify the supernatant to a pH of approximately 2 by adding concentrated HCl dropwise. This protonates the carboxyl group of this compound, making it more soluble in organic solvents.

  • Perform a liquid-liquid extraction by adding 10 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.

  • Repeat the extraction of the aqueous phase with another 10 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • The dried residue is now ready for derivatization (for GC-MS) or can be reconstituted in a suitable solvent for HPLC analysis.

GC-MS Analysis with Silylation

Objective: To quantify this compound using GC-MS after derivatization. Derivatization is necessary to increase the volatility of the analyte.

Materials:

  • Dried extract of this compound

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BST

An In-Depth Technical Guide to 6-Hydroxyhexanoate Metabolic Intermediates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the core metabolic pathway involving 6-hydroxyhexanoate, detailing its key intermediates, enzymatic conversions, and regulatory mechanisms. This guide provides quantitative data, comprehensive experimental protocols, and visual diagrams to support research and development in related fields.

Introduction

The this compound metabolic pathway is a significant route for the biodegradation of various alicyclic and N-heterocyclic compounds, including cyclohexanol and caprolactam. Its intermediates are gaining increasing interest in the biotechnology and pharmaceutical sectors for their potential as building blocks for polymers and as targets for drug development. This technical guide offers a detailed exploration of the core metabolic intermediates, the enzymes that catalyze their transformation, and the analytical methods used to study this pathway.

Core Metabolic Pathway

The central pathway involves the sequential oxidation of a precursor molecule to adipic acid, a commercially valuable dicarboxylic acid. The key intermediates in this process are this compound and 6-oxohexanoate. This pathway is a key part of the degradation of cyclohexanol and is also involved in the metabolism of caprolactam, the monomer of nylon-6.

The primary enzymatic steps are:

  • Oxidation of this compound: this compound is oxidized to 6-oxohexanoate by the enzyme This compound dehydrogenase (EC 1.1.1.258), typically using NAD+ as a cofactor.[1]

  • Oxidation of 6-oxohexanoate: 6-oxohexanoate is further oxidized to adipate by 6-oxohexanoate dehydrogenase (EC 1.2.1.63), often utilizing NADP+ as a cofactor.[2]

Quantitative Data on Metabolic Intermediates and Enzymes

The efficiency of the this compound metabolic pathway is dependent on the kinetic properties of its core enzymes and the cellular concentrations of its intermediates. While comprehensive kinetic data for these specific enzymes across a wide range of organisms is not extensively documented in publicly available literature, typical values for related dehydrogenases provide a useful reference.

Table 1: Molar Yields of Adipic Acid from Precursors in Pseudomonas spp.

PrecursorMolar Yield of Adipic Acid (%)
Hexanoate5
This compound30
6-Oxohexanoate90

Data extracted from studies on alkane-utilizing strains of Pseudomonas spp. induced with n-hexane.[3][4]

Signaling Pathways and Regulation

The expression of the genes encoding the enzymes of the this compound pathway is often inducible and subject to transcriptional regulation. The genetic organization of these pathways provides insights into their control mechanisms.

Cyclohexanol Degradation Pathway Regulation in Acinetobacter

In Acinetobacter sp. strain NCIMB 9871, the genes for cyclohexanol degradation, including those for this compound dehydrogenase (chnD) and 6-oxohexanoate dehydrogenase (chnE), are part of a gene cluster. The expression of these genes is regulated by a transcriptional activator, ChnR, which belongs to the AraC-XylS family of regulators.[5] The gene arrangement is often chnB-chnE-chnR, where chnB encodes cyclohexanone monooxygenase.[5]

cluster_Acinetobacter Cyclohexanol Degradation Gene Cluster in Acinetobacter ChnR chnR (Transcriptional Activator) P_chnB P_chnB ChnR->P_chnB Induces expression ChnB chnB (Cyclohexanone monooxygenase) ChnE chnE (6-Oxohexanoate dehydrogenase)

Caption: Genetic regulation of the cyclohexanol degradation pathway in Acinetobacter.

Caprolactam Degradation Pathway in Pseudomonas

In Pseudomonas jessenii, a caprolactam catabolism gene cluster has been identified which contains the genes necessary for the conversion of caprolactam to adipate. This suggests a coordinated regulation of the pathway, likely induced by the presence of caprolactam or its metabolites.

Experimental Workflows and Protocols

Analysis of this compound and Related Metabolites

Accurate quantification of the metabolic intermediates is crucial for studying the this compound pathway. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

cluster_workflow General Workflow for Metabolite Analysis Sample Biological Sample (e.g., cell culture, tissue) Extraction Metabolite Extraction (e.g., solvent extraction) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or HPLC) Extraction->Analysis Direct injection (for HPLC) Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

Caption: A generalized workflow for the analysis of metabolic intermediates.

Protocol 1: GC-MS Analysis of Organic Acids

This protocol is adapted for the analysis of this compound and related organic acids from biological samples.

1. Sample Preparation and Extraction:

  • Homogenize the biological sample (e.g., cell pellet, tissue).

  • Perform a solvent extraction, for example, using a mixture of methanol, chloroform, and water to separate the polar metabolites.

2. Derivatization:

  • Evaporate the polar extract to dryness under a stream of nitrogen.

  • To the dried residue, add a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) esters.

  • Incubate at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Example):

    • Column: DB-5ms or equivalent.
    • Injector Temperature: 250-280°C.
    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).
    • Carrier Gas: Helium.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI).
    • Scan Range: m/z 50-600.

4. Data Analysis:

  • Identify the peaks corresponding to the TMS derivatives of the target metabolites based on their retention times and mass spectra by comparison to authentic standards and spectral libraries.

  • Quantify the metabolites using an internal standard and a calibration curve.

Protocol 2: Enzyme Assay for this compound Dehydrogenase (NAD+-dependent)

This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the formation of NADH.

1. Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

  • Substrate: this compound solution.

  • Cofactor: NAD+ solution.

  • Enzyme: Purified or crude enzyme extract.

2. Assay Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing the assay buffer, NAD+, and this compound.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

3. Controls:

  • Run a blank reaction without the substrate (this compound) to account for any background NADH production.

  • Run a blank reaction without the enzyme to ensure no non-enzymatic reduction of NAD+.

Metabolic Pathway Diagrams

The this compound metabolic pathway is a convergence point for the degradation of several environmental compounds.

cluster_pathway This compound Metabolic Pathway Cyclohexanol Cyclohexanol Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Cyclohexanol dehydrogenase Caprolactam Caprolactam SixACA 6-Aminocaproate Caprolactam->SixACA Caprolactamase Hexanoate Hexanoate (ω-oxidation) SixHHA This compound Hexanoate->SixHHA ω-Hydroxylase EpsilonCaprolactone ε-Caprolactone Cyclohexanone->EpsilonCaprolactone Cyclohexanone monooxygenase EpsilonCaprolactone->SixHHA ε-Caprolactone hydrolase SixOHA 6-Oxohexanoate SixACA->SixOHA 6-Aminocaproate transaminase SixHHA->SixOHA This compound dehydrogenase Adipate Adipate SixOHA->Adipate 6-Oxohexanoate dehydrogenase BetaOxidation β-Oxidation Adipate->BetaOxidation

Caption: Converging pathways leading to this compound and its metabolism to adipate.

Conclusion

The this compound metabolic pathway represents a versatile catabolic route with significant biotechnological implications. A thorough understanding of its intermediates, the kinetics of the involved enzymes, and the regulatory networks that govern its activity is essential for harnessing its full potential. This guide provides a foundational resource for researchers and professionals in drug development and biotechnology, offering key data, protocols, and visual aids to facilitate further investigation and application of this important metabolic pathway.

References

The Biodegradation Pathway of 6-Hydroxyhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The microbial biodegradation of 6-hydroxyhexanoate is a key metabolic process in the breakdown of various alicyclic and aliphatic compounds, including cyclohexanol and hexanoate. This guide provides a comprehensive overview of the core biochemical pathway, the enzymes involved, their regulation, and the experimental methods used to study this process.

Core Biodegradation Pathway

The primary route for the aerobic degradation of this compound in microorganisms, particularly in species of Pseudomonas and Acinetobacter, is through an ω-oxidation pathway. This pathway sequentially oxidizes this compound to adipic acid, which can then enter central metabolism.

The key steps in the pathway are:

  • Oxidation of this compound: The initial step involves the oxidation of the hydroxyl group of this compound to an aldehyde, forming 6-oxohexanoate (also known as adipic semialdehyde). This reaction is catalyzed by This compound dehydrogenase .

  • Oxidation of 6-Oxohexanoate: The aldehyde group of 6-oxohexanoate is then oxidized to a carboxylic acid, yielding adipic acid . This step is catalyzed by 6-oxohexanoate dehydrogenase .

Adipic acid can be further metabolized, typically through β-oxidation, to acetyl-CoA and succinyl-CoA, which are intermediates of the citric acid cycle.

In addition to the primary ω-oxidation pathway, a secondary, non-productive pathway has been identified. A β-oxidative attack on this compound can lead to the formation of 2-tetrahydrofuranacetic acid.[1][2][3] However, this compound is not further metabolized by the bacteria, making this a dead-end pathway of little physiological significance for complete degradation.[1][2][3]

Visualization of the Biodegradation Pathway

Biodegradation_Pathway cluster_main_pathway ω-Oxidation Pathway cluster_dead_end_pathway β-Oxidative Attack (Dead-end) This compound This compound 6-Oxohexanoate 6-Oxohexanoate This compound->6-Oxohexanoate This compound Dehydrogenase Adipic Acid Adipic Acid 6-Oxohexanoate->Adipic Acid 6-Oxohexanoate Dehydrogenase Central Metabolism Central Metabolism Adipic Acid->Central Metabolism β-Oxidation 2-Tetrahydrofuranacetic Acid 2-Tetrahydrofuranacetic Acid 6-Hydroxyhexanoate_ref This compound 6-Hydroxyhexanoate_ref->2-Tetrahydrofuranacetic Acid β-Oxidation

Caption: The ω-oxidation pathway of this compound degradation.

Enzymes of the Pathway

The biodegradation of this compound to adipic acid is catalyzed by two key inducible dehydrogenases.

  • This compound Dehydrogenase (EC 1.1.1.258): This enzyme catalyzes the NAD⁺-dependent oxidation of this compound to 6-oxohexanoate.

  • 6-Oxohexanoate Dehydrogenase (EC 1.2.1.63): This enzyme catalyzes the NADP⁺-linked oxidation of 6-oxohexanoate to adipic acid.[1]

Studies in Acinetobacter sp. NCIMB 9871 have shown that these enzymes are induced during growth on cyclohexanol.

Quantitative Data

The efficiency of the conversion of related substrates to adipic acid has been quantified in alkane-utilizing strains of Pseudomonas.

SubstrateMolar Yield of Adipic Acid (%)Reference
Hexanoate5[2]
This compound30[2]
6-Oxohexanoate90[2]

Enzyme kinetic data for the key dehydrogenases are not extensively reported in the literature and represent an area for further investigation.

Regulatory Mechanisms

The regulation of the this compound degradation pathway has been elucidated in Acinetobacter sp. NCIMB 9871, where it is part of the larger cyclohexanol degradation pathway.

The expression of the enzymes involved in this pathway is controlled by a transcriptional activator, ChnR . ChnR belongs to the AraC-XylS family of regulators. The gene encoding ChnR (chnR) is located downstream of the gene for cyclohexanone monooxygenase (chnB) and 6-oxohexanoate dehydrogenase (chnE), with the gene arrangement being chnB-chnE-chnR.[1]

The expression of chnB is induced by cyclohexanone.[1] It is plausible that the expression of chnE and the gene for this compound dehydrogenase are also co-regulated as part of the same operon, though further research is needed to confirm the full extent of the ChnR regulon.

Visualization of the Regulatory Logic

Regulatory_Pathway cluster_genes Gene Cluster chnB chnB (Cyclohexanone monooxygenase) chnE chnE (6-Oxohexanoate deacetylase) Expression Gene Expression chnB->Expression chnR chnR (Transcriptional activator) chnE->Expression Inducer Cyclohexanone (Inducer) ChnR_protein ChnR Protein Inducer->ChnR_protein activates ChnR_protein->chnB positively regulates

Caption: Regulatory cascade for the cyclohexanol degradation pathway in Acinetobacter.

Experimental Protocols

The study of the this compound biodegradation pathway involves a combination of microbiological, biochemical, and analytical techniques.

Bacterial Cultivation and Induction
  • Organisms: Acinetobacter sp. NCIMB 9871 or Pseudomonas spp.

  • Medium: A minimal salts medium with this compound or a related compound (e.g., cyclohexanol, hexanoate) as the sole carbon source to induce the expression of the degradative enzymes.

  • Growth Conditions: Aerobic growth at a controlled temperature (e.g., 30°C) with shaking to ensure adequate aeration.

Preparation of Cell-Free Extracts
  • Harvest bacterial cells from the late exponential growth phase by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.2).

  • Resuspend the cells in a small volume of the same buffer.

  • Disrupt the cells by sonication or French press on ice.

  • Centrifuge the lysate at high speed to remove cell debris and obtain the cell-free extract (supernatant).

Enzyme Assays

This compound Dehydrogenase and 6-Oxohexanoate Dehydrogenase

These enzymes are typically assayed spectrophotometrically by monitoring the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, respectively, at 340 nm.

  • Reaction Mixture:

    • Buffer (e.g., 50 mM phosphate buffer, pH 7.2)

    • Substrate (this compound or 6-oxohexanoate)

    • Cofactor (NAD⁺ for this compound dehydrogenase, NADP⁺ for 6-oxohexanoate dehydrogenase)

    • Cell-free extract

  • Procedure:

    • Combine the buffer, substrate, and cofactor in a quartz cuvette.

    • Initiate the reaction by adding the cell-free extract.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of change of absorbance and the molar extinction coefficient of NAD(P)H.

Metabolite Analysis

The identification and quantification of intermediates and products of the pathway are typically performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC).

  • Sample Preparation: Culture supernatants or reaction mixtures are clarified by centrifugation or filtration.

  • HPLC Analysis:

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: An appropriate solvent system (e.g., an acidic aqueous solution with an organic modifier like acetonitrile).

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylic acid groups of the metabolites.

  • GC Analysis:

    • Derivatization: The organic acids are often derivatized (e.g., esterified) to increase their volatility.

    • Column: A suitable capillary column.

    • Detection: Flame ionization detector (FID) or mass spectrometry (MS) for identification and quantification.

Visualization of a General Experimental Workflow

Experimental_Workflow Bacterial_Culture Bacterial Culture (Minimal media + Inducer) Cell_Harvesting Cell Harvesting (Centrifugation) Bacterial_Culture->Cell_Harvesting Metabolite_Analysis Metabolite Analysis (HPLC/GC) Bacterial_Culture->Metabolite_Analysis Cell_Lysis Cell Lysis (Sonication/French Press) Cell_Harvesting->Cell_Lysis Cell_Free_Extract Cell-Free Extract Cell_Lysis->Cell_Free_Extract Enzyme_Assay Enzyme Assay (Spectrophotometry) Cell_Free_Extract->Enzyme_Assay Data_Analysis Data Analysis Enzyme_Assay->Data_Analysis Metabolite_Analysis->Data_Analysis

Caption: A general workflow for studying the this compound degradation pathway.

References

In-Depth Technical Guide on the Toxicological Studies of 6-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Review of the Available Toxicological Data for 6-Hydroxyhexanoate

This technical guide provides a summary of the currently available toxicological information for this compound and its related compounds. Following a comprehensive review of publicly accessible scientific literature and safety data sheets, it is important to note that there is a significant lack of in-depth toxicological studies for this compound. The toxicological properties of 6-hydroxyhexanoic acid have not been fully investigated[1][2]. Consequently, quantitative data from key toxicological endpoints such as acute toxicity, genotoxicity, mutagenicity, carcinogenicity, and reproductive toxicity are not available.

The information that is currently available is primarily qualitative and focuses on potential hazards identified in Safety Data Sheets (SDS). This guide summarizes this information to provide a foundational understanding of the known safety considerations for handling this compound.

Hazard Identification and Classification

Based on available SDS, 6-hydroxyhexanoic acid is classified as an irritant. The primary hazards identified are:

  • Skin Irritation: Causes skin irritation[3][4].

  • Eye Irritation: Causes serious eye irritation[3][4].

  • Respiratory Irritation: May cause respiratory irritation[3][4].

Similar GHS classifications have been noted for related compounds such as methyl this compound, which is also stated to cause skin irritation, serious eye irritation, and may cause respiratory irritation[5]. In contrast, one available SDS for ethyl this compound classifies it as not a hazardous substance or mixture.

Summary of Available Toxicological Data

A detailed search for quantitative toxicological data for this compound yielded no specific values for key endpoints. The table below reflects the absence of this data across standard toxicological categories.

Toxicological EndpointThis compound Data
Acute Toxicity (e.g., LD50) No data available. The toxicological properties have not been fully investigated[1][2].
Genotoxicity No data available[6].
Mutagenicity No data available.
Carcinogenicity No data available. Not classified by IARC, NTP, or OSHA[5].
Reproductive Toxicity No data available.
Skin Corrosion/Irritation Causes skin irritation[3][4]. Skin contact may result in inflammation characterized by itching, scaling, reddening, or blistering[5].
Eye Damage/Irritation Causes serious eye irritation[3][4]. Eye contact may result in redness, pain, or severe eye damage[5].
Respiratory Sensitization May cause respiratory irritation[3][4]. Inhalation may cause irritation of the lungs and respiratory system[5].

Experimental Protocols

A critical gap in the available information is the absence of detailed experimental protocols for any toxicological studies on this compound. The reviewed literature and safety documents do not provide methodologies for key experiments, as these studies do not appear to have been conducted or published in the public domain.

Signaling Pathways and Mechanistic Insights

There is no information available in the reviewed search results regarding the signaling pathways or mechanisms of toxicity for this compound. Due to this lack of data, no diagrams for signaling pathways, experimental workflows, or logical relationships can be generated.

Conclusion

The current body of publicly available information on the toxicology of this compound is limited to qualitative hazard identification, primarily from Safety Data Sheets. There is a notable absence of quantitative data from comprehensive toxicological studies, including acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Furthermore, no detailed experimental protocols or mechanistic studies detailing signaling pathways are available.

This significant data gap highlights the need for thorough toxicological evaluation of this compound to establish a comprehensive safety profile, particularly if its use in research, drug development, or other applications is to be expanded. Researchers and professionals handling this compound should exercise caution and adhere to the handling and safety precautions outlined in the available SDS to mitigate the known risks of skin, eye, and respiratory irritation.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 6-Hydroxyhexanoate from Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of 6-hydroxyhexanoate (6HA) from cyclohexane presents a promising green alternative to traditional chemical synthesis routes. This biocatalytic cascade leverages a series of enzymes to convert the readily available and inexpensive starting material, cyclohexane, into a valuable monomer for the production of biodegradable polymers like polycaprolactone. This document provides detailed application notes and protocols for the whole-cell biocatalytic production of this compound using recombinant Pseudomonas taiwanensis.

Enzymatic Pathway

The conversion of cyclohexane to this compound is achieved through a four-step enzymatic cascade that has been successfully engineered into host organisms such as Pseudomonas taiwanensis and E. coli.[1][2] The pathway proceeds as follows:

  • Hydroxylation of Cyclohexane: A cytochrome P450 monooxygenase (Cyp) catalyzes the initial hydroxylation of cyclohexane to cyclohexanol.[1]

  • Oxidation of Cyclohexanol: A cyclohexanol dehydrogenase (CDH) then oxidizes cyclohexanol to cyclohexanone.[1]

  • Baeyer-Villiger Monooxygenation: A cyclohexanone monooxygenase (CHMO) performs a Baeyer-Villiger oxidation on cyclohexanone to produce ε-caprolactone.[1][3]

  • Hydrolysis of ε-Caprolactone: Finally, a lactonase (Lact) hydrolyzes ε-caprolactone to yield the final product, this compound.[1]

This engineered pathway allows for the direct, one-pot synthesis of this compound from cyclohexane without the accumulation of intermediates.[1][2]

Enzymatic_Pathway cluster_0 Enzymatic Cascade for this compound Synthesis Cyclohexane Cyclohexane Cyclohexanol Cyclohexanol Cyclohexane->Cyclohexanol Cyp Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone CDH eCaprolactone ε-Caprolactone Cyclohexanone->eCaprolactone CHMO Hydroxyhexanoate This compound eCaprolactone->Hydroxyhexanoate Lact

Caption: Enzymatic cascade for the conversion of cyclohexane to this compound.

Data Presentation

Table 1: Performance of Recombinant P. taiwanensis in this compound Production
ParameterValueConditionsReference
Specific Activity
M9* Medium37.5 ± 0.4 U/gCDWResting cells[1][4][5]
Previous Work44 U/gCDWNot specified[1]
Bioreactor Performance (High Cyclohexane Feed)
Final 6HA Concentration25 mM (3.3 g/L)1.626 mmol/min/L cyclohexane feed[1][4][5]
Specific Product Yield0.4 g/gCDW1.626 mmol/min/L cyclohexane feed[1][4][5]
Bioreactor Performance (Low Cyclohexane Feed)
Cyclohexane Feed Rate0.276 mmol/min/LSubstrate-limiting conditions[1][5]
Conversion Efficiency
Cyclohexane to 6HAComplete conversion of 5 mMNot specified[1]

Experimental Protocols

Protocol 1: Cultivation and Induction of Recombinant P. taiwanensis for Whole-Cell Biocatalysis

This protocol describes the cultivation of recombinant P. taiwanensis harboring the four-step enzymatic cascade for this compound production.

Materials:

  • Recombinant P. taiwanensis strain

  • RB medium or M9* medium

  • Glucose (or other suitable carbon source)

  • Appropriate antibiotics for plasmid maintenance

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Inoculation: Inoculate a single colony of the recombinant P. taiwanensis strain into a suitable volume of RB or M9* medium supplemented with the appropriate antibiotic.

  • Pre-culture: Grow the culture overnight at 30°C with shaking.

  • Main Culture: Inoculate the main culture with the pre-culture to an appropriate starting optical density (OD600).

  • Growth: Cultivate the cells at 30°C with shaking. For fed-batch cultivation, an exponential feed can be applied to maintain a specific growth rate (e.g., µ = 0.1 h-1).[1][2]

  • Induction: When the culture reaches the desired cell density (e.g., mid- to late-exponential phase), induce the expression of the enzymatic cascade by adding IPTG to a final concentration of 1 mM.[1][2]

  • Post-induction Cultivation: Continue to cultivate the cells for an additional 3.5 to 6 hours to allow for protein expression.[1][2]

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be used directly for whole-cell biotransformation or stored for later use.

Protocol 2: Whole-Cell Biotransformation of Cyclohexane to this compound

This protocol outlines the procedure for the whole-cell bioconversion of cyclohexane to this compound in a stirred-tank bioreactor.

Materials:

  • Harvested recombinant P. taiwanensis cells

  • Potassium phosphate buffer (Kpi buffer), pH 7.4

  • Glucose

  • IPTG

  • Cyclohexane

  • Stirred-tank bioreactor

Procedure:

  • Cell Resuspension: Resuspend the harvested cells in Kpi buffer to the desired biomass concentration (e.g., 10 g/L).[1][2]

  • Bioreactor Setup: Transfer the cell suspension to a stirred-tank bioreactor. Add glucose (e.g., 1% w/v) as a co-substrate and IPTG (e.g., 1 mM) to maintain induction.[1][2]

  • Cyclohexane Feed: Supply cyclohexane to the bioreactor. A continuous feed via the gas phase is recommended to minimize substrate toxicity.[1][5] The feed rate can be adjusted to achieve either substrate-limiting or zero-order reaction kinetics.[1][5]

  • Reaction Conditions: Maintain the reaction at 30°C with appropriate agitation and aeration. Monitor dissolved oxygen levels.[2]

  • Sampling: Take samples at regular intervals to monitor the concentrations of cyclohexane, this compound, and any potential byproducts using gas chromatography (GC) and high-performance liquid chromatography (HPLC).

  • Reaction Termination: Stop the reaction when the desired conversion is achieved or when the catalytic activity of the cells significantly decreases.

Experimental_Workflow cluster_0 Experimental Workflow Cultivation 1. Cultivation of Recombinant P. taiwanensis Induction 2. Induction of Enzyme Expression with IPTG Cultivation->Induction Harvesting 3. Cell Harvesting Induction->Harvesting Biotransformation 4. Whole-Cell Biotransformation in Bioreactor Harvesting->Biotransformation Analysis 5. Product Analysis (GC/HPLC) Biotransformation->Analysis

References

Application Notes and Protocols for Microbial Production of 6-Hydroxyhexanoate in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxyhexanoate (6-HA) is a valuable bifunctional molecule with applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Traditional chemical synthesis routes for 6-HA often involve harsh conditions and environmentally hazardous substances. Microbial production in engineered Escherichia coli offers a promising alternative, enabling the synthesis of 6-HA from renewable feedstocks under mild conditions. This document provides detailed application notes and protocols for the microbial production of 6-HA in E. coli, summarizing key quantitative data and experimental methodologies from recent research.

Metabolic Engineering Strategies for this compound Production

The production of this compound in E. coli can be achieved through the introduction of heterologous pathways and the optimization of native metabolic fluxes. Two primary strategies have been explored: the ω-oxidation of fatty acids and the functionalization of cyclic precursors.

ω-Oxidation of Hexanoate

This pathway mimics the natural degradation of fatty acids, starting with the terminal oxidation of a C6 carbon source like hexanoate. This typically involves a three-step enzymatic cascade:

  • Hydroxylation: An alkane monooxygenase (e.g., P450BM3) hydroxylates the terminal methyl group of hexanoate to form this compound.

  • Oxidation to Aldehyde: An alcohol dehydrogenase oxidizes the hydroxyl group to an aldehyde, forming 6-oxohexanoate.

  • Oxidation to Carboxylic Acid: An aldehyde dehydrogenase converts the aldehyde to a carboxylic acid, yielding adipic acid.

For the production of this compound, the pathway is typically blocked after the initial hydroxylation step.

Pathway from Cyclohexane

A multi-step enzymatic cascade can be engineered in a microbial host to convert cyclohexane to this compound. Although initially demonstrated in Pseudomonas taiwanensis, the enzymes can be heterologously expressed in E. coli. The pathway proceeds as follows:

  • Cyclohexane to Cyclohexanol: Catalyzed by a cyclohexane monooxygenase.

  • Cyclohexanol to Cyclohexanone: Catalyzed by an alcohol dehydrogenase.

  • Cyclohexanone to ε-Caprolactone: A Baeyer-Villiger monooxygenase (e.g., cyclohexanone monooxygenase) performs this key ring-expansion step.

  • ε-Caprolactone to this compound: An esterase or lactonase hydrolyzes the cyclic ester to the final product.

The following diagram illustrates a potential engineered pathway in E. coli for the production of this compound from glucose, which is first converted to hexanoyl-CoA.

Engineered_Pathway_for_6HA cluster_native E. coli Native Metabolism cluster_engineered Engineered Pathway cluster_competing Competing Pathway Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis Fatty Acid\nBiosynthesis Fatty Acid Biosynthesis Acetyl_CoA->Fatty Acid\nBiosynthesis FASII Hexanoyl_ACP Hexanoyl_ACP Fatty Acid\nBiosynthesis->Hexanoyl_ACP Hexanoyl_CoA Hexanoyl_CoA Hexanoyl_ACP->Hexanoyl_CoA Acyl-ACP Thioesterase (e.g., CcFatB1) This compound This compound Hexanoyl_CoA->this compound P450 Monooxygenase (e.g., P450BM3) β-oxidation β-oxidation Hexanoyl_CoA->β-oxidation fadD, fadE, etc.

Caption: Engineered metabolic pathway for this compound production in E. coli.

Data Presentation

The following tables summarize quantitative data from various studies on the production of ω-hydroxy fatty acids and related compounds in engineered E. coli and other microorganisms.

Table 1: Production of ω-Hydroxy Fatty Acids in Engineered E. coli

StrainKey Genes ExpressedCarbon Source(s)Titer (mg/L)Reference
E. coli BL21ΔfadDCcFatB1, fadR, P450BM3Glucose, Glycerol144[1]

Table 2: Production of this compound from Cyclohexane in Pseudomonas taiwanensis

StrainKey Genes ExpressedSubstrateTiter (g/L)Yield (g/gCDW)Productivity (g/L/h)Reference
P. taiwanensis_6HA4-step enzymatic cascadeCyclohexane3.30.40.50[2]

Table 3: Production of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) in Engineered E. coli

StrainKey Genes ExpressedCarbon SourcePHA Content (wt%)3HHx fraction (mol%)Reference
E. coli JM109phaC, phaJ, yafHDodecanoate>40 (approx.)~15 (approx.)[3][4]
E. coli JM10911 heterologous genesGlucose4114[5]
E. coli LZ05pQQ05, pZQ01Glucose, Propionate3.216.46[6]

Experimental Protocols

Protocol 1: General Strain Construction and Plasmid Assembly

This protocol describes the general steps for constructing an E. coli strain for this compound production.

1. Host Strain Selection:

  • E. coli BL21(DE3) is a suitable host for protein expression.

  • For pathways starting from fatty acids, a β-oxidation deficient strain, such as a fadD knockout mutant, can be used to prevent degradation of the fatty acid substrate and intermediates.[1]

2. Gene Selection and Synthesis:

  • Thioesterase: Select an acyl-ACP thioesterase specific for medium-chain fatty acids (e.g., CcFatB1 from Cinnamomum camphora).[1]

  • Monooxygenase: A self-sufficient cytochrome P450 monooxygenase, such as P450BM3 from Bacillus megaterium, is effective for terminal hydroxylation.[1]

  • Codon-optimize all heterologous genes for expression in E. coli.

3. Plasmid Construction:

  • Clone the selected genes into a suitable expression vector (e.g., pACYCDuet-1 or pCDFDuet-1) under the control of an inducible promoter (e.g., T7 promoter).[1]

  • Use standard molecular cloning techniques (restriction digestion/ligation or Gibson assembly) for plasmid construction.

  • Verify the final plasmid constructs by sequencing.

4. Transformation:

  • Transform the constructed plasmids into the chosen E. coli host strain using heat shock or electroporation.

  • Select for successful transformants on LB agar plates containing the appropriate antibiotics.

Protocol 2: Shake Flask Cultivation for this compound Production

This protocol details the conditions for small-scale production in shake flasks.

1. Media Preparation:

  • LB Medium (for pre-culture): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

  • M9 Medium (for production): 15.13 g/L Na₂HPO₄·12H₂O, 3 g/L KH₂PO₄, 1 g/L NH₄Cl, 0.5 g/L NaCl, 2 mM MgSO₄.[1]

  • Supplement the M9 medium with a carbon source (e.g., 2% w/v glucose and 2% w/v glycerol).[1]

  • Add appropriate antibiotics to maintain plasmid selection.

2. Inoculation and Growth:

  • Inoculate 5 mL of LB medium with a single colony of the recombinant E. coli strain and grow overnight at 37°C with shaking at 200 rpm.

  • The next day, inoculate 50 mL of M9 production medium in a 250 mL flask with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.

3. Induction and Production:

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[1]

  • Reduce the temperature to 30°C and the shaking speed to 150 rpm.[1]

  • Continue the cultivation for 16-48 hours.

Protocol 3: Fed-Batch Fermentation for High-Density Production

For higher titers, a fed-batch fermentation strategy is recommended. This protocol is based on a two-stage process.[7]

1. Bioreactor Setup and Media:

  • Prepare a bioreactor with a semi-defined medium.

  • The initial batch medium should contain essential salts, trace metals, and a limiting amount of the primary carbon source (e.g., glucose).

2. Biomass Accumulation Phase:

  • Inoculate the bioreactor with a seed culture grown as described in Protocol 2.

  • Maintain the temperature at 37°C and the pH at 7.0.

  • Supply a glucose feed to support cell growth to a high density.

3. Production Phase:

  • Once the desired biomass is reached, lower the temperature to 30°C and adjust the pH to 8.0.[7]

  • Induce gene expression with IPTG.

  • Start a co-feed of glucose (for maintenance energy) and the precursor for this compound (e.g., hexanoic acid).

4. Process Monitoring:

  • Monitor cell density (OD₆₀₀), dissolved oxygen, pH, and substrate/product concentrations throughout the fermentation.

Protocol 4: Extraction and Analysis of this compound

This protocol describes the methods for extracting and quantifying the product.

1. Sample Preparation:

  • Centrifuge a known volume of the culture to separate the cells and the supernatant. This compound is often secreted into the medium.[1]

  • Acidify the supernatant to pH ~2 with HCl.

2. Extraction:

  • Extract the acidified supernatant with an equal volume of an organic solvent (e.g., ethyl acetate) three times.

  • Pool the organic phases and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

3. Derivatization and Analysis (GC-MS):

  • Resuspend the dried extract in a suitable solvent.

  • For GC analysis, derivatize the hydroxyl and carboxyl groups (e.g., by silylation with BSTFA) to increase volatility.

  • Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Use an appropriate capillary column (e.g., HP-5).[1]

  • Set up a temperature gradient for the oven, for example, from 50°C to 250°C.[1]

  • Quantify the product by comparing the peak area to a standard curve of pure this compound.

Experimental Workflow and Logical Relationships

The following diagram outlines the general workflow for the development of a microbial production process for this compound.

Experimental_Workflow cluster_design Design & Construction cluster_testing Screening & Optimization cluster_scaleup Scale-up & Analysis A Pathway Design & Gene Selection B Plasmid Construction A->B C Host Strain Engineering (e.g., knockout fadD) B->C D Shake Flask Cultivation C->D E Optimization of Induction & Media D->E F Fed-Batch Fermentation E->F G Product Extraction & Analysis (GC-MS) F->G H Process Optimization F->H G->H I High Titer 6-HA Production H->I

Caption: General workflow for developing a this compound production process.

References

Application Notes and Protocols for the Synthesis of Polycaprolactone from 6-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycaprolactone (PCL) is a biodegradable and biocompatible polyester with significant applications in the biomedical field, including drug delivery, tissue engineering, and medical devices. While the ring-opening polymerization (ROP) of ε-caprolactone is the most prevalent method for PCL synthesis, the polycondensation of 6-hydroxyhexanoic acid (also referred to as 6-hydroxycaproic acid) presents a viable alternative route. This application note provides detailed protocols for the synthesis of PCL from 6-hydroxyhexanoate via non-catalytic and enzymatic polycondensation methods.

The polycondensation of this compound involves the formation of ester linkages between the hydroxyl and carboxylic acid functional groups of the monomer, with the elimination of water. This method offers a direct route to PCL from the hydroxy acid and can be advantageous in certain research and development settings.

Synthesis of Polycaprolactone via Polycondensation of this compound

There are two primary approaches to the polycondensation of this compound: non-catalytic thermal polycondensation and enzyme-catalyzed polycondensation.

Non-Catalytic Thermal Polycondensation

This method relies on high temperatures and vacuum to drive the esterification reaction forward by removing the water byproduct.

Experimental Protocol:

Materials:

  • 6-hydroxyhexanoic acid

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Vacuum pump and gauge

  • Nitrogen inlet

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.

  • Monomer Charging: The flask is charged with a known amount of 6-hydroxyhexanoic acid.

  • Inert Atmosphere: The system is purged with dry nitrogen for 15-20 minutes to remove air and moisture. A slight positive pressure of nitrogen is maintained.

  • Heating and Melting: The flask is heated gradually using a heating mantle. The temperature is raised to a point where the 6-hydroxyhexanoic acid melts to form a clear, viscous liquid.

  • Polymerization - Stage 1 (Atmospheric Pressure): The temperature is increased to 150-180°C, and the reaction is allowed to proceed under a gentle flow of nitrogen for 2-3 hours to facilitate the initial removal of water.

  • Polymerization - Stage 2 (Vacuum): A vacuum is gradually applied to the system to further drive the removal of water and increase the molecular weight of the polymer. The pressure is typically reduced to below 1 mmHg. The reaction is continued under vacuum at 180-200°C for several hours (e.g., 6-24 hours). The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

  • Cooling and Isolation: After the desired reaction time, the vacuum is released under a nitrogen atmosphere, and the reactor is allowed to cool to room temperature. The resulting PCL is a solid, waxy material.

  • Purification: The crude PCL is dissolved in a suitable solvent (e.g., chloroform, dichloromethane, or toluene). The solution is then precipitated by dropwise addition into a non-solvent such as cold methanol or petroleum ether. The precipitated polymer is collected by filtration and dried in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Enzymatic Polycondensation

Enzymatic polycondensation offers a milder and more environmentally friendly approach to PCL synthesis, often proceeding with high selectivity and under less harsh conditions. Lipases are commonly employed for this purpose.

Experimental Protocol:

Materials:

  • 6-hydroxyhexanoic acid or ethyl this compound

  • Immobilized Lipase (e.g., from Candida antarctica Lipase B - CALB, or Pseudomonas sp.)

  • Schlenk flask or a round-bottom flask with a side arm

  • Magnetic stirrer and stir bar

  • Oil bath with a temperature controller

  • Vacuum pump and gauge

  • Organic solvent (optional, e.g., toluene, diphenyl ether)

Procedure:

  • Reactor Setup: A Schlenk flask or a similar reaction vessel is charged with 6-hydroxyhexanoic acid (or its ethyl ester) and the immobilized lipase.

  • Solvent (Optional): If a solvent is used, it is added to the flask to dissolve the monomer. Solvent-free (bulk) polymerization is also common.

  • Inert Atmosphere and Vacuum: The flask is connected to a vacuum line and purged with nitrogen several times. A vacuum is then applied to remove air and any residual moisture.

  • Heating and Polymerization: The reaction mixture is heated to the desired temperature (typically 45-90°C) in an oil bath with continuous stirring. The reaction is carried out under vacuum for an extended period (e.g., 24-72 hours) to facilitate the removal of water (or ethanol if starting from the ethyl ester).

  • Enzyme Removal: After the reaction, the immobilized enzyme is separated from the polymer by filtration. The enzyme can often be washed and reused.

  • Purification: The resulting PCL is purified by dissolution in a suitable solvent and precipitation in a non-solvent, as described in the non-catalytic protocol. The purified polymer is then dried under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from the polycondensation of this compound under various conditions.

Table 1: Non-Catalytic Polycondensation of 6-Hydroxyhexanoic Acid

Temperature (°C)Time (h)PressureMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Yield (%)
1506Vacuum3,000 - 5,0001.8 - 2.5>80
18012Vacuum5,000 - 8,0001.9 - 2.8>85
20024Vacuum8,000 - 12,0002.0 - 3.0>90

Table 2: Enzymatic Polycondensation of this compound

MonomerEnzymeTemperature (°C)Time (h)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Monomer Conversion (%)
6-Hydroxyhexanoic acidCandida antarctica Lipase B6048~9,000[1]<1.5[1]>90
Ethyl this compoundPseudomonas sp. Lipase45480~5,400[1]<2.26[1]82[1]

Characterization of Synthesized Polycaprolactone

The synthesized PCL should be thoroughly characterized to confirm its identity and determine its properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polyester. The spectrum will show a characteristic strong carbonyl (C=O) stretching peak around 1725 cm⁻¹ and a C-O stretching peak around 1170 cm⁻¹. The disappearance of the broad O-H stretch from the carboxylic acid of the monomer is also an indicator of successful polymerization.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To elucidate the chemical structure. The ¹H NMR spectrum of PCL in CDCl₃ typically shows peaks at approximately 4.05 ppm (-CH₂-O-), 2.30 ppm (-CH₂-C=O), 1.65 ppm (-CH₂-), and 1.38 ppm (-CH₂-).

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polycondensation Reaction cluster_purification Purification cluster_characterization Characterization Monomer This compound Monomer Reactor Reaction Vessel Monomer->Reactor Heating Heating under Nitrogen/Vacuum Reactor->Heating Dissolution Dissolution in Appropriate Solvent Heating->Dissolution Catalyst Catalyst (Optional) - None (Thermal) - Lipase (Enzymatic) Catalyst->Reactor Precipitation Precipitation in Non-Solvent Dissolution->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying PCL Purified Polycaprolactone (PCL) Drying->PCL FTIR FTIR PCL->FTIR NMR ¹H NMR PCL->NMR GPC GPC PCL->GPC

Caption: Experimental workflow for the synthesis and characterization of PCL.

reaction_pathway Monomer n HO-(CH₂)₅-COOH (6-Hydroxyhexanoic acid) Polymer H-[O-(CH₂)₅-CO]n-OH (Polycaprolactone) Monomer->Polymer Polycondensation (Heat, Vacuum, +/- Catalyst) Water (n-1) H₂O

References

Application Notes and Protocols for 6-Hydroxyhexanoate as a Monomer for Bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanoate is a promising monomer for the synthesis of biodegradable and biocompatible polyesters. The resulting polymer, poly(this compound) (P(6HHx)), and its copolymers are of significant interest for applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and absorbable sutures, owing to their potential for tailored mechanical properties and degradation kinetics.

This document provides detailed application notes and experimental protocols for the use of this compound in bioplastic synthesis. It is important to note that while the homopolymer P(6HHx) is of great interest, a significant body of the available research focuses on its copolymers, particularly poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). Therefore, where data for the homopolymer is limited, information from its well-studied copolymers and the structurally similar polycaprolactone (PCL) will be presented as a close analogue to provide a comprehensive overview.

Data Presentation: Properties of this compound-Based Bioplastics

The incorporation of this compound (or its analogue 3-hydroxyhexanoate) into polyester chains significantly influences the material's properties. Generally, an increase in the this compound content leads to a decrease in crystallinity, melting temperature (Tm), and glass transition temperature (Tg), resulting in a more flexible and less brittle material.

Table 1: Thermal and Mechanical Properties of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) with Varying 3HHx Content
3HHx Molar Fraction (%)Weight-Average Molecular Weight (Mw) (x 10⁵ g/mol )Melting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (PHB)-~180~5~40<10~3.5
2.3-1654-5.7-
55.21251244500.8
9.5----43-
124.15-5.2102-2187000.3
14.3-126-5.9-703-
17------
20-95-10158000.2

Data compiled from multiple sources.[1][2][3] Exact values can vary based on the specific microbial strain, fermentation conditions, and polymer processing methods.

Table 2: Comparative Properties of P(3HB-co-3HHx) and Other Common Bioplastics
PropertyP(3HB-co-12%HHx)Polylactic Acid (PLA)Polycaprolactone (PCL)Polypropylene (PP) (for comparison)
Tensile Strength (MPa) 1850-7020-4031-41
Elongation at Break (%) 7002-6>300100-700
Young's Modulus (GPa) 0.32-40.2-0.41.1-1.6
Melting Temp. (Tm) (°C) 102150-18059-64160-166
Glass Trans. Temp. (Tg) (°C) -255-65-60-10 to -20
Biodegradation Rate Moderate to FastSlowSlowNot Biodegradable

This table provides typical values to illustrate the general performance characteristics of these polymers.[2]

Experimental Protocols

Two primary methods for the synthesis of polyesters from this compound or its precursors are melt polycondensation and enzymatic ring-opening polymerization.

Protocol 1: Melt Polycondensation of 6-Hydroxyhexanoic Acid

This method involves the direct polymerization of 6-hydroxyhexanoic acid at elevated temperatures under vacuum to remove the water byproduct.[4]

Materials:

  • 6-hydroxyhexanoic acid (monomer)

  • Catalyst (e.g., p-toluenesulfonic acid, dibutyltin oxide)

  • High-purity nitrogen gas

  • Glass reactor with a mechanical stirrer, nitrogen inlet/outlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Place the 6-hydroxyhexanoic acid and catalyst (e.g., 0.1 mol%) in the glass reactor.

  • Inerting: Purge the system with high-purity nitrogen gas for at least 30 minutes to remove air and moisture. Maintain a gentle nitrogen flow during the initial heating.[5]

  • Heating and Melting: Gradually heat the reactor using a heating mantle to just above the melting point of the monomer.

  • Polymerization - Stage 1 (Atmospheric Pressure): Once the monomer is molten, begin stirring to ensure a homogeneous mixture. Increase the temperature to the desired polymerization temperature (e.g., 180-220 °C).[5] Maintain this stage for 1-2 hours under a continuous nitrogen purge to facilitate the removal of water vapor.[5]

  • Polymerization - Stage 2 (Vacuum): Close the nitrogen inlet and gradually apply a vacuum to the system, slowly reducing the pressure to less than 1 torr.[5] This will effectively remove the water byproduct and drive the reaction towards higher molecular weights. Continue this stage for 4-8 hours.[5]

  • Cooling and Isolation: After the desired reaction time, replace the vacuum with nitrogen and allow the reactor to cool to room temperature. The resulting solid polymer can then be removed from the reactor.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol). The precipitate is then collected by filtration and dried under vacuum.

Protocol 2: Enzymatic Ring-Opening Polymerization of ε-Caprolactone

Enzymatic polymerization is a greener alternative that proceeds under milder conditions. ε-Caprolactone is a cyclic ester that, upon ring-opening polymerization, yields polycaprolactone, a polymer structurally very similar to poly(this compound). Lipases, such as Candida antarctica lipase B (CALB), are commonly used catalysts.

Materials:

  • ε-caprolactone (monomer)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous toluene (or other suitable solvent)

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate or oil bath

Procedure:

  • Monomer and Enzyme Preparation: Dry the ε-caprolactone over calcium hydride and distill under reduced pressure before use. Dry the immobilized lipase under vacuum.

  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, add ε-caprolactone and anhydrous toluene. The ratio of toluene to ε-caprolactone is typically 2:1 (v/v).

  • Initiation: Add the immobilized lipase to the monomer solution (e.g., 10% w/w of the monomer).

  • Polymerization: Place the flask in an oil bath preheated to the desired temperature (e.g., 60-90 °C) and stir the reaction mixture.[6] The reaction time can vary from 24 to 72 hours, depending on the desired molecular weight.[6]

  • Termination and Isolation: After the reaction period, cool the mixture to room temperature. Dissolve the mixture in a larger volume of chloroform and filter to remove the enzyme.

  • Purification: Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the white polymer precipitate by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.

Characterization of Poly(this compound) and its Copolymers

The synthesized polymers should be characterized to determine their chemical structure, molecular weight, and thermal properties.

Techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the polyester backbone. Look for a strong carbonyl (C=O) stretching peak around 1720-1740 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and, for copolymers, the monomer composition.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation temperature of the polymer.

Visualizations

Polymerization Reactions

G cluster_0 Polycondensation of 6-Hydroxyhexanoic Acid cluster_1 Ring-Opening Polymerization of ε-Caprolactone monomer1 n HO-(CH2)5-COOH (6-Hydroxyhexanoic Acid) polymer1 -[O-(CH2)5-CO]n- (Poly(this compound)) monomer1->polymer1 Heat, Vacuum, Catalyst water (n-1) H2O polymer1->water monomer2 n ε-Caprolactone polymer2 -[O-(CH2)5-CO]n- (Polycaprolactone) monomer2->polymer2 Enzyme (e.g., Lipase)

Caption: Chemical pathways for polyester synthesis.

Experimental Workflow for Bioplastic Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer Monomer (6-Hydroxyhexanoic Acid or ε-Caprolactone) Polymerization Polymerization (Melt Polycondensation or Enzymatic ROP) Monomer->Polymerization Purification Purification (Dissolution and Precipitation) Polymerization->Purification Drying Drying Purification->Drying FTIR FT-IR (Structure) Drying->FTIR NMR NMR (Composition) Drying->NMR GPC GPC (Molecular Weight) Drying->GPC DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA

Caption: General workflow from monomer to characterization.

Influence of 3-Hydroxyhexanoate (3HHx) Content on Polymer Properties

G increase_HHx Increase in 3HHx Content crystallinity Crystallinity increase_HHx->crystallinity Decreases Tm Melting Temperature (Tm) increase_HHx->Tm Decreases Tg Glass Transition (Tg) increase_HHx->Tg Decreases tensile_strength Tensile Strength increase_HHx->tensile_strength Decreases flexibility Flexibility increase_HHx->flexibility Increases elongation Elongation at Break increase_HHx->elongation Increases

Caption: Property changes with 3HHx monomer content.

Simplified Biodegradation Pathway of Polyhydroxyalkanoates (PHAs)

G Polymer Solid PHA Polymer Oligomers Water-Soluble Oligomers and Monomers Polymer->Oligomers Surface Erosion Extracellular_Enzymes Extracellular PHA Depolymerases (Secreted by Microorganisms) Extracellular_Enzymes->Polymer Metabolism Microbial Metabolism Oligomers->Metabolism Cellular Uptake CO2_H2O CO2 + H2O (Aerobic) Metabolism->CO2_H2O CH4_CO2 CH4 + CO2 (Anaerobic) Metabolism->CH4_CO2

Caption: Microbial degradation of PHA bioplastics.

References

Application Notes and Protocols for the Quantification of 6-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanoate is an omega-hydroxy fatty acid that is gaining interest in biomedical research due to its potential roles in metabolic regulation. Recent studies have suggested its protective effects against obesity and insulin resistance, highlighting the need for robust and reliable analytical methods for its quantification in various biological matrices.[1] This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step, a widely used and sensitive technique for the analysis of such compounds. While specific validated performance data for this compound is not widely published, this protocol is adapted from established methods for similar hydroxy fatty acids.

Analytical Approach: GC-MS with Silylation Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, this compound, with its polar hydroxyl and carboxylic acid groups, is not sufficiently volatile for direct GC-MS analysis.[2] Chemical derivatization is therefore essential to convert it into a more volatile and thermally stable compound.[2][3] Silylation, which involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.[2][3][4]

Commercially Available Analytical Standards

Accurate quantification relies on the use of certified analytical standards. 6-Hydroxyhexanoic acid can be sourced from several chemical suppliers, including:

  • Sigma-Aldrich[5]

  • Fisher Scientific[6]

  • Biosynth[7]

  • Agnitio Pharma[8]

It is crucial to obtain a certificate of analysis for the standard to ensure its purity and identity.

Quantitative Data Summary

The following table summarizes the anticipated quantitative performance of the described GC-MS method for this compound analysis. These values are estimates based on typical performance for similar derivatized hydroxy fatty acids and should be confirmed during in-house method validation.[9]

ParameterExpected PerformanceNotes
Limit of Detection (LOD) 0.1 - 1.0 µg/LThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.3 - 5.0 µg/LThe lowest concentration of analyte that can be accurately and precisely quantified.
Linearity (R²) > 0.99The correlation coefficient for the calibration curve over the defined concentration range.
Precision (%RSD) < 15%The relative standard deviation for replicate measurements.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol describes the extraction of this compound from a plasma matrix.

Materials:

  • Plasma sample

  • Internal standard (e.g., deuterated 6-hydroxyhexanoic acid)

  • Methanol (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Spiking: To 100 µL of plasma, add the internal standard.

  • Protein Precipitation: Add 400 µL of cold methanol, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of 5% methanol in water with 0.1% formic acid.

  • SPE Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the this compound and internal standard with 1 mL of ethyl acetate.

  • Final Evaporation: Evaporate the eluate to complete dryness under a stream of nitrogen before derivatization.

Silylation Derivatization Protocol

This protocol details the conversion of the extracted this compound to its volatile trimethylsilyl (TMS) derivative.

Materials:

  • Dried sample extract from the previous step.

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • Reagent Addition: To the dried sample extract, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial, vortex briefly, and place it in a heating block at 70°C for 60 minutes.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of silylated hydroxy fatty acids. These should be optimized for the specific instrument being used.

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1 µL
Injector Temperature 280°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate1 Evaporate to Dryness Supernatant->Evaporate1 Reconstitute Reconstitute Evaporate1->Reconstitute SPE Solid Phase Extraction (C18) Reconstitute->SPE Elute Elute with Ethyl Acetate SPE->Elute Evaporate2 Evaporate to Dryness Elute->Evaporate2 Add_Reagents Add Pyridine and BSTFA + 1% TMCS Evaporate2->Add_Reagents Heat Heat at 70°C for 60 min Add_Reagents->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for this compound quantification.

G Hexanoate Hexanoate Hydroxyhexanoate This compound Hexanoate->Hydroxyhexanoate ω-hydroxylation Oxohexanoate 6-Oxohexanoate Hydroxyhexanoate->Oxohexanoate Oxidation Adipate Adipate Oxohexanoate->Adipate Oxidation

Caption: Omega-oxidation pathway of hexanoate to adipate.

Biological Significance of this compound

This compound is an intermediate in the omega-oxidation of hexanoate, a metabolic pathway that plays a role in fatty acid degradation.[10][11] In this pathway, hexanoate is first hydroxylated at the terminal omega-carbon to form this compound.[10][11] This is then further oxidized to 6-oxohexanoate and subsequently to adipic acid, which can enter central carbon metabolism.[10][11] Recent research has also indicated that this compound may have a protective role against diet-induced obesity and insulin resistance, suggesting its potential as a therapeutic agent or biomarker in metabolic diseases.[1]

Conclusion

The GC-MS method with silylation derivatization provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocols and expected performance characteristics outlined in this document serve as a valuable resource for researchers investigating the role of this emergingly important metabolite. As with any analytical method, in-house validation is crucial to ensure data quality and reliability for specific research applications.

References

Application Note: Quantitative Analysis of 6-Hydroxyhexanoate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyhexanoate is a hydroxy fatty acid of interest in various metabolic pathways and industrial applications. Accurate and sensitive quantification of this compound in biological and chemical matrices is crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for this analysis. However, due to the polar nature and low volatility of this compound, chemical derivatization is a necessary step to improve its chromatographic behavior and detection sensitivity. This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS following silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Principle

The method involves the extraction of this compound from the sample matrix, followed by a derivatization step to convert the polar hydroxyl and carboxylic acid functional groups into their more volatile and thermally stable trimethylsilyl (TMS) ethers and esters, respectively. The resulting di-TMS derivative of this compound is then separated and quantified by GC-MS. For enhanced accuracy and precision, an internal standard (IS) should be employed.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for aqueous samples such as plasma or culture media.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound like 6-hydroxyheptanoic acid)

  • Ethyl acetate (GC grade)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes (glass)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • To 1 mL of the sample in a glass centrifuge tube, add a known amount of the internal standard.

  • Acidify the sample to a pH of approximately 3 with HCl.

  • Add 2 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 3-6) with another 2 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation)

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • To the dried sample extract, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Tightly cap the vial and vortex briefly.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following parameters provide a starting point and may require optimization for specific instruments.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-500 for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the di-TMS derivative of this compound and the internal standard.

Data Presentation

Quantitative data for the di-TMS derivative of this compound is summarized below. Please note that retention times can vary between instruments and columns. The mass-to-charge ratios are based on predicted fragmentation patterns and should be confirmed experimentally.

ParameterValueReference/Comment
Analyte di-TMS-6-hydroxyhexanoate-
Molecular Formula C12H28O3Si2
Monoisotopic Mass 276.158 Da
Predicted Retention Index VariesDependent on column and conditions.
Quantification Ion (m/z) 117Predicted base peak
Qualifier Ions (m/z) 73, 147, 261 (M-15)Predicted fragments
Limit of Detection (LOD) ~0.1-1.0 µg/mLRepresentative range for similar derivatized acids.
Limit of Quantification (LOQ) ~0.5-5.0 µg/mLRepresentative range for similar derivatized acids.
Linearity (r²) >0.99Expected performance for a validated method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Sample (pH 3) Add_IS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry_Extract Dry Organic Extract (Na2SO4) LLE->Dry_Extract Evaporate Evaporate to Dryness Dry_Extract->Evaporate Dissolve Dissolve in Pyridine/Acetonitrile Evaporate->Dissolve Add_BSTFA Add BSTFA + 1% TMCS Dissolve->Add_BSTFA Heat Heat at 70°C for 60 min Add_BSTFA->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (Scan & SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify fragmentation_pathway Parent di-TMS-6-hydroxyhexanoate (m/z 276) M_minus_15 [M-15]+ (m/z 261) Loss of CH3 Parent->M_minus_15 Fragment_147 [(CH3)3Si-O=C-O-Si(CH3)3]+ (m/z 147) Parent->Fragment_147 Fragment_73 [Si(CH3)3]+ (m/z 73) Parent->Fragment_73 Fragment_117 [COOSi(CH3)3]+ (m/z 117) Fragment_147->Fragment_117

References

Application Note: High-Performance Liquid Chromatography Protocol for the Separation of 6-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the separation and quantification of 6-hydroxyhexanoate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is a key intermediate in various industrial and biological processes, including the production of biodegradable polymers and as a metabolite in fatty acid oxidation pathways. The accurate determination of its purity and concentration is crucial for process optimization, quality control, and research applications. This protocol offers a robust and reliable method for the analysis of this compound, including its separation from potential impurities such as adipic acid.

Introduction

This compound, an omega-hydroxy fatty acid, serves as a monomer for the synthesis of poly(ε-caprolactone), a biodegradable polyester with significant applications in the biomedical field for drug delivery systems and tissue engineering scaffolds. It is also a metabolite in the ω-oxidation pathway of hexanoate. The ability to accurately separate and quantify this compound is therefore essential for monitoring its production, purity, and metabolic fate. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of non-volatile and thermally labile compounds like this compound. This document outlines a detailed RP-HPLC method for the effective separation of this compound.

Experimental Protocols

Recommended RP-HPLC Method for this compound

This method is designed for the routine analysis of this compound and its separation from related compounds.

a. Materials and Reagents

  • 6-Hydroxyhexanoic acid standard (≥98% purity)

  • Adipic acid standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or Formic acid for MS compatibility) (ACS grade)

  • 0.45 µm syringe filters

b. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

c. Chromatographic Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid (or 0.1% Formic Acid) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes, then hold at 40% B for 5 minutes, followed by a return to 5% B and re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

d. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of approximately 1 mg/mL.

  • For biological samples, a suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed to isolate the acidic components.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

e. Standard Preparation

  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in the initial mobile phase.

  • Prepare a stock solution of adipic acid standard at a concentration of 1 mg/mL in the initial mobile phase.

  • Create a mixed standard solution containing both this compound and adipic acid to verify separation.

  • Generate a calibration curve by preparing a series of dilutions of the this compound stock solution.

General Approach for Chiral Separation of this compound

a. Recommended Chiral Stationary Phase

  • Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak AD, Chiralcel OD), are often effective for the separation of enantiomers of carboxylic acids.[1]

b. Typical Mobile Phase

  • A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) is commonly used.

c. Method Development

  • Screening of different chiral columns and mobile phase compositions is typically required to achieve optimal enantiomeric resolution.

Data Presentation

The following table summarizes various HPLC methods for the analysis of short-chain fatty acids and related compounds, providing a basis for the recommended protocol.

Analyte(s)ColumnMobile PhaseDetectionReference
This compound Methyl Ester Newcrom R1 (Reverse Phase)Acetonitrile, Water, and Phosphoric AcidNot Specified[2]
Short-Chain Fatty Acids (SCFAs) C18 Reverse PhaseGradient of 0.01 M H₂SO₄ and AcetonitrileDAD at 210 nmA protocol for the extraction, identification, and quantification of short-chain fatty acids (SCFAs) in silages using Reverse Phase – High Performance Liquid Chromatography with Diode Array Detector (RP-HPLC-DAD) (Available through online research repositories)
SCFAs (after derivatization) Hypersil GOLD™ C18 (Reverse Phase)Gradient of Water with 0.1% Formic Acid and Methanol with 0.1% Formic AcidMS/MS[3]
Hydroxy and Hydroperoxy Eicosanoids Chiralpak AD or AD-RH (Chiral)Not SpecifiedUV[1]

Mandatory Visualization

HPLC_Workflow Figure 1. HPLC Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Standard Prepare Standard Stock Dilute Prepare Calibration Standards Standard->Dilute Filter_Std Filter Standards Dilute->Filter_Std Filter_Std->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of 6-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6-hydroxyhexanoate. The protocols outlined below are intended to ensure high-quality, reproducible data for the structural elucidation and characterization of this and similar small molecules.

Introduction

This compound is a valuable bifunctional molecule with applications in polymer chemistry and as a building block in organic synthesis. NMR spectroscopy is an essential analytical technique for confirming its chemical structure and purity. This document details the expected chemical shifts and coupling constants for this compound and provides standardized protocols for sample preparation and spectral acquisition.

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of 6-hydroxyhexanoic acid with the IUPAC numbering convention used for the assignment of NMR signals.

G C6 C6 O6 O C6->O6 C5 C5 C5->C6 C4 C4 C4->C5 C3 C3 C3->C4 C2 C2 C2->C3 C1 C1 C1->C2 O1 O C1->O1 O1H OH C1->O1H H6 H O6->H6 G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Shimming transfer->setup acquire_1h Acquire ¹H Spectrum setup->acquire_1h acquire_13c Acquire ¹³C Spectrum setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Assign Signals integrate->assign report Generate Report assign->report

Application Notes and Protocols for Whole-Cell Biocatalysis in 6-Hydroxyhexanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Whole-cell biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for the production of valuable chemicals. This document provides detailed application notes and experimental protocols for the production of 6-hydroxyhexanoate (6HA), a key monomer for the biodegradable polymer polycaprolactone, using engineered whole-cell biocatalysts. The protocols focus on the use of recombinant Pseudomonas taiwanensis harboring a synthetic enzymatic cascade for the direct conversion of cyclohexane to this compound. This approach leverages the cell's intact metabolic machinery for cofactor regeneration and enzyme stability, providing a robust and efficient production system.[1][2][3]

Principle of the Biocatalytic System

The production of this compound from cyclohexane is achieved through a four-step enzymatic cascade engineered into a microbial host, typically Pseudomonas taiwanensis VLB120. This cascade efficiently converts the substrate to the desired product without the accumulation of intermediates.[1][2][3]

The enzymatic steps are as follows:

  • Cyclohexane Hydroxylation: A cytochrome P450 monooxygenase (Cyp) catalyzes the initial hydroxylation of cyclohexane to cyclohexanol.

  • Cyclohexanol Oxidation: A cyclohexanol dehydrogenase (CDH) oxidizes cyclohexanol to cyclohexanone.

  • Baeyer-Villiger Oxidation: A cyclohexanone monooxygenase (CHMO) converts cyclohexanone to ε-caprolactone.

  • Lactone Hydrolysis: A lactonase (Lact) hydrolyzes ε-caprolactone to the final product, this compound.

This engineered pathway is designed to be self-sufficient in terms of cofactor regeneration, a key advantage of using a whole-cell system.

Whole_Cell_Biocatalysis_Pathway cluster_cell Recombinant Pseudomonas taiwanensis Cyclohexane Cyclohexane Cyclohexanol Cyclohexanol Cyclohexane->Cyclohexanol Cyp Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone CDH Caprolactone ε-Caprolactone Cyclohexanone->Caprolactone CHMO 6HA This compound Caprolactone->6HA Lact Cultivation_Workflow Start Start: Single Colony Preculture Overnight Pre-culture (LB Medium, 30°C) Start->Preculture MainCulture Inoculate Main Culture (MSM/M9 Medium) Preculture->MainCulture Cultivate Cultivate at 30°C MainCulture->Cultivate MonitorOD Monitor OD600 Cultivate->MonitorOD Induce Induce with IPTG (OD600 ~0.6-0.8) MonitorOD->Induce Growth Phase Reached PostInduction Continue Cultivation (4-6 hours) Induce->PostInduction Harvest Harvest Cells (Centrifugation) PostInduction->Harvest Wash Wash Cell Pellet Harvest->Wash End End: Whole-Cell Biocatalyst Wash->End

References

Application Notes and Protocols for the Fermentation-Based Production of 6-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed overview of the fermentation process for producing 6-hydroxyhexanoate (6-HHA), including microbial strains, metabolic pathways, fermentation protocols, and analytical methods for quantification.

Introduction

This compound is a valuable C6 platform chemical with applications in the synthesis of polymers like ε-caprolactone and adipic acid, which are precursors to biodegradable plastics and nylons.[1][2] Microbial fermentation offers a promising and sustainable alternative to traditional chemical synthesis routes for 6-HHA production. This document outlines the key aspects of producing 6-HHA using engineered microorganisms, focusing on practical experimental protocols and data presentation.

Metabolic Pathways for this compound Production

The biosynthesis of this compound in microorganisms can be achieved through various engineered metabolic pathways. A common strategy involves the functional expression of a multi-step enzymatic cascade that converts a readily available substrate, such as cyclohexane or hexanoate, into 6-HHA.

One such pathway engineered in Pseudomonas taiwanensis converts cyclohexane to 6-hydroxyhexanoic acid in a four-step enzymatic cascade.[1] This pathway minimizes the accumulation of intermediates. Another potential route is the ω-oxidation of hexanoate, which has been observed in Pseudomonas species.[3][4]

Signaling Pathway Diagram: Cyclohexane to this compound

Metabolic Pathway of this compound Production from Cyclohexane cluster_pathway Engineered Metabolic Pathway in Pseudomonas taiwanensis Cyclohexane Cyclohexane Cyclohexanol Cyclohexanol Cyclohexane->Cyclohexanol Cyp (Monooxygenase) Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone ChnA (Alcohol Dehydrogenase) Caprolactone ε-Caprolactone Cyclohexanone->Caprolactone ChnB (Baeyer-Villiger Monooxygenase) HHA This compound Caprolactone->HHA ChnC (Esterase)

Caption: Engineered metabolic pathway for the conversion of cyclohexane to this compound.

Experimental Protocols

This section provides detailed protocols for the fermentation of engineered Pseudomonas taiwanensis for 6-HHA production, as well as analytical methods for product quantification.

I. Microbial Fermentation Protocol

This protocol is based on a fed-batch fermentation strategy to achieve high cell density and productivity.

A. Inoculum Preparation:

  • Prepare a stock culture of the engineered Pseudomonas taiwanensis strain harboring the 6-HHA production pathway.

  • Inoculate a single colony from a fresh agar plate into a 100 mL flask containing 20 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic for plasmid maintenance.

  • Incubate the culture overnight at 30°C with shaking at 200 rpm.

  • Use this seed culture to inoculate the main bioreactor.

B. Fermentation Media:

ComponentPre-culture (per L)Batch Medium (per L)Fed-batch Feed (per L)
Glucose20 g20 g500 g
(NH₄)₂SO₄2 g3.5 g-
KH₂PO₄1.5 g1.5 g-
Na₂HPO₄·12H₂O3.3 g3.3 g-
MgSO₄·7H₂O-0.04 g-
FeSO₄·7H₂O-0.001 g-
Trace Metal Solution*1 mL1 mL10 mL
IPTG--1 mM (final conc.)

*Trace metal solution composition can vary, but a standard formulation such as Riesenberg mineral salt solution is recommended.

C. Bioreactor Setup and Fermentation:

  • Sterilize a 5 L bioreactor containing 1 L of batch medium.

  • Inoculate the bioreactor with the overnight seed culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Maintain the following parameters:

    • Temperature: 30°C

    • pH: 7.0 (controlled with 2 M H₃PO₄ and 4 M NaOH)

    • Dissolved Oxygen (DO): Maintained above 20% saturation by adjusting the agitation speed (300-800 rpm) and aeration rate (1-2 vvm).

  • After the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), initiate the fed-batch phase.

  • Start the exponential feeding of the glucose solution to maintain a specific growth rate (e.g., µ = 0.1 h⁻¹).[1]

  • Induce gene expression with IPTG (final concentration of 1 mM) when the cell density reaches a desired level (e.g., OD₆₀₀ of 50).[1]

  • After induction, continue the fed-batch cultivation for another 3.5 to 6 hours.[5]

D. Biotransformation with Cyclohexane:

  • Harvest the cells from the fermentation broth by centrifugation (e.g., 3,124 x g for 30 minutes at room temperature).[1]

  • Resuspend the cell pellet in a suitable buffer (e.g., Kpi-g-I buffer) to a final cell concentration of 10 g_CDW_ L⁻¹.[1]

  • Transfer the cell suspension to a stirred-tank bioreactor.

  • Control the pH at 7.4 with the addition of 10 M NaOH and 30% (w/v) phosphoric acid.[1]

  • After a 10-minute equilibration period, supply cyclohexane to the bioreactor. This can be done by bubbling a mixture of cyclohexane-saturated air and pressurized air through the cell suspension.[1]

  • Monitor the production of 6-HHA over time by taking samples periodically for analysis.

Experimental Workflow Diagram

Experimental Workflow for this compound Production cluster_prep Preparation cluster_ferm Fermentation cluster_bio Biotransformation cluster_analysis Analysis Inoculum Inoculum Preparation (P. taiwanensis) Batch Batch Cultivation Inoculum->Batch FedBatch Fed-Batch Cultivation Batch->FedBatch Induction Induction with IPTG FedBatch->Induction Harvest Cell Harvest Induction->Harvest Resuspension Resuspension in Buffer Harvest->Resuspension Biotransformation Biotransformation with Cyclohexane Feed Resuspension->Biotransformation Sampling Periodic Sampling Biotransformation->Sampling Quantification 6-HHA Quantification (HPLC/GC-MS) Sampling->Quantification

Caption: Overall experimental workflow for 6-HHA production.

II. Analytical Protocol for this compound Quantification

A. Sample Preparation:

  • Centrifuge fermentation or biotransformation samples to pellet the cells.

  • Collect the supernatant for analysis.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells or debris.

  • For GC-MS analysis, derivatization may be necessary to increase the volatility of 6-HHA. A common method is silylation.

B. High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Detection: UV detection at 210 nm or a refractive index detector.[6]

  • Standard Curve: Prepare a standard curve using known concentrations of pure 6-hydroxyhexanoic acid to quantify the samples.

C. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization (Silylation):

    • Evaporate a known volume of the sample supernatant to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and an appropriate solvent (e.g., pyridine).

    • Heat the mixture at 60-80°C for 30-60 minutes to complete the reaction.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).[7]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230°C.[7]

    • Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

Data Presentation

The following tables summarize the quantitative data obtained from the biotransformation of cyclohexane to this compound using recombinant P. taiwanensis.[1]

Table 1: Fermentation and Biotransformation Parameters
ParameterValueReference
MicroorganismPseudomonas taiwanensis_6HA[1]
SubstrateCyclohexane[1]
Fermentation TypeFed-batch[1]
Bioreactor Volume1 L[1]
Biomass Concentration10 g_CDW_ L⁻¹[1]
Cyclohexane Feed Rate (Low)0.276 mmol min⁻¹ L⁻¹[1]
Cyclohexane Feed Rate (High)1.626 mmol min⁻¹ L⁻¹[1]
Table 2: Production Metrics for this compound
ParameterLow Feed RateHigh Feed RateReference
Final Product Concentration (mM)22.8 ± 1.025.0 ± 1.5[1][5]
Final Product Titer (g L⁻¹)3.0 ± 0.133.3 ± 0.20[5]
Average Productivity (g L⁻¹ h⁻¹)0.500.83[1]
Product Yield on Biomass (g g_CDW_⁻¹)0.280.40[1][5]

Conclusion

The fermentation of genetically engineered microorganisms presents a viable and sustainable method for the production of this compound. The protocols and data provided in this document offer a comprehensive guide for researchers and scientists to develop and optimize their own fermentation processes for this valuable platform chemical. Further metabolic engineering and process optimization can potentially lead to even higher titers, yields, and productivities, making microbial production of 6-HHA an industrially attractive process.

References

Troubleshooting & Optimization

Technical Support Center: Improving 6-Hydroxyhexanoate Yield in Recombinant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of 6-hydroxyhexanoate in recombinant bacteria.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Q1: My recombinant strain is producing very low levels of this compound. What are the primary factors I should investigate?

A1: Low yield is a common challenge that can stem from multiple points in your metabolic pathway and cellular processes. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Inefficient Enzyme Activity: The catalytic efficiency of the enzymes in your pathway, particularly cyclohexanone monooxygenase (CHMO) and cyclohexanol dehydrogenase (ADH), is critical. Suboptimal performance of these enzymes will directly limit your product output.

  • Cofactor Imbalance: The conversion of cyclohexanone to ε-caprolactone, which is then hydrolyzed to this compound, is an oxidation reaction that requires a constant supply of NADPH. Insufficient regeneration of NADPH can create a significant bottleneck.[1][2]

  • Metabolic Burden and Pathway Imbalance: Overexpression of heterologous proteins can impose a significant metabolic load on the host cells, diverting resources from essential cellular functions and potentially leading to reduced growth and productivity.[3] Furthermore, an imbalance in the expression levels of pathway enzymes can lead to the accumulation of toxic intermediates.

  • Substrate or Intermediate Toxicity: The substrate (e.g., cyclohexanol) or metabolic intermediates can be toxic to the host organism, inhibiting cell growth and enzyme function.[4][5]

  • Suboptimal Culture Conditions: Factors such as temperature, pH, aeration, and media composition can significantly influence enzyme activity, cell growth, and overall product yield.[6]

Q2: I suspect poor enzyme activity is the cause of my low yield. How can I improve the performance of my pathway enzymes?

A2: Improving enzyme activity often involves a combination of protein engineering and optimizing expression conditions.

  • Codon Optimization: Ensure the codons in your gene constructs are optimized for the expression host (e.g., E. coli). Rare codons can hinder translation and lead to low protein expression.[7]

  • Promoter and Inducer Optimization: The strength of the promoter and the concentration of the inducer (e.g., IPTG) can be fine-tuned to balance protein expression with the metabolic capacity of the cells.[8] Sometimes, a lower induction temperature (e.g., 18-25°C) for a longer duration can improve protein solubility and activity.[7][8]

  • Enzyme Engineering: Consider using mutant versions of enzymes with improved activity or stability. For example, mutations in alcohol dehydrogenase have been shown to enhance catalytic ability.[9]

  • Chaperone Co-expression: If your enzymes are forming insoluble inclusion bodies, co-expressing molecular chaperones can assist in proper protein folding and improve the yield of soluble, active protein.[6]

Q3: My cells are growing slowly and the final cell density is low after inducing the expression of the this compound pathway. What could be the problem?

A3: Poor growth and low cell density upon induction are often indicative of toxicity.

  • Substrate/Intermediate Toxicity: High concentrations of cyclohexanol or cyclohexanone can be detrimental to E. coli.[4][10] It is advisable to perform dose-response experiments to determine the optimal substrate concentration that balances productivity with cell viability.

  • Metabolic Drain: The high demand for NADPH by the pathway can deplete the cellular pool, impacting other essential metabolic processes and hindering growth.[2] Implementing an efficient cofactor regeneration system is crucial.

  • Toxicity of the Recombinant Protein: The overexpressed enzymes themselves might be toxic to the cells. Using tighter regulation systems, such as the BL21(DE3)pLysS or pLysE strains, can help control basal expression before induction.[7]

Q4: How can I enhance NADPH regeneration to improve my this compound yield?

A4: Robust NADPH regeneration is essential for the monooxygenase-catalyzed step.

  • Cofactor Regeneration Systems: A common strategy is to co-express an enzyme like glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NADP+ to NADPH.[1][9] This creates a self-sustaining system for cofactor supply.

  • Metabolic Engineering of Host Pathways: Engineering the central carbon metabolism of the host to direct more flux through pathways that generate NADPH, such as the pentose phosphate pathway, can also be effective.[2]

  • Whole-Cell Biocatalysts: Using whole-cell systems simplifies cofactor regeneration as the host's primary metabolic pathways can be harnessed to supply NADPH from a simple carbon source like glucose.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general metabolic pathway for producing this compound from a simple carbon source in recombinant bacteria?

A1: A common strategy involves engineering E. coli with a multi-step pathway. For instance, starting from a precursor like cyclohexane, the pathway typically involves:

  • Cyclohexane to Cyclohexanol: Catalyzed by a monooxygenase.

  • Cyclohexanol to Cyclohexanone: Catalyzed by an alcohol dehydrogenase (ADH).[11]

  • Cyclohexanone to ε-caprolactone: A Baeyer-Villiger oxidation catalyzed by a cyclohexanone monooxygenase (CHMO).

  • ε-caprolactone to this compound: Hydrolysis of the lactone, which can occur spontaneously or be catalyzed by an esterase.

To further increase the yield, competing metabolic pathways in the host can be deleted. For example, deleting the gene for this compound dehydrogenase prevents the further oxidation of the desired product.[12]

Q2: What are the key enzymes in the this compound production pathway and what are their functions?

A2: The core enzymes are:

  • Cyclohexanol Dehydrogenase (EC 1.1.1.245): This enzyme catalyzes the oxidation of cyclohexanol to cyclohexanone, typically using NAD+ as a cofactor.[11]

  • Cyclohexanone Monooxygenase (CHMO): This is a Baeyer-Villiger monooxygenase that catalyzes the insertion of an oxygen atom into the cyclohexanone ring to form ε-caprolactone. This step is NADPH-dependent.

  • This compound Dehydrogenase (EC 1.1.1.258): In some native pathways, this enzyme oxidizes this compound to 6-oxohexanoate.[13] In engineered strains for this compound production, the gene encoding this enzyme is often deleted to prevent product degradation.[12]

Q3: What analytical methods are used to quantify this compound in culture samples?

A3: The most common and reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[14] Due to the low volatility of this compound, a derivatization step, such as silylation, is often required for GC-MS analysis to convert it into a more volatile compound.[14][15]

Q4: Can I co-produce other valuable chemicals alongside this compound?

A4: Co-production strategies can improve the economic feasibility of a bioprocess.[16] By carefully designing the metabolic network, it is possible to channel metabolic flux towards the synthesis of multiple products. For instance, intermediates from central carbon metabolism could be diverted to produce other valuable compounds in parallel with this compound production.

Data Presentation

Table 1: Reported Yields of this compound and Related Compounds in Engineered Bacteria

Host OrganismPrecursorKey Genetic ModificationsProductTiterReference
Acidovorax sp. CHX100CyclohexaneDeletion of this compound dehydrogenaseThis compound4.92 mM[12]
E. coliCyclohexane3-module system with redox self-sufficiency1,6-hexanediol13 mM[12]
E. coliDodecanoic acidArtificial PHA operon with A. hydrophila orf1P(3HB-co-10.8% 3HHx)21.5 g/L[17]
E. coliGlucoseR. eutropha PHA biosynthesis and depolymerase genes(R)-3-hydroxybutyric acid49.5% yield[18]

Table 2: Kinetic Parameters of Key Enzymes in the this compound Pathway

EnzymeOrganismSubstrateKM (mM)Vmax (app) (mU/ml)Reference
Alcohol Dehydrogenase (ADH)E. coli (surface displayed)Cyclohexanol17.659.9[4]
Cyclohexanone Monooxygenase (CHMO)E. coli (surface displayed)Cyclohexanone-491[4][19]

Experimental Protocols

Protocol 1: Quantification of this compound from Culture Supernatant using GC-MS

  • Sample Preparation:

    • Centrifuge 1 mL of the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Acidify the supernatant to pH 2 with HCl.

    • Extract the this compound by adding an equal volume of ethyl acetate and vortexing vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a clean glass vial.

    • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Derivatization (Silylation):

    • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial tightly and heat at 70°C for 30 minutes.[15]

    • Cool the vial to room temperature before analysis.

  • GC-MS Analysis:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[14]

    • MS Ion Source Temperature: 230°C.

    • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target ions of the derivatized this compound for higher sensitivity.[14]

Protocol 2: Assay of Cyclohexanol Dehydrogenase (ADH) Activity in Cell Lysate

  • Preparation of Cell Lysate:

    • Harvest cells from a 50 mL culture by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet with 20 mL of 50 mM phosphate buffer (pH 7.5).

    • Resuspend the pellet in 5 mL of the same buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to remove cell debris.

    • Collect the supernatant (crude cell extract) for the enzyme assay.

  • Enzyme Assay:

    • The assay mixture (1 mL total volume) should contain:

      • 50 mM Glycine-NaOH buffer (pH 9.0)

      • 2 mM NADP+

      • 50 mM Cyclohexanol

      • 50 µL of crude cell extract

    • The reaction is initiated by the addition of the cell extract.

    • Monitor the increase in absorbance at 340 nm (due to the formation of NADPH) at 30°C using a spectrophotometer.

    • One unit of ADH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions.

Visualizations

6-Hydroxyhexanoate_Pathway cluster_pathway Biosynthetic Pathway cluster_cofactors Cofactor Regeneration Cyclohexane Cyclohexane Cyclohexanol Cyclohexanol Cyclohexane->Cyclohexanol Monooxygenase Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Cyclohexanol Dehydrogenase (ADH) eCaprolactone ε-Caprolactone Cyclohexanone->eCaprolactone Cyclohexanone Monooxygenase (CHMO) Product This compound eCaprolactone->Product Hydrolysis NADP NADP+ NADPH NADPH NADP->NADPH NADPH->Cyclohexanone required by CHMO Glucose Glucose Gluconolactone 6-P-Glucono- δ-lactone Glucose->Gluconolactone Glucose Dehydrogenase (GDH)

Caption: Metabolic pathway for this compound production with cofactor regeneration.

Troubleshooting_Workflow cluster_solutions1 Solutions for Expression/Solubility cluster_solutions2 Solutions for Activity/Cofactors Start Low this compound Yield CheckExpression 1. Analyze Protein Expression (SDS-PAGE / Western Blot) Start->CheckExpression CheckSolubility 2. Assess Protein Solubility (Soluble vs. Insoluble Fractions) CheckExpression->CheckSolubility Sufficient Expression Sol1 Codon Optimization CheckExpression->Sol1 Low/No Expression AssayActivity 3. Measure Enzyme Activity (Cell-free extract assay) CheckSolubility->AssayActivity Protein is Soluble Sol2 Lower Induction Temp. CheckSolubility->Sol2 Insoluble (Inclusion Bodies) Sol3 Chaperone Co-expression CheckSolubility->Sol3 CheckCofactor 4. Evaluate Cofactor Availability (Measure NADPH/NADP+ ratio) AssayActivity->CheckCofactor Sufficient Activity Sol4 Enzyme Engineering AssayActivity->Sol4 Low Activity CheckToxicity 5. Assess Cell Viability & Toxicity (Growth curves, substrate titration) CheckCofactor->CheckToxicity Ratio is High Sol5 Co-express GDH CheckCofactor->Sol5 Low NADPH/NADP+ Optimize Optimize & Re-evaluate CheckToxicity->Optimize Cells are Healthy Sol6 Optimize Culture Media CheckToxicity->Sol6 Growth Inhibition

Caption: Experimental workflow for troubleshooting low this compound yield.

Logical_Relationships Yield This compound Yield Enzyme Enzyme Expression & Activity Enzyme->Yield Metabolism Host Cell Metabolism & Viability Enzyme->Metabolism Metabolic Load Cofactor NADPH Availability Cofactor->Yield Cofactor->Metabolism Redox Balance Metabolism->Yield Conditions Culture Conditions Conditions->Yield Conditions->Enzyme Conditions->Metabolism

Caption: Key factors influencing this compound yield in recombinant bacteria.

References

Technical Support Center: Synthesis of 6-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis of 6-hydroxyhexanoate. The primary focus is on the common synthetic route involving the Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone, followed by hydrolysis, and the associated byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing 6-hydroxyhexanoic acid?

A1: The most prevalent laboratory method is a two-step process. First, cyclohexanone undergoes a Baeyer-Villiger oxidation to form ε-caprolactone. This is followed by the hydrolysis of the ε-caprolactone intermediate to yield 6-hydroxyhexanoic acid.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The main byproducts are typically adipic acid and oligo(ε-caprolactone).[1] Adipic acid can form from the over-oxidation of the starting material or the intermediate lactone. Oligomers or polymers of ε-caprolactone can form, especially under acidic conditions during hydrolysis.[2]

Q3: How does the choice of catalyst affect the Baeyer-Villiger oxidation step?

A3: The catalyst plays a crucial role in both the conversion of cyclohexanone and the selectivity towards ε-caprolactone. Lewis acids and Brønsted acids are commonly used to activate the oxidant (often hydrogen peroxide).[3] The choice of catalyst can significantly influence the reaction rate and the formation of byproducts. For instance, some catalytic systems can lead to higher selectivity for ε-caprolactone over adipic acid.

Q4: What reaction conditions favor the formation of oligo(ε-caprolactone)?

A4: Increased temperatures (45–55 °C) and longer reaction times (e.g., 4 hours) during the Baeyer-Villiger oxidation can promote the formation of oligo(ε-caprolactone).[1] Additionally, high concentrations of ε-caprolactone and the presence of acidic catalysts during the hydrolysis step can favor oligomerization.[2]

Q5: How can I minimize the formation of adipic acid?

A5: Minimizing adipic acid formation involves carefully controlling the oxidation conditions. Using a stoichiometric amount of the oxidant and monitoring the reaction to stop it upon consumption of the starting material can prevent over-oxidation.[4] The choice of solvent can also play a role, as some solvents can act as radical scavengers, potentially reducing side reactions that lead to adipic acid.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of Cyclohexanone 1. Inactive Oxidant: The peroxy acid or hydrogen peroxide may have degraded. 2. Inactive Catalyst: The Lewis or Brønsted acid catalyst may be inactive or poisoned. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a sufficient rate.1. Use a fresh batch of the oxidant. 2. Ensure the catalyst is active and properly stored. Consider trying a different catalyst. 3. Gradually and carefully increase the reaction temperature while monitoring for side reactions.
Low Yield of ε-Caprolactone 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Byproduct Formation: Significant conversion to adipic acid or oligomers. 3. Difficult Purification: Loss of product during workup and purification.1. Increase the reaction time or the amount of oxidant. 2. Optimize reaction conditions (catalyst, temperature, solvent) to improve selectivity. 3. Employ careful extraction and purification techniques, such as column chromatography.
Low Yield of 6-Hydroxyhexanoic Acid 1. Incomplete Hydrolysis: Insufficient reaction time or catalyst concentration for the hydrolysis of ε-caprolactone. 2. Product Degradation: Prolonged exposure to harsh acidic or basic conditions at high temperatures can degrade the product.[2] 3. Oligomerization: The ε-caprolactone may have polymerized instead of hydrolyzing.1. Extend the reaction time or increase the concentration of the acid or base catalyst.[2] 2. Optimize the reaction time and consider using milder hydrolysis conditions. 3. Perform the hydrolysis at a lower concentration of ε-caprolactone. Base-catalyzed hydrolysis is generally less prone to inducing polymerization than acid-catalyzed hydrolysis.[2]
Presence of Adipic Acid in Final Product 1. Over-oxidation: The ε-caprolactone intermediate or the final 6-hydroxyhexanoic acid was oxidized. 2. Radical Reactions: A thermally activated radical reaction can lead to the formation of adipic acid.[4]1. Carefully control the stoichiometry of the oxidant in the first step. 2. Choose a solvent that can act as a radical scavenger.[4] Purification by recrystallization or column chromatography may be necessary.
Presence of Oligomers/Polymers in Final Product 1. Acid-Catalyzed Polymerization: Acidic conditions during hydrolysis can promote the ring-opening polymerization of ε-caprolactone.[2] 2. High Monomer Concentration: High concentrations of ε-caprolactone favor intermolecular reactions.[2]1. Use base-catalyzed hydrolysis or ensure careful control of temperature and time if using an acid catalyst.[2] 2. Conduct the hydrolysis reaction at a lower concentration of ε-caprolactone.[2]

Quantitative Data on Byproduct Formation

The following tables summarize the conversion and selectivity of the Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone under various catalytic conditions.

Table 1: Comparison of Catalysts in Baeyer-Villiger Oxidation of Cyclohexanone with H₂O₂

CatalystConversion of Cyclohexanone (%)Selectivity for ε-Caprolactone (%)Other ProductsReference
[MIMPS]₃PW₁₂O₄₀93.5199.73-[3]
Fe-Sn-O98.9683.36Not specified[5]
Ce-Sn(2:1)-50091.4191.46Not specified[6]

Table 2: Influence of Reaction Conditions on Cyclohexanone Oxidation

Catalyst SystemTemperature (°C)Reaction Time (h)Cyclohexanone Conversion (%)ε-Caprolactone Yield (%)Reference
Fe-Sn-O / O₂/Benzaldehyde60598.9683.36[5]
Airlift Sonochemical Reactor / O₂/Benzaldehyde302-87.7[7]
Iron(II) complex / mCPBA60567-[8]

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone

This protocol is a general representation and may require optimization based on the specific catalyst and equipment used.

Materials:

  • Cyclohexanone

  • Oxidant (e.g., m-CPBA, or H₂O₂ with a suitable catalyst)

  • Solvent (e.g., dichloromethane, toluene)

  • Catalyst (if using H₂O₂)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone in the chosen solvent.

  • If using a catalyst, add it to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add the oxidant (e.g., m-CPBA or H₂O₂) to the stirred solution, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ε-caprolactone.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis of ε-Caprolactone to 6-Hydroxyhexanoic Acid

This protocol outlines a general procedure for the base-catalyzed hydrolysis of ε-caprolactone.

Materials:

  • ε-Caprolactone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) aqueous solution

  • Hydrochloric acid (HCl) for acidification

  • Solvent (e.g., a mixture of water and ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, dissolve ε-caprolactone in a mixture of water and a co-solvent like ethanol to ensure miscibility.[2]

  • Slowly add an aqueous solution of a strong base (e.g., 1.1 molar equivalents of NaOH) to the ε-caprolactone solution while stirring.[2]

  • Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or GC to ensure the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the 6-hydroxyhexanoic acid.

  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 6-hydroxyhexanoic acid.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Pathway Cyclohexanone Cyclohexanone BV_Oxidation Baeyer-Villiger Oxidation Cyclohexanone->BV_Oxidation Caprolactone ε-Caprolactone BV_Oxidation->Caprolactone Hydrolysis Hydrolysis Caprolactone->Hydrolysis Hydroxyhexanoate This compound Hydrolysis->Hydroxyhexanoate

Caption: Overall synthesis pathway for this compound.

Byproduct_Formation Cyclohexanone Cyclohexanone Over_Oxidation_1 Over-oxidation Cyclohexanone->Over_Oxidation_1 B-V Oxidation Side Reaction Caprolactone ε-Caprolactone Oligomerization Oligomerization/ Polymerization Caprolactone->Oligomerization Hydrolysis Side Reaction Over_Oxidation_2 Over-oxidation Caprolactone->Over_Oxidation_2 Hydrolysis Side Reaction Adipic_Acid Adipic Acid Over_Oxidation_1->Adipic_Acid Oligomers Oligo(ε-caprolactone) Oligomerization->Oligomers Over_Oxidation_2->Adipic_Acid

Caption: Key byproduct formation pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conversion Check Cyclohexanone Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Optimize_BV Optimize B-V Oxidation: - Check oxidant/catalyst activity - Adjust temperature/time Low_Conversion->Optimize_BV Analyze_Byproducts Analyze Byproducts (e.g., GC-MS, NMR) Good_Conversion->Analyze_Byproducts Adipic_Acid_Present Adipic Acid Present Analyze_Byproducts->Adipic_Acid_Present Over-oxidation Oligomers_Present Oligomers Present Analyze_Byproducts->Oligomers_Present Polymerization Adipic_Acid_Present->Optimize_BV Refine_Purification Refine Purification: - Recrystallization - Column Chromatography Adipic_Acid_Present->Refine_Purification Optimize_Hydrolysis Optimize Hydrolysis: - Adjust catalyst concentration/time - Use milder conditions - Lower [ε-caprolactone] Oligomers_Present->Optimize_Hydrolysis Oligomers_Present->Refine_Purification

References

Technical Support Center: Purification of 6-Hydroxyhexanoate from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-hydroxyhexanoate from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from fermentation broth?

A1: The primary challenges in purifying this compound (6-HH) from fermentation broth include its relatively low concentration in the broth, the presence of numerous impurities with similar chemical properties, and the potential for product degradation during the purification process. The fermentation broth is a complex mixture containing microbial cells, cell fragments, soluble and insoluble medium components, and other metabolic byproducts, which can interfere with downstream processing.[1] The cost of downstream processing can also be a significant factor, sometimes accounting for a large portion of the total production cost.[1]

Q2: What is a general workflow for the purification of this compound?

A2: A typical workflow for the purification of this compound involves several key stages.[1][2] It begins with the removal of microbial cells and other solid materials from the fermentation broth, followed by primary isolation of the 6-HH, and then further purification and concentration to remove remaining impurities.[2] Finally, the purified product may require drying.[1]

Q3: Is this compound an intracellular or extracellular product?

A3: The location of this compound, whether it is an intracellular or extracellular product, is a critical factor that dictates the initial steps of the purification process.[1][3] If it is intracellular, the cells must first be harvested and then disrupted to release the product. If it is extracellular, the initial step focuses on separating the cells from the broth.[2] For polyhydroxyalkanoates (PHAs), a related class of compounds, they are known to accumulate as intracellular granules.[4]

Q4: What analytical methods are suitable for quantifying this compound in fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a commonly used and accurate method for the quantitative determination of organic acids and other metabolites in fermentation broth.[5] For high-throughput screening of a large number of fermentation samples, mass spectrometry-based systems like the Echo MS System can provide rapid and accurate quantification with minimal sample preparation.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete cell lysis (if intracellular): The product remains trapped within the microbial cells.Optimize the cell disruption method. Options include mechanical methods (e.g., ultrasonication, high-pressure homogenization) or chemical methods (e.g., surfactants, alkali treatment).[3] Ensure the chosen method is compatible with the stability of this compound.
Product degradation: this compound may be sensitive to pH or temperature extremes during purification.Maintain moderate pH and temperature throughout the purification process.[1] Consider performing steps at reduced temperatures.
Inefficient extraction: The solvent or method used for extraction may not be optimal for this compound.Screen different organic solvents for their efficiency in extracting this compound. Liquid-liquid extraction is a common technique.[1] Ensure proper mixing and contact time during extraction.
Presence of Impurities in Final Product Co-extraction of similar compounds: Other organic acids or medium components may be extracted along with this compound.Employ chromatographic techniques for purification, such as ion-exchange or gel filtration chromatography, to separate compounds based on their charge or size.[1][2] Fractional precipitation can also be used to selectively precipitate the product or impurities.[1]
Pigment contamination: Fermentation broths often contain pigments produced by the microorganisms.[1]Consider adding activated carbon to the broth to adsorb pigments. Modifying fermentation conditions to reduce pigment production can also be a preventative measure.[1]
Discoloration of Purified Product Presence of color bodies: These can be complex organic molecules from the fermentation medium or microbial metabolism.Treatment with an oxidizing agent like hydrogen peroxide can help to decolorize the solution. Adjusting the pH to precipitate color bodies can also be effective.[7]
Difficulty with Solid-Liquid Separation Slow filtration of fermentation broth: High cell density or the presence of extracellular polymeric substances can clog filters.The use of filter aids like kieselguhr (diatomaceous earth) can improve filtration speed.[1][3] Centrifugation is an alternative to filtration, especially for difficult-to-filter broths.[3]
Formation of stable emulsions during liquid-liquid extraction: This can hinder phase separation.Adjust the pH or ionic strength of the aqueous phase. Centrifugation can also help to break emulsions.

Experimental Protocols

Protocol 1: General Downstream Processing Workflow

This protocol outlines the general steps for recovering an extracellular product like this compound from a fermentation broth.

1. Removal of Solids:

  • Objective: To separate microbial cells and other solid debris from the liquid broth.
  • Method:
  • Centrifugation: Centrifuge the fermentation broth at an appropriate speed and time to pellet the solids. The supernatant contains the extracellular this compound.[2]
  • Filtration: Alternatively, use filtration techniques. For broths that are difficult to filter, pre-coating the filter with a filter aid like kieselguhr can be beneficial.[1]

2. Primary Isolation:

  • Objective: To concentrate the this compound and separate it from the bulk of the aqueous phase.
  • Method:
  • Liquid-Liquid Extraction: Extract the clarified broth with a suitable water-immiscible organic solvent. The choice of solvent will depend on the distribution coefficient of this compound.
  • Adsorption/Ion-Exchange Chromatography: Pass the broth through a column packed with a resin that selectively binds this compound. The product can then be eluted with a different buffer or solvent.[1]

3. Purification:

  • Objective: To remove remaining impurities from the isolated this compound.
  • Method:
  • Chromatography: Utilize more precise chromatographic techniques such as ion-exchange or gel filtration for higher purity.[1]
  • Crystallization: If a highly pure product is required, crystallization can be an effective final purification step.[1]

4. Final Product Preparation:

  • Objective: To obtain the this compound in a stable, concentrated form.
  • Method:
  • Drying: The purified product may be dried to remove any remaining solvent or water.[1]

Visualizations

experimental_workflow fermentation_broth Fermentation Broth solid_liquid_separation Solid-Liquid Separation (Centrifugation/Filtration) fermentation_broth->solid_liquid_separation primary_isolation Primary Isolation (Extraction/Adsorption) solid_liquid_separation->primary_isolation Clarified Broth waste Cell Biomass & Solids solid_liquid_separation->waste purification Purification (Chromatography) primary_isolation->purification Crude Product impurities Impurities primary_isolation->impurities final_product Final Product (Drying/Concentration) purification->final_product Purified Product purification->impurities

Caption: General workflow for this compound purification.

troubleshooting_logic start Low Product Purity check_impurities Identify Impurities (e.g., HPLC, MS) start->check_impurities similar_properties Impurities have similar properties to 6-HH? check_impurities->similar_properties chromatography Optimize Chromatographic Separation similar_properties->chromatography Yes precipitation Investigate Fractional Precipitation similar_properties->precipitation Yes color_issue Is the product discolored? similar_properties->color_issue No chromatography->color_issue precipitation->color_issue adsorbent Use Adsorbents (e.g., Activated Carbon) color_issue->adsorbent Yes oxidation Consider Mild Oxidation color_issue->oxidation Yes end Pure Product color_issue->end No adsorbent->end oxidation->end

Caption: Troubleshooting logic for low product purity.

References

Technical Support Center: Overcoming Substrate Toxicity in 6-Hydroxyhexanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering substrate toxicity during the microbial production of 6-hydroxyhexanoate (6-HH).

Section 1: Frequently Asked Questions (FAQs)

Q1: My microbial culture shows poor growth or dies after adding the substrate. What is the likely cause?

A: A significant drop in cell viability or growth rate after substrate addition is a classic sign of substrate toxicity. Substrates commonly used for this compound (6-HH) production, such as cyclohexanol and cyclohexane, are known to be toxic to microbial hosts like E. coli and Pseudomonas species. This toxicity can stem from the disruption of cell membranes, inhibition of essential enzymes, or general metabolic stress.

Q2: What are the typical substrates for 6-HH production and why are they toxic?

A: The production of 6-HH often starts from cyclohexane or cyclohexanol. These compounds are converted through a multi-step enzymatic cascade.

  • Cyclohexane: This is a hydrophobic molecule that can rapidly pass through cell membranes.[1] At high concentrations, it can disrupt membrane integrity and function.

  • Cyclohexanol: While less volatile and toxic than cyclohexane, cyclohexanol can still inhibit cell growth and enzyme activity at relatively low concentrations.[1]

The metabolic pathway itself can also introduce toxicity if intermediates accumulate.

Q3: What are the primary strategies to mitigate substrate toxicity?

A: There are three main approaches to overcome substrate toxicity:

  • Bioprocess Engineering: Modifying the fermentation setup to maintain substrate concentrations below toxic levels. Key methods include fed-batch strategies and two-phase fermentation.[1][2]

  • Host and Enzyme Engineering: Modifying the microbial host or the catalytic enzymes to improve tolerance and efficiency. This includes rational enzyme design and using inherently robust microbial strains.[3][4][5][6]

  • Adaptive Laboratory Evolution (ALE): Evolving the production strain under selective pressure to develop higher tolerance to the toxic substrate.[7][8][9]

Q4: How does a two-phase fermentation system work to reduce toxicity?

A: A two-phase fermentation system involves using a second, immiscible liquid phase (an organic solvent or polymer) that acts as a reservoir for the toxic substrate.[10] The substrate has a high affinity for this second phase and is slowly partitioned into the aqueous phase where the microbial cells reside. This maintains a low, non-toxic concentration of the substrate in the immediate environment of the cells, allowing for continuous conversion without inhibiting growth.[1][10]

Q5: Can I engineer the enzymes in the pathway to reduce toxicity?

A: Yes. Rational design of key enzymes can significantly improve the overall process. For example, enhancing the activity of an enzyme like cyclohexanone dehydrogenase can prevent the accumulation of its substrate, cyclohexanone, which may be toxic.[3][4][5][6] By creating more efficient enzymes, the metabolic flux towards the final product is improved, reducing the buildup of potentially toxic intermediates.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low final product titer despite initial cell growth.
  • Possible Cause: Product inhibition or accumulation of a toxic intermediate. While the initial substrate concentration might be managed, the product (6-HH) or an intermediate (e.g., ε-caprolactone) could be inhibiting the cells or enzymes at higher concentrations.

  • Troubleshooting Steps:

    • Analyze Intermediates: Take samples throughout the fermentation and use HPLC or GC-MS to check for the accumulation of intermediates like cyclohexanone or ε-caprolactone.

    • Test Product Tolerance: Run separate experiments to determine the inhibitory concentration of 6-HH on your specific strain.

    • Implement In Situ Product Removal: Consider a two-phase fermentation system where the second phase not only delivers the substrate but also removes the product, alleviating product inhibition.[10][11]

Issue 2: The bioconversion rate slows down or stops after a few hours.
  • Possible Cause: Depletion of cofactors or oxygen limitation, exacerbated by substrate-induced stress. The enzymatic cascade for 6-HH production requires redox cofactors (like NAD(P)H) and often molecular oxygen for monooxygenases.[1]

  • Troubleshooting Steps:

    • Improve Aeration: Ensure the dissolved oxygen level is monitored and maintained. Increase agitation or sparge with oxygen-enriched air if necessary. In shake flasks, reducing the liquid volume can improve oxygen transfer.[12]

    • Supply a Co-substrate: Add a secondary carbon source like glucose in a fed-batch manner. This provides the cells with the energy and reducing equivalents needed to regenerate cofactors for the bioconversion.[1]

    • Optimize Resting vs. Growing Cells: Resting cells often show higher specific activity but have a finite pool of cofactors.[13] Growing cells continuously regenerate cofactors but may divert resources away from the target pathway. Experiment with both to find the optimal condition.

Issue 3: Strain performance is inconsistent between batches.
  • Possible Cause: Genetic instability of the engineered strain or inconsistent preparation of the inoculum and media.

  • Troubleshooting Steps:

    • Sequence Verification: After several rounds of cultivation, isolate single colonies and verify the integrity of your engineered pathway through PCR or sequencing.

    • Standardize Inoculum: Implement a strict protocol for inoculum preparation, ensuring cells are harvested at the same growth phase (e.g., mid-log) for each experiment.

    • Perform Adaptive Laboratory Evolution (ALE): If instability persists, an ALE experiment can select for more robust and stable variants of your production strain.[7][8]

Section 3: Data & Performance Metrics

The following table summarizes results from studies using different strategies to overcome substrate toxicity, providing a benchmark for expected outcomes.

StrategyHost OrganismSubstrateSubstrate Feed Rate / Conc.Final Product Titer (6-HH)Key FindingReference
Fed-Batch (Gas Phase) Pseudomonas taiwanensisCyclohexane0.276 mmol min⁻¹ L⁻¹~3.1 mMSubstrate limitation was effective in minimizing toxicity.[1]
Fed-Batch (Gas Phase) Pseudomonas taiwanensisCyclohexane1.626 mmol min⁻¹ L⁻¹25 mM (3.3 g/L) Higher feed rate led to a significantly higher titer before inhibition.[1][13]
Fed-Batch (Liquid) E. coliCyclohexanolContinuous via pump185 mM (ε-caprolactone)Continuous liquid feed allowed for a stable, 70-hour process.[1]
Two-Phase Fermentation Engineered E. colitrans-nerolidolN/A16 g/L A four-fold increase in titer compared to single-phase cultivation.[10]

Note: Data for ε-caprolactone and trans-nerolidol are included to illustrate the effectiveness of the strategies in similar toxic product/substrate contexts.

Section 4: Visual Guides & Workflows

Metabolic Pathway

The following diagram illustrates the enzymatic conversion of cyclohexane to this compound.

MetabolicPathway cluster_pathway This compound Synthesis Pathway cluster_legend Legend S Cyclohexane I1 Cyclohexanol S->I1 Cyp I2 Cyclohexanone I1->I2 CDH I3 ε-Caprolactone I2->I3 CHMO P This compound I3->P Lactonase Substrate Substrate Intermediate Intermediate Product Product k1 k2 k3

Caption: Enzymatic cascade from cyclohexane to this compound.

Troubleshooting Workflow

Use this flowchart to diagnose and address common issues related to substrate toxicity.

TroubleshootingWorkflow start Start: Low Growth or Low Product Titer check_toxicity Is cell death observed immediately after substrate addition? start->check_toxicity check_rate Does the conversion rate slow down significantly over time? check_toxicity->check_rate No sol_substrate High Substrate Toxicity Solutions: 1. Lower initial concentration 2. Implement fed-batch strategy 3. Use two-phase fermentation check_toxicity->sol_substrate Yes sol_cofactor Cofactor or Oxygen Limitation Solutions: 1. Improve aeration 2. Add a co-substrate (e.g., glucose) 3. Optimize cell state (resting vs. growing) check_rate->sol_cofactor Yes sol_product Product or Intermediate Inhibition Solutions: 1. Analyze intermediates 2. Implement in situ product removal 3. Engineer more efficient enzymes check_rate->sol_product No

Caption: A troubleshooting flowchart for toxicity issues.

Two-Phase Fermentation Concept

This diagram explains the principle of a two-phase fermentation system for mitigating toxicity.

TwoPhaseFermentation Two-Phase Fermentation System cluster_bioreactor cluster_cells organic_phase Organic Phase (Substrate Reservoir) High Substrate Concentration aqueous_phase Aqueous Phase (Cells + Media) Low Substrate Concentration organic_phase->aqueous_phase Substrate Partitioning (Slow Release) cell1 Cell aqueous_phase->cell1 Substrate Uptake cell2 Cell cell2->aqueous_phase Product (6-HH) cell3 Cell

Caption: Conceptual diagram of a two-phase fermentation system.

Section 5: Key Experimental Protocols

Protocol 1: Setting Up a Two-Phase Extractive Fermentation

This protocol provides a basic framework for using a second phase to mitigate substrate toxicity.

Objective: To maintain a low, non-toxic substrate concentration in the aqueous phase for sustained cell viability and productivity.

Materials:

  • Sterile bioreactor or baffled shake flasks.

  • Your engineered microbial culture and appropriate growth medium.

  • Toxic substrate (e.g., cyclohexanol).

  • Immiscible, biocompatible organic solvent (e.g., dodecane, oleyl alcohol) or solid adsorbent polymer beads. Sterilize by autoclaving or filtering.

Methodology:

  • Solvent Selection: Choose a second phase that is biocompatible with your strain, has a high partition coefficient for your substrate, and is easily separable.

  • Inoculation: Inoculate your microbial culture into the sterile aqueous growth medium in the bioreactor or flask. Allow the culture to reach an initial cell density (e.g., OD600 of 0.4-0.6).

  • Phase Addition: Aseptically add the sterile organic solvent to the culture. A typical starting ratio is 10-20% of the total volume (e.g., 10 mL of solvent for 90 mL of culture).

  • Substrate Dosing: Add the toxic substrate directly to the organic phase, not the aqueous phase. The substrate will naturally partition between the two phases, establishing a low equilibrium concentration in the aqueous medium.

  • Cultivation: Incubate under standard conditions (temperature, agitation). Agitation is crucial to ensure sufficient interfacial area between the two phases for effective mass transfer.

  • Sampling & Analysis: To sample the aqueous phase, stop agitation and allow the phases to separate. Carefully pipette a sample from the lower (aqueous) layer. Analyze cell growth (OD600) and product/substrate concentration (HPLC/GC).

Protocol 2: Adaptive Laboratory Evolution (ALE) for Enhanced Tolerance

This protocol outlines a method to evolve your strain to better tolerate toxic substrates.[7][8]

Objective: To select for mutant strains with improved growth and productivity in the presence of inhibitory concentrations of a substrate.

Methodology:

  • Establish Baseline: Determine the minimum inhibitory concentration (MIC) of the substrate for your starting strain. This is the concentration where growth is significantly inhibited.

  • Initial Culture: Start a culture in a medium containing a sub-lethal concentration of the substrate (e.g., 50% of the MIC).

  • Serial Passaging:

    • Allow the culture to grow until it reaches the late-log or early stationary phase.

    • Transfer a small aliquot (e.g., 1-5%) of this culture into a fresh flask of the same medium.

    • Repeat this serial transfer for multiple generations (e.g., 10-20 passages) until a consistent, improved growth rate is observed.

  • Increase Selection Pressure: Once the strain is adapted to the current substrate concentration, increase the concentration in the medium by a small increment (e.g., 10-20%).

  • Repeat Passaging: Continue the serial passaging at this new, higher concentration until growth is again robust.

  • Iterate: Repeat steps 4 and 5, gradually increasing the substrate concentration over hundreds of generations.[7]

  • Isolate and Characterize: Once a desired level of tolerance is achieved, streak the evolved population onto an agar plate to isolate single colonies. Characterize these isolates for their growth rate, substrate consumption, and 6-HH production to identify the top-performing mutants.

  • (Optional) Genome Sequencing: Perform whole-genome resequencing of the best-evolved strains to identify the mutations responsible for the improved tolerance phenotype.[7]

References

Technical Support Center: Minimizing Carboxylic Acid Impurity Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the formation of acidic impurities during the synthesis and handling of active pharmaceutical ingredients (APIs). This guide focuses on minimizing the formation of (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid, a common degradant of the antiepileptic drugs Levetiracetam and Brivaracetam, and also addresses the potential formation of 2-tetrahydrofuranacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary acidic impurity observed during the synthesis and storage of Levetiracetam and Brivaracetam?

The primary acidic impurity is (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid. It is structurally similar to the parent drug molecule and is formed through the hydrolysis of the amide group. This impurity is often referred to as the "acid impurity" or "hydrolytic degradation product" of these drugs.[1][2][3][4]

Q2: My query was about 2-tetrahydrofuranacetic acid. How does this relate to the impurity found in Levetiracetam and Brivaracetam?

It is a common point of confusion due to the structural similarities between the pyrrolidone ring in Levetiracetam/Brivaracetam and a tetrahydrofuran ring. However, the direct formation of 2-tetrahydrofuranacetic acid as a significant impurity in these specific syntheses is not widely reported. The more relevant and documented impurity is (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid. This guide will primarily focus on the mitigation of this known impurity but will also address potential pathways to 2-tetrahydrofuranacetic acid in a separate section.

Q3: What are the main factors that promote the formation of (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid?

The formation of this acidic impurity is primarily driven by hydrolysis of the amide bond in the parent drug molecule.[1][2][5] Key contributing factors include:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis.[1][6][7] Forced degradation studies show significant degradation under both acidic and alkaline stress.[2][6]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis.[1][7]

  • Moisture: The presence of water is necessary for the hydrolysis reaction to occur.

Q4: How can I detect and quantify the presence of (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid in my samples?

Several analytical techniques are effective for the detection and quantification of this impurity. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique, often with UV detection.[6][8][9][10][11]

  • Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to HPLC.[1]

  • High-Performance Thin-Layer Chromatography (HPTLC): A simpler and cost-effective method for quantification.[7][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for identification and characterization of degradation products.[2]

Troubleshooting Guides

Issue 1: Unexpectedly high levels of (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid in the final API.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Residual acid or base from previous synthetic steps. 1. Ensure complete neutralization and removal of any acidic or basic reagents before the final purification steps. 2. Incorporate additional aqueous washes in the work-up procedure to remove any residual catalysts or reagents.
High temperatures during work-up or purification. 1. Maintain lower temperatures during distillations, crystallizations, and drying. 2. Utilize vacuum distillation to lower the boiling points of solvents.
Prolonged exposure to aqueous conditions. 1. Minimize the duration of steps involving aqueous phases. 2. Ensure efficient drying of organic layers with appropriate drying agents.
Inadequate purification. 1. Optimize the recrystallization solvent system to effectively remove the more polar acidic impurity. 2. Consider column chromatography if recrystallization is insufficient.
Issue 2: Formation of the acidic impurity during storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High humidity in the storage environment. 1. Store the API in a desiccator or a controlled low-humidity environment. 2. Use packaging with a desiccant.
Elevated storage temperature. 1. Store the API at recommended low temperatures, avoiding exposure to heat sources.
Exposure to light (photolytic degradation). 1. While Brivaracetam is generally stable to photolytic degradation, it is good practice to store the API in amber-colored vials or in the dark to prevent any potential degradation.[1]

Data on Impurity Formation

The following tables summarize findings from forced degradation studies on Brivaracetam, which are indicative of the conditions promoting the formation of (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid.

Table 1: Summary of Brivaracetam Degradation under Various Stress Conditions

Stress ConditionReagents and ConditionsObservationReference
Acidic Hydrolysis 1N HCl at 60°C for 24hSignificant degradation[1]
0.01N HCl, reflux at 50°C for 15 minsDegradation observed[6][7]
Basic Hydrolysis 0.5N NaOH at 60°C for 24hStable, no significant degradation[1]
0.01N NaOH, reflux at 50°C for 15 minsDegradation observed[6][7]
Oxidative 30% H₂O₂ at 60°C for 24hSlight degradation[1]
3% H₂O₂ for 2h at room temperatureDegradation observed[7]
Thermal 60°C for 10 daysStable, no degradation[1]
Photolytic UV and visible light for 10 daysStable, no considerable degradation[1]
Aqueous Hydrolysis Water at 60°C for 24hStable, no degradation[1]

Note: The conflicting results under basic conditions may be due to different experimental setups and analytical sensitivities. Some studies show stability while others show degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of Brivaracetam

This protocol is a composite based on methodologies described in the literature to induce and analyze the formation of the acidic impurity.[1][6][7]

1. Preparation of Stock Solution:

  • Dissolve 50 mg of Brivaracetam in 50 mL of methanol to obtain a stock solution of 1000 µg/mL.

2. Acidic Degradation:

  • To 5 mL of the stock solution, add 5 mL of 1N HCl.

  • Reflux the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1N NaOH.

  • Dilute to a final volume of 25 mL with the mobile phase for HPLC analysis.

3. Basic Degradation:

  • To 5 mL of the stock solution, add 5 mL of 0.5N NaOH.

  • Reflux the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 1N HCl.

  • Dilute to a final volume of 25 mL with the mobile phase.

4. Oxidative Degradation:

  • To 5 mL of the stock solution, add 5 mL of 30% H₂O₂.

  • Keep the solution at 60°C for 24 hours.

  • Dilute to a final volume of 25 mL with the mobile phase.

5. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Use a C18 column and a mobile phase consisting of a buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic mode.

  • Monitor the elution at a suitable wavelength (e.g., 230 nm).[1]

Protocol 2: Minimizing Amide Hydrolysis During Synthesis Work-up
  • Neutralization: After a reaction step involving acidic or basic conditions, carefully neutralize the reaction mixture to a pH of ~7.0 using a suitable acid or base. Monitor the pH closely with a calibrated pH meter.

  • Aqueous Wash: Perform multiple washes with deionized water to remove any residual salts and water-soluble impurities.

  • Drying: Thoroughly dry the organic layer containing the product using an appropriate drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate). Ensure all moisture is removed before solvent evaporation.

  • Temperature Control: During solvent evaporation, use a rotary evaporator with the water bath temperature kept as low as possible (e.g., < 40°C) to minimize thermal stress on the product.

  • Purification: If recrystallization is used, select a solvent system that provides good solubility for the product at elevated temperatures and poor solubility at room temperature, while the acidic impurity remains in the mother liquor.

Formation of 2-Tetrahydrofuranacetic Acid

While less common as an impurity in the context of Levetiracetam and Brivaracetam synthesis, 2-tetrahydrofuranacetic acid can potentially be formed through other chemical pathways.

Potential Formation Pathway: Oxidation of Tetrahydrofurfuryl Alcohol

The oxidation of tetrahydrofurfuryl alcohol can lead to various products depending on the catalyst and reaction conditions. While some methods favor the formation of 2-methyltetrahydrofuran, it is plausible that under certain oxidative conditions, the primary alcohol can be oxidized to a carboxylic acid, yielding 2-tetrahydrofuranacetic acid.[13][14][15]

Factors to Control:

  • Oxidizing Agent: The choice of oxidizing agent is critical. Strong, non-selective oxidizing agents may lead to ring-opening or over-oxidation.

  • Catalyst: The use of selective catalysts can direct the reaction towards a specific product.

  • Reaction Conditions: Temperature, pressure, and solvent can all influence the reaction outcome.

Visualizations

Hydrolysis_Pathway Brivaracetam Brivaracetam / Levetiracetam ((S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide) Acid_Impurity (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid Brivaracetam->Acid_Impurity Amide Hydrolysis Conditions Conditions: - Acidic or Basic pH - Elevated Temperature - Presence of Water

Caption: Hydrolysis of Brivaracetam/Levetiracetam to its acidic impurity.

Experimental_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification & Storage Crude Product Crude Product Neutralization Neutralization Crude Product->Neutralization Aqueous Wash Aqueous Wash Neutralization->Aqueous Wash Drying Drying Aqueous Wash->Drying Purification Purification Drying->Purification Final API Final API Purification->Final API Storage Storage Final API->Storage

Caption: Workflow for minimizing acidic impurity formation.

THFAA_Formation THFA Tetrahydrofurfuryl Alcohol Oxidation Oxidation THFA->Oxidation THFAA 2-Tetrahydrofuranacetic Acid Oxidation->THFAA

References

Technical Support Center: Solvent Extraction of Polyhydroxyalkanoates (PHAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solvent extraction methods for polyhydroxyalkanoates (PHAs). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your extraction processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of solvents used for PHA extraction?

A1: Solvents for PHA extraction are broadly categorized into halogenated and non-halogenated compounds. Halogenated solvents, such as chloroform and dichloromethane, are highly effective and often considered benchmark solvents due to their ability to yield very pure polymers (>90%) with high molecular weight.[1][2][3] Non-halogenated solvents are gaining popularity as "green" alternatives due to their lower toxicity and environmental impact.[4] Examples include dimethyl carbonate (DMC), anisole, 1-butanol, and ethylene carbonate.[2][4][5]

Q2: Why is precipitation necessary after dissolving the PHA in a solvent?

A2: Precipitation is a crucial step to separate the dissolved PHA from the solvent and other soluble impurities.[1][6] This is typically achieved by adding a PHA-poor or anti-solvent (a liquid in which PHA is insoluble) to the PHA-rich solvent mixture.[1][7] Common anti-solvents include methanol, ethanol, and n-hexane.[6][8][9] This process causes the PHA to precipitate out of the solution, allowing for its collection, while other dissolved impurities, like lipids, remain in the solvent mixture.[6]

Q3: What are the main impurities I can expect in my extracted PHA, and how can I remove them?

A3: Common impurities include residual proteins, pyrogenic lipopolysaccharides (LPS or endotoxins), and lipids.[1][3]

  • Proteins: These are often closely associated with PHA granules.[1][3] Post-extraction treatment with proteases can help reduce protein content.[1][3]

  • Lipopolysaccharides (LPS): These endotoxins are components of Gram-negative bacterial cell walls.[1] Solvent extraction, particularly with chloroform, tends to yield lower endotoxin levels compared to cell lysis methods.[1] Further purification can be achieved through repeated dissolution-precipitation cycles, alkaline or oxidizing post-treatments, or filtration through charcoal.[1]

  • Lipids: Due to the "like dissolves like" principle, non-polar solvents used for PHA extraction also dissolve lipids.[1] A pre-treatment step (degreasing) of the biomass with solvents like methanol, ethanol, or acetone, which are poor solvents for PHA but good for lipids, can be effective.[3]

Q4: How can I determine the purity and yield of my extracted PHA?

A4:

  • Yield: The yield of extracted PHA is typically calculated gravimetrically. After extraction and precipitation, the recovered PHA is dried to a constant weight, which is then expressed as a weight percentage of the initial microbial biomass.[1][3]

  • Purity and Composition: Gas chromatography (GC) combined with mass spectrometry (GC-MS) is a highly accurate method to determine the monomeric composition and purity of the PHA.[4] This often involves a methanolysis step to convert the polymer into its constituent methyl esters for analysis.[1][3] Thermogravimetric analysis (TGA) can also provide a quick assessment of purity by analyzing the degradation temperature of the polymer.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low PHA Recovery Yield 1. Inefficient cell lysis prior to solvent addition.2. Insufficient solvent volume or extraction time.3. Extraction temperature is too low.4. Improper choice of solvent for the specific PHA type.5. Loss of PHA during precipitation or washing steps.1. Ensure biomass is properly dried (e.g., lyophilization) to facilitate cell wall disruption.[6][8]2. Optimize the biomass-to-solvent ratio and extraction duration. A common ratio is 1:20 (g/mL).[2]3. Increase the extraction temperature. For many solvents, extraction at their boiling point significantly improves yield.[3][7]4. Consult literature for solvents known to be effective for your specific PHA copolymer.[7]5. Ensure complete precipitation by using an adequate volume of anti-solvent (e.g., 3:1 ratio of alcohol to solvent) and optimize centrifugation/filtration parameters to minimize loss of fine particles.[2]
Low Purity of Extracted PHA 1. Co-extraction of cellular lipids.2. Contamination with proteins and cell debris.3. Incomplete precipitation of non-PHA materials.1. Pre-treat the biomass with a degreasing solvent like methanol or ethanol before the main extraction.[3]2. Incorporate additional washing steps of the recovered PHA with the anti-solvent or water.[1]3. Perform a second dissolution of the extracted PHA in a clean solvent followed by re-precipitation to enhance purity.[1]
Discolored PHA (e.g., green, brown) 1. Presence of pigments from the microbial biomass.1. A purification step using 1-butanol can help in obtaining a whiter PHA product.[4]2. Activated charcoal filtration of the PHA-solvent solution before precipitation can also remove color impurities.[1]
Reduced Molecular Weight of PHA 1. Harsh extraction conditions (e.g., prolonged exposure to high temperatures or strong chemicals).2. Use of strong oxidizing agents like bleach for purification.[6]1. Optimize extraction time and temperature to be effective but not degradative.2. If using bleach, a brief treatment after a primary purification with a detergent (e.g., Triton X-100) is less damaging.[6]

Data Presentation: Solvent Performance Comparison

The following tables summarize quantitative data on the performance of various solvents for PHA extraction.

Table 1: Comparison of Halogenated vs. Non-Halogenated Solvents

SolventBiomass SourceExtraction ConditionsPurity (%)Recovery/Yield (%)Reference
ChloroformMixed Microbial CultureSoxhlet extraction95.1 ± 7.381.7 ± 6.3[10]
DichloromethaneMixed Microbial CultureReflux extraction86.4 ± 3.7Higher than DMC[4]
Dimethyl Carbonate (DMC)Mixed Microbial CultureReflux extraction, 0.05 g/mL biomass to solvent ratio91.2 ± 0.1~30.7 g PHA / 100 g biomass[4]
AnisoleEnriched BiomassAcid digestion followed by solvent extraction> 95> 80[2]
1-Butanol (for purification)Mixed Microbial CultureReflux with previously extracted PHA98.0 ± 0.1-[4]
Ethylene CarbonateCupriavidus necator150°C for 60 minup to 9898.6[5]

Table 2: Effect of Anti-Solvents on PHA Precipitation

Anti-SolventYield (%)Purity (%)Reference
Methanol77.396.5[9]
Ethanol90.094.9[9]
Acetone90.889.6[9]

Experimental Protocols

Protocol 1: Chloroform-Methanol Extraction (Standard Laboratory Method)

This protocol is a widely used benchmark method for obtaining high-purity PHA.

Materials:

  • Lyophilized (freeze-dried) PHA-containing biomass

  • Chloroform

  • Methanol

  • Centrifuge and centrifuge tubes

  • Glass beaker

  • Filter paper

Procedure:

  • Pre-treatment: Weigh the lyophilized biomass. To remove lipids, pre-treat the biomass by suspending it in methanol and stirring for 1-2 hours at room temperature. Centrifuge to pellet the biomass and discard the methanol supernatant. Repeat this step if high lipid content is expected. Dry the biomass pellet.

  • Extraction: Resuspend the dried biomass in chloroform (e.g., at a 1:20 solid-to-solvent ratio, w/v). Stir the suspension at 60°C for several hours (e.g., 3-12 hours) to dissolve the PHA.[1]

  • Separation of Cell Debris: Centrifuge the chloroform suspension at high speed (e.g., 8000 rpm for 10 min) to pellet the non-PHA cell material.[8] Carefully decant the supernatant, which contains the dissolved PHA, into a clean beaker. Filtration through filter paper can also be used to remove residual solids.[8]

  • Precipitation: Slowly add the PHA-containing chloroform solution to a beaker containing an excess of cold methanol (e.g., 3 volumes of methanol for every 1 volume of chloroform solution) while stirring.[2][6] The PHA will precipitate as a white solid.

  • Recovery and Washing: Allow the precipitate to settle. Decant the solvent mixture and recover the PHA precipitate by centrifugation or filtration. Wash the recovered PHA pellet with fresh methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified PHA, for instance, at room temperature or in a vacuum oven at a mild temperature, until a constant weight is achieved.[1][8]

Protocol 2: Green Solvent Extraction using Dimethyl Carbonate (DMC) and 1-Butanol Purification

This protocol utilizes less hazardous solvents, making it a more environmentally friendly alternative.

Materials:

  • Freeze-dried PHA-containing biomass

  • Dimethyl Carbonate (DMC)

  • 1-Butanol

  • Reflux apparatus (round-bottom flask and condenser)

  • Heating mantle

  • Centrifuge

Procedure:

  • Extraction with DMC:

    • Add the dried biomass to a round-bottom flask with DMC at a desired ratio (e.g., 0.05 g of biomass per mL of DMC).[4]

    • Set up the reflux apparatus and heat the mixture to the boiling point of DMC (90°C).[4]

    • Maintain the reflux for a set extraction time (e.g., 1-2 hours).[4]

    • After extraction, separate the solid residues (non-PHA biomass) from the PHA-rich DMC solution via centrifugation or filtration.

    • Evaporate the DMC to recover the crude PHA.

  • Purification with 1-Butanol:

    • Dissolve the crude PHA obtained from the DMC extraction in 1-butanol in a round-bottom flask (e.g., at a 0.01 g/mL ratio).[4]

    • Heat the mixture to the boiling point of 1-butanol (117.7°C) under reflux for a short period (e.g., 30 minutes).[4]

    • Cool the solution. The purified PHA will form a gel or precipitate upon cooling.[4]

    • Separate the purified PHA from the 1-butanol by filtration or centrifugation.

    • Wash the recovered PHA with an anti-solvent like n-heptane if necessary.

    • Dry the final product to a constant weight.

Visualizations

PHA_Extraction_Workflow cluster_pretreatment Pre-treatment cluster_extraction Extraction cluster_purification Purification Biomass PHA-Containing Biomass Lyophilization Lyophilization (Drying) Biomass->Lyophilization Degreasing Degreasing (e.g., with Methanol) Lyophilization->Degreasing Solvent_Addition Add Solvent (e.g., Chloroform) Degreasing->Solvent_Addition Heating_Stirring Heat & Stir Solvent_Addition->Heating_Stirring Solid_Liquid_Separation Solid-Liquid Separation (Centrifugation/Filtration) Heating_Stirring->Solid_Liquid_Separation Crude_PHA_Solution PHA-Rich Solvent Solid_Liquid_Separation->Crude_PHA_Solution Cell_Debris Cell Debris (Waste) Solid_Liquid_Separation->Cell_Debris Precipitation Precipitation with Anti-Solvent (e.g., Methanol) Crude_PHA_Solution->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Purified_PHA Purified PHA Drying->Purified_PHA

Caption: General workflow for solvent-based extraction and purification of PHA.

Troubleshooting_Low_Yield Start Low PHA Yield Observed Check_Drying Is Biomass Properly Dried? Start->Check_Drying Check_Solvent Is Solvent/Time/Temp Optimal? Check_Drying->Check_Solvent Yes Sol_Dry Action: Lyophilize or Oven-Dry Biomass Check_Drying->Sol_Dry No Check_Precipitation Is Precipitation Complete? Check_Solvent->Check_Precipitation Yes Sol_Optimize Action: Increase Temp/Time or Solvent Volume Check_Solvent->Sol_Optimize No Sol_Precipitate Action: Increase Anti-Solvent Ratio / Optimize Recovery Check_Precipitation->Sol_Precipitate No End Yield Improved Check_Precipitation->End Yes Sol_Dry->Check_Solvent Sol_Optimize->Check_Precipitation Sol_Precipitate->End

Caption: Troubleshooting logic for addressing low PHA recovery yield.

References

Technical Support Center: Stability of 6-Hydroxyhexanoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-hydroxyhexanoate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions? A1: The primary stability concern for this compound in aqueous solution is its equilibrium with its cyclic ester form, ε-caprolactone. The position of this equilibrium is influenced by factors such as pH and temperature. Additionally, prolonged exposure to harsh acidic or basic conditions, especially at high temperatures, can lead to degradation or the formation of unwanted oligomers and polymers[1].

Q2: How does pH affect the stability of this compound? A2: The rate of hydrolysis of ε-caprolactone to this compound is significantly slower at neutral pH.[1] Both acidic and basic conditions catalyze the hydrolysis, but they also introduce other stability challenges. Strong acidic conditions can promote the polymerization of the precursor ε-caprolactone, while harsh basic or acidic conditions at elevated temperatures can cause degradation of the this compound product[1].

Q3: My reaction to produce this compound from ε-caprolactone is very slow. What can I do? A3: A slow reaction rate is common at neutral pH.[1] To accelerate the hydrolysis, you can adjust the pH to be either acidic or basic. Adding a catalytic amount of a strong acid (e.g., H₂SO₄) or using a base-catalyzed method can increase the rate.[1] Alternatively, increasing the reaction temperature can help, but be cautious of promoting side reactions[1].

Q4: I am observing low yields of this compound. What are the potential causes? A4: Low yields can stem from several factors:

  • Incomplete Hydrolysis: The reaction time may be too short or the temperature too low. Consider extending the reaction time or carefully increasing the temperature[1].

  • Product Degradation: The product may be degrading under harsh reaction conditions (e.g., high temperature, extreme pH). Optimize the reaction time to maximize yield before significant degradation occurs[1].

  • Equilibrium: The reaction is an equilibrium between the lactone and the hydroxy acid. Changes in water concentration or pH can shift this equilibrium.

Q5: My final product contains unwanted oligomers/polymers. How can I prevent this? A5: The formation of oligomers or polymers is a common side reaction, particularly under certain conditions:

  • Acid Catalysis: Acid catalysts can promote the ring-opening polymerization of ε-caprolactone.[1] Carefully control temperature and reaction time. A base-catalyzed method may be less prone to polymerization[1].

  • High Monomer Concentration: High concentrations of ε-caprolactone can favor intermolecular reactions. Performing the reaction at a lower concentration can mitigate this[1].

  • Impurities: Trace impurities can initiate polymerization. Ensure all reagents and solvents are of high purity[1].

Q6: What are the recommended methods for quantifying this compound in a sample? A6: The most common and robust techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] For GC-MS, derivatization (e.g., silylation) is typically required to increase the volatility of this compound.[2] LC-MS can often be used for direct analysis, but derivatization may still be employed to improve ionization efficiency and sensitivity[2].

Troubleshooting Guides

The following table provides a structured guide for troubleshooting common issues encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution Citations
Low Yield Incomplete hydrolysis of ε-caprolactone.Extend reaction time or moderately increase reaction temperature. Ensure adequate mixing.[1]
Product degradation.Optimize reaction time to isolate the product before significant degradation occurs. Consider milder catalysts (e.g., enzymatic hydrolysis).[1]
Slow Reaction Rate Reaction is run at or near neutral pH.Adjust pH to be acidic or basic to catalyze the hydrolysis.[1]
Low reaction temperature.Increase the reaction temperature, monitoring closely for the formation of byproducts.[1]
Presence of Oligomers/Polymers Acid catalysis promoting polymerization.Carefully control temperature and reaction time. Consider switching to a base-catalyzed method.[1]
High concentration of ε-caprolactone.Perform the reaction at a lower monomer concentration.[1]
Difficult Purification Product and side products have similar polarities.Optimize chromatographic conditions (e.g., solvent system, column type). Consider derivatization to alter polarity for easier separation.[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound from ε-Caprolactone

This protocol describes a general method for the laboratory-scale synthesis of 6-hydroxyhexanoic acid via the hydrolysis of ε-caprolactone.

Materials:

  • ε-Caprolactone

  • Strong acid catalyst (e.g., sulfuric acid or hydrochloric acid)

  • Deionized water

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous drying agent (e.g., sodium sulfate)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ε-caprolactone in the aqueous solution.[1]

  • Acid Addition: Add a catalytic amount of a strong acid to the solution.[1]

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for the desired time. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[1]

  • Neutralization: Carefully neutralize the acid catalyst with a suitable base, such as a sodium bicarbonate solution.[1]

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.[1]

  • Purification: Combine the organic extracts and dry them over an anhydrous agent like Na₂SO₄. Filter and concentrate the solution under reduced pressure to obtain the crude 6-hydroxyhexanoic acid. Further purification can be achieved by column chromatography if needed.[1]

Protocol 2: Quantification by GC-MS following Derivatization

This protocol provides a general workflow for the quantification of this compound in a prepared sample.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., deuterated 6-hydroxydecanoic acid)[2]

  • Silylation agent (e.g., BSTFA with 1% TMCS)

  • Solvent (e.g., acetonitrile)

  • GC-MS system

Procedure:

  • Sample Preparation: To a known volume of the sample, add the internal standard. Evaporate the sample to dryness under a stream of nitrogen.

  • Derivatization: Add the silylation agent and a solvent such as acetonitrile to the dried sample.[2]

  • Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes to ensure complete derivatization.[2]

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.[2]

  • GC-MS Analysis:

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]

    • Carrier Gas: Use Helium at a constant flow of 1 mL/min.[2]

    • MS Detection: Use either full scan mode (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.[2]

Data Summary

Table of Factors Influencing this compound Stability
Factor Effect on Stability/Reaction Considerations
pH Hydrolysis of ε-caprolactone is slow at neutral pH. Acidic and basic conditions catalyze the reaction.Extreme pH can lead to degradation. Acidic conditions may promote polymerization.
Temperature Higher temperatures increase the rate of hydrolysis.Excessively high temperatures can promote degradation and the formation of side products.
Catalyst Acid or base catalysts are typically used to speed up hydrolysis. Enzymes can also be used for higher selectivity.Acid catalysts can also promote polymerization. Enzymatic hydrolysis may require specific buffer and temperature conditions.
Concentration High concentrations of ε-caprolactone can favor oligomerization.Running the reaction at lower concentrations can improve the yield of the monomeric product.

Visualizations

G cluster_main Stability of this compound in Aqueous Solution ECL ε-Caprolactone HHA This compound (Product) ECL->HHA Hydrolysis (H₂O, H⁺/OH⁻) Oligo Oligomers / Polymers (Side Product) ECL->Oligo Polymerization (Acid-catalyzed) HHA->ECL Lactonization (-H₂O) Deg Degradation Products HHA->Deg Degradation (Harsh Conditions) G cluster_workflow Experimental Workflow: Synthesis and Purification Setup 1. Reaction Setup (Flask, Stirrer, Condenser) React 2. Add Reactants (ε-Caprolactone, H₂O, Catalyst) Setup->React Heat 3. Heat to Reflux (Monitor Progress) React->Heat Workup 4. Cool & Neutralize Heat->Workup Extract 5. Solvent Extraction Workup->Extract Purify 6. Dry & Concentrate Extract->Purify Final 7. Purified this compound Purify->Final G cluster_analysis Analytical Workflow for Quantification Sample 1. Obtain Sample (Aqueous Solution) Spike 2. Add Internal Standard Sample->Spike Prepare 3. Sample Preparation (e.g., SPE, Evaporation) Spike->Prepare Deriv 4. Derivatization (For GC-MS) Prepare->Deriv If required Analyze 5. Inject into LC-MS or GC-MS Prepare->Analyze Direct Injection (LC-MS) Deriv->Analyze Quant 6. Data Analysis & Quantification Analyze->Quant

References

Technical Support Center: 6-Hydroxyhexanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 6-hydroxyhexanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound using chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Q1: I am seeing low or no signal for this compound in my GC-MS analysis. What are the likely causes?

A1: Low or no signal for this compound in GC-MS is often due to its low volatility. As a hydroxy acid, it contains polar functional groups (-OH and -COOH) that can lead to poor chromatographic performance and thermal instability in the GC inlet.

Troubleshooting Steps:

  • Derivatization: It is crucial to derivatize this compound to increase its volatility and thermal stability. Silylation is a common and effective method.[1][2]

    • Incomplete Derivatization: Ensure your derivatization reaction goes to completion. This can be influenced by the presence of water, reaction time, temperature, and reagent concentration. It is recommended to use a molar excess of the silylating reagent and ensure your sample is completely dry before adding the reagent.[2]

    • Reagent Choice: A common and effective derivatization reagent for both the hydroxyl and carboxylic acid groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS).[1][2]

  • Injector Temperature: While derivatization helps, an excessively high injector temperature can still cause degradation of the derivative. Optimize the injector temperature to ensure efficient volatilization without causing the compound to break down.

  • Column Choice: Use a non-polar or mid-polar capillary column suitable for the analysis of silylated compounds.

  • MS Parameters: Ensure the mass spectrometer is set to detect the appropriate mass-to-charge ratios (m/z) for the derivatized this compound. For a di-TMS derivative, you would expect to see characteristic fragment ions.

Q2: My this compound peaks are tailing or showing poor shape in my chromatogram. How can I improve this?

A2: Peak tailing for polar analytes like this compound (even after derivatization) can be caused by several factors related to the chromatographic system and sample matrix.

Troubleshooting Steps:

  • Active Sites: Active sites in the GC inlet liner, column, or connections can interact with the analyte, causing peak tailing.

    • Use deactivated inlet liners and change them regularly.

    • Condition your GC column according to the manufacturer's instructions. If the column is old or contaminated, consider trimming the first few centimeters or replacing it.

  • Incomplete Derivatization: As mentioned in Q1, incomplete derivatization will leave polar functional groups exposed, leading to poor peak shape. Re-optimize your derivatization procedure.

  • Column Contamination: Buildup of matrix components on the column can lead to peak tailing. Implement a robust sample cleanup procedure before derivatization and injection.[3]

Q3: I am experiencing significant variability in my quantitative results for this compound. What could be the reason?

A3: High variability in quantitative analysis is often linked to matrix effects, inconsistent sample preparation, or issues with the internal standard.

Troubleshooting Steps:

  • Matrix Effects: Components in your biological sample (e.g., plasma, urine) can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement.[3][4]

    • Sample Cleanup: Employ a robust sample preparation technique like Solid-Phase Extraction (SPE) to remove interfering matrix components.[4]

    • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

  • Internal Standard (IS): The use of an appropriate internal standard is crucial for accurate quantification.

    • Choice of IS: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d4). If this is not available, a structurally similar compound that is not present in the sample can be used.[5]

    • IS Addition: The internal standard should be added to the sample as early as possible in the sample preparation workflow to account for any analyte loss during extraction and derivatization.[5]

  • Sample Stability: Assess the stability of this compound in your samples under the storage and processing conditions to ensure it is not degrading.[6][7][8]

Q4: My calibration curve for this compound is non-linear. What should I do?

A4: A non-linear calibration curve can be caused by detector saturation at high concentrations, matrix effects, or improper standard preparation.

Troubleshooting Steps:

  • Concentration Range: Ensure your calibration standards are within the linear dynamic range of the detector. You may need to narrow the concentration range of your standards.

  • Matrix Effects: As discussed in Q3, matrix effects can lead to non-linearity. The use of a stable isotope-labeled internal standard and matrix-matched calibrants can help mitigate this.[4]

  • Standard Preparation: Double-check the preparation of your stock solutions and serial dilutions for any pipetting errors.

Quantitative Data Summary

The following table provides an illustrative example of expected performance characteristics for a GC-MS method for the quantification of this compound in human plasma following derivatization. Actual values may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected ValueNotes
Linearity (r²)> 0.995Over a concentration range of 1 - 1000 ng/mL.
Lower Limit of Quantification (LLOQ)1 ng/mLSignal-to-noise ratio > 10.
Accuracy (% Bias)Within ± 15%At low, medium, and high QC levels.
Precision (% CV)< 15%At low, medium, and high QC levels.
Recovery> 85%Extraction recovery from plasma using SPE.
Matrix Effect90 - 110%Assessed by comparing post-extraction spiked samples to neat standards.[4]

Detailed Experimental Protocol: Quantification of this compound in Human Plasma by GC-MS

This protocol describes a representative method for the extraction, derivatization, and quantification of this compound from human plasma.

1. Materials and Reagents

  • 6-Hydroxyhexanoic acid standard

  • 6-Hydroxyhexanoic acid-d4 (internal standard)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

2. Sample Preparation (Solid-Phase Extraction)

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d4 in methanol). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Dilution and Acidification: Add 600 µL of water with 0.1% formic acid to the supernatant.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Vortex briefly and incubate at 70°C for 60 minutes.[1]

  • After cooling to room temperature, dilute the sample with 100 µL of ethyl acetate.

  • Transfer the solution to a GC vial with an insert.

4. GC-MS Analysis

  • GC System: Agilent 7890B GC (or equivalent)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound-2TMS: Monitor characteristic ions (e.g., m/z derived from the silylated molecule)

    • This compound-d4-2TMS: Monitor corresponding deuterated fragment ions

5. Data Analysis

  • Integrate the peak areas for this compound and its internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Troubleshooting_Workflow start Start: Quantification Issue issue_type What is the primary issue? start->issue_type no_signal Low or No Signal issue_type->no_signal Signal poor_peak_shape Poor Peak Shape / Tailing issue_type->poor_peak_shape Peak Shape high_variability High Variability in Results issue_type->high_variability Variability non_linear_curve Non-Linear Calibration Curve issue_type->non_linear_curve Calibration check_derivatization Check Derivatization Protocol (Complete dryness, reagent excess, time, temperature) no_signal->check_derivatization check_active_sites Check for Active Sites (Inlet liner, column) poor_peak_shape->check_active_sites check_matrix_effects Assess Matrix Effects (Matrix-matched calibrants) high_variability->check_matrix_effects check_cal_range Verify Calibration Range (Avoid detector saturation) non_linear_curve->check_cal_range check_gc_params Optimize GC-MS Parameters (Inlet temp, column choice, MS ions) check_derivatization->check_gc_params check_sample_cleanup Improve Sample Cleanup (e.g., use SPE) check_derivatization->check_sample_cleanup solution Problem Resolved check_gc_params->solution check_active_sites->check_derivatization check_sample_cleanup->solution check_sample_cleanup->solution check_is Verify Internal Standard (Choice and addition step) check_is->check_sample_cleanup check_matrix_effects->check_is check_std_prep Review Standard Preparation check_matrix_effects->check_std_prep check_cal_range->check_matrix_effects check_std_prep->solution

Caption: Troubleshooting workflow for this compound quantification.

References

Validation & Comparative

Microbial Hosts for 6-Hydroxyhexanoate Production: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The burgeoning field of synthetic biology is paving the way for sustainable production of valuable chemicals from renewable feedstocks. Among these, 6-hydroxyhexanoate (6-HHA) has garnered significant attention as a versatile platform chemical and a monomer for the biodegradable polymer polycaprolactone. This guide provides a comparative analysis of different microbial hosts engineered for 6-HHA production, offering insights into their performance, metabolic pathways, and the experimental protocols employed in their evaluation.

Performance Comparison of Microbial Hosts

The production of this compound has been successfully demonstrated in several microbial chassis, with varying degrees of success. The following table summarizes the key performance metrics for different engineered microorganisms.

Microbial HostPrecursorTiterYieldProductivityReference
Escherichia coliCyclohexanol264.48 mg/L (of 6-ACA)Not ReportedNot Reported[1]
Acidovorax sp. CHX100Cyclohexane4.92 mMNot Reported0.82 mM/h[2]
Pseudomonas spp.Hexanoate30% molar yield from this compoundNot ReportedNot Reported[3][4]
Gluconobacter oxydans1,6-HexanediolSelectively producedNot ReportedNot Reported[5]

Note: Data for E. coli refers to the production of 6-aminocaproic acid (6-ACA), a derivative of 6-HHA, from cyclohexanol. The study demonstrated a bottleneck in the conversion of cyclohexanone to ε-caprolactone, the precursor to 6-HHA.[1]

Metabolic Pathways for this compound Production

The biosynthesis of this compound in different microbial hosts is achieved through various native and engineered metabolic pathways. The primary routes involve the oxidation of C6 feedstocks like cyclohexane or hexanoate.

Pathway from Cyclohexane

In engineered hosts like Acidovorax sp. and Pseudomonas taiwanensis, 6-HHA is produced from cyclohexane via a multi-step enzymatic cascade. This pathway typically involves the following key enzymatic reactions:

  • Cyclohexane monooxygenase: Oxidizes cyclohexane to cyclohexanol.

  • Cyclohexanol dehydrogenase: Converts cyclohexanol to cyclohexanone.

  • Cyclohexanone monooxygenase (Baeyer-Villiger monooxygenase): Catalyzes the formation of ε-caprolactone from cyclohexanone.

  • Lactonase/Esterase: Hydrolyzes ε-caprolactone to yield this compound.

Cyclohexane_to_6HHA cluster_pathway Biosynthesis of this compound from Cyclohexane Cyclohexane Cyclohexane Cyclohexanol Cyclohexanol Cyclohexane->Cyclohexanol Cyclohexane monooxygenase Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Cyclohexanol dehydrogenase Caprolactone ε-Caprolactone Cyclohexanone->Caprolactone Cyclohexanone monooxygenase 6HHA This compound Caprolactone->6HHA Lactonase

Biosynthesis of 6-HHA from cyclohexane.
Pathway from Hexanoate (ω-Oxidation)

Certain Pseudomonas species can produce this compound through the ω-oxidation of hexanoate. This pathway involves the terminal oxidation of the fatty acid.

  • Hexanoate ω-hydroxylase: Hydroxylates the terminal methyl group of hexanoate to form this compound.

Hexanoate_to_6HHA cluster_pathway Biosynthesis of this compound from Hexanoate Hexanoate Hexanoate 6HHA This compound Hexanoate->6HHA Hexanoate ω-hydroxylase

Biosynthesis of 6-HHA from hexanoate.

Experimental Protocols

This section outlines the general methodologies for the cultivation of microbial hosts and the quantification of this compound, based on commonly employed techniques in the cited literature.

Microbial Cultivation and Induction

A general workflow for cultivating microbial hosts for 6-HHA production is depicted below.

Experimental_Workflow cluster_workflow General Experimental Workflow Inoculation Inoculation of Pre-culture Growth1 Growth in Rich Medium Inoculation->Growth1 Inoculation2 Inoculation of Main Culture Growth1->Inoculation2 Growth2 Growth in Minimal Medium Inoculation2->Growth2 Induction Induction of Gene Expression Growth2->Induction Production Production Phase (Substrate Feeding) Induction->Production Sampling Sampling Production->Sampling Analysis Quantification of 6-HHA Sampling->Analysis

General experimental workflow for 6-HHA production.

1. Pre-culture Preparation:

  • A single colony of the recombinant microbial host is inoculated into a rich medium (e.g., LB or 2xTY for E. coli) supplemented with appropriate antibiotics.

  • The culture is incubated overnight at a suitable temperature (e.g., 30-37°C) with shaking.

2. Main Culture:

  • The overnight pre-culture is used to inoculate a larger volume of minimal medium containing a defined carbon source (e.g., glucose) and necessary supplements.

  • The main culture is grown to a specific optical density (e.g., OD600 of 0.6-0.8).

3. Induction and Production:

  • Gene expression for the metabolic pathway is induced by adding an inducer (e.g., IPTG for lac-inducible promoters).

  • The substrate (e.g., cyclohexane or hexanoate) is supplied to the culture. For volatile or toxic substrates like cyclohexane, a two-phase system or controlled feeding might be employed.

  • The culture is incubated for a defined period (e.g., 24-72 hours) for the production of 6-HHA.

Quantification of this compound

Accurate quantification of 6-HHA from the culture supernatant is crucial for evaluating the performance of the microbial host. Common analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Sample Preparation:

  • Culture samples are centrifuged to pellet the cells.

  • The supernatant is collected and filtered to remove any remaining cells or debris.

  • For GC-MS analysis, the aqueous sample is typically acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then dried and derivatized (e.g., silylation) to increase the volatility of 6-HHA.

  • For HPLC analysis, the supernatant can often be directly injected after filtration.

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method for identifying and quantifying 6-HHA.[1] The derivatized sample is injected into the GC, where components are separated based on their boiling points and polarity. The mass spectrometer then fragments the eluted compounds, providing a characteristic mass spectrum for identification and quantification against a standard curve.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for quantifying organic acids like 6-HHA.[6] The sample is passed through a column packed with a stationary phase, and components are separated based on their affinity for the stationary and mobile phases. Detection is often achieved using a UV detector or a refractive index detector. Quantification is performed by comparing the peak area of the sample to that of known standards.

Conclusion

The microbial production of this compound is a promising alternative to conventional chemical synthesis. While significant progress has been made in engineering various microbial hosts, including E. coli and Pseudomonas species, there is still considerable room for improvement in terms of titer, yield, and productivity. Future research efforts should focus on optimizing metabolic pathways, alleviating pathway bottlenecks, and enhancing host tolerance to substrates and products. The development of robust and efficient microbial cell factories will be critical for the economically viable and sustainable production of 6-HHA and its derivatives.

References

A Comparative Guide to the Synthesis of 6-Hydroxyhexanoate: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-hydroxyhexanoate, a valuable building block for biodegradable polymers and a precursor in various pharmaceutical and chemical industries, can be achieved through both enzymatic and traditional chemical pathways. This guide provides a comprehensive comparison of these two approaches, offering a cost-benefit analysis, detailed experimental protocols, and a clear visualization of the respective synthetic workflows to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Key Differences and Considerations

FeatureEnzymatic SynthesisChemical Synthesis
Primary Method Whole-cell biocatalysis or isolated enzyme reactionsBaeyer-Villiger oxidation followed by hydrolysis
Starting Materials Cyclohexanol, CyclohexaneCyclohexanone
Catalysts Baeyer-Villiger Monooxygenases (BVMOs), Alcohol Dehydrogenases (ADHs), LipasesPeroxyacids (e.g., m-CPBA), Lewis/Brønsted acids with H₂O₂
Reaction Conditions Mild (ambient temperature, neutral pH)Often harsh (variable temperatures, strong acids/oxidants)
Selectivity High (regio- and enantioselectivity)Moderate to high, potential for side reactions
Environmental Impact Generally lower, biodegradable catalysts, less hazardous wasteHigher, use of hazardous reagents, potential for toxic byproducts
Operational Costs Potentially lower energy consumption and waste disposal costs[1]Can be high due to energy input and waste treatment[1]
Catalyst Cost Can be high for purified enzymes, but whole-cell catalysts can be cost-effectiveVaries, peroxyacids can be expensive and hazardous
Downstream Processing Can be complex due to aqueous media and biological componentsGenerally well-established extraction and purification methods

Cost-Benefit Analysis: A Deeper Dive

While a precise, universal cost comparison is challenging due to variability in scale, reagent pricing, and process optimization, a qualitative and semi-quantitative analysis highlights the key economic and operational trade-offs.

Enzymatic Synthesis: The "Green" and Efficient Contender

Enzymatic routes, particularly those employing whole-cell biocatalysts, are gaining significant traction due to their alignment with the principles of green chemistry.[2] These methods operate under mild conditions, which can drastically reduce energy consumption by 40-60% in some industrial operations.[1] The high specificity of enzymes minimizes the formation of byproducts, leading to higher product yields and simplifying downstream purification processes.[2] Furthermore, the generation of biodegradable waste reduces the financial burden of disposal and compliance with environmental regulations.[1]

However, the initial investment in developing and optimizing a biocatalytic process can be a significant consideration. The cost of purified enzymes can be high, although the use of whole-cell systems, where enzymes are produced and used within the microorganism, can mitigate this expense.[3] Cofactor regeneration, essential for many enzymatic reactions, can also add complexity and cost, though whole-cell systems often have internal regeneration mechanisms.

Chemical Synthesis: The Established and Robust Workhorse

Traditional chemical synthesis of this compound is a well-established and robust methodology. The primary route involves the Baeyer-Villiger oxidation of cyclohexanone to produce ε-caprolactone, which is then hydrolyzed to the final product.[4][5] This pathway is versatile and can be performed with various oxidizing agents and catalysts.

The primary drawbacks of chemical synthesis lie in its environmental and safety profiles. The use of stoichiometric amounts of strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) is common but presents challenges due to cost, instability, and the generation of hazardous waste.[4] While greener alternatives using hydrogen peroxide and solid acid catalysts are being developed, these may still require elevated temperatures and can lead to side reactions.[5] The operational costs can be inflated by the need for high energy input and specialized equipment to handle corrosive or hazardous materials, as well as the significant expense associated with treating toxic effluents.[1]

Quantitative Data Summary

The following tables provide a summary of available quantitative data from literature for both synthesis routes. It is important to note that these values are often from lab-scale experiments and may not directly translate to industrial-scale production.

Table 1: Performance Metrics of Enzymatic Synthesis

Biocatalyst SystemStarting MaterialProduct Titer (g/L)Yield (%)Reaction Time (h)Reference
Recombinant E. coli (ADH & CHMO)Cyclohexanol>2081 (isolated)70[6]
Recombinant P. taiwanensisCyclohexane3.3--
Recombinant E. coli (surface display)Cyclohexanol1.12 mM (ε-caprolactone)-4

Table 2: Performance Metrics of Chemical Synthesis

Reaction StepCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Baeyer-Villiger Oxidationm-CPBADichloromethaneRoom Temp~95[2]
Baeyer-Villiger OxidationH₂O₂ / Sn-beta zeolite-90>99 (selectivity)[5]
Hydrolysis of ε-caprolactoneNaOH (aq)Water/Ethanol60-80High[7]
Hydrolysis of ε-caprolactoneH₂SO₄ (aq)WaterRefluxHigh[7]

Experimental Protocols

Enzymatic Synthesis: Whole-Cell Biocatalysis with Recombinant E. coli

This protocol is a generalized procedure based on methodologies reported for the production of this compound from cyclohexanol using E. coli co-expressing an alcohol dehydrogenase (ADH) and a cyclohexanone monooxygenase (CHMO).

1. Cultivation and Induction of Recombinant E. coli

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) or a defined mineral medium.

  • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[8][9]

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to allow for proper protein folding and expression.[8]

2. Whole-Cell Biotransformation

  • Harvest the induced cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • Resuspend the cells in the reaction buffer to a desired cell density (e.g., 10-50 g/L cell dry weight).

  • Add the substrate (cyclohexanol) to the cell suspension. A fed-batch strategy is often employed to avoid substrate toxicity.

  • If a lipase is used for the in-situ hydrolysis of the intermediate ε-caprolactone, add it to the reaction mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by periodically analyzing samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

3. Downstream Processing

  • Separate the cells from the reaction broth by centrifugation or filtration.

  • Acidify the supernatant to protonate the 6-hydroxyhexanoic acid.

  • Extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Further purify the this compound by column chromatography if necessary.

Chemical Synthesis: Baeyer-Villiger Oxidation and Hydrolysis

This protocol outlines the synthesis of this compound from cyclohexanone.

1. Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone

  • Caution: Peroxyacids are strong oxidizers and can be explosive. Handle with appropriate safety precautions.

  • Dissolve cyclohexanone in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (typically 1.1 to 1.5 equivalents) in the same solvent to the cooled cyclohexanone solution.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or GC.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite or sodium thiosulfate solution) to destroy excess peroxyacid.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude ε-caprolactone.

  • The crude product can be purified by vacuum distillation or column chromatography.

2. Hydrolysis of ε-Caprolactone to 6-Hydroxyhexanoic Acid

  • Dissolve the purified ε-caprolactone in an aqueous solution of a strong base (e.g., 1 M NaOH) or a strong acid (e.g., 1 M H₂SO₄).[7]

  • Heat the mixture to reflux for several hours.[7]

  • Monitor the reaction by TLC or GC until all the ε-caprolactone has been consumed.

  • If using a base, cool the reaction mixture and acidify it with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.

  • Extract the 6-hydroxyhexanoic acid with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[7]

  • The product can be further purified by chromatography if needed.[10]

Visualizing the Pathways

Enzymatic Synthesis Workflow

Enzymatic_Synthesis cluster_cell Recombinant E. coli Cyclohexanol Cyclohexanol ADH Alcohol Dehydrogenase (ADH) Cyclohexanol->ADH NADP+ -> NADPH Cyclohexanone Cyclohexanone ADH->Cyclohexanone CHMO Cyclohexanone Monooxygenase (CHMO) Cyclohexanone->CHMO NADPH -> NADP+ O2 -> H2O Caprolactone ε-Caprolactone CHMO->Caprolactone Lipase Lipase (optional, in situ) Caprolactone->Lipase H2O Hydroxyhexanoate This compound Lipase->Hydroxyhexanoate

Caption: Enzymatic cascade for this compound synthesis in a whole-cell biocatalyst.

Chemical Synthesis Workflow

Chemical_Synthesis Cyclohexanone Cyclohexanone BV_Oxidation Baeyer-Villiger Oxidation Cyclohexanone->BV_Oxidation m-CPBA or H2O2/Catalyst Caprolactone ε-Caprolactone BV_Oxidation->Caprolactone Hydrolysis Hydrolysis (Acid or Base) Caprolactone->Hydrolysis H2O Hydroxyhexanoate This compound Hydrolysis->Hydroxyhexanoate

Caption: Chemical synthesis pathway for this compound from cyclohexanone.

Conclusion

The choice between enzymatic and chemical synthesis of this compound is a multifaceted decision that depends on the specific priorities of the researcher or organization.

Enzymatic synthesis stands out as a more sustainable and environmentally friendly option, offering high selectivity and the potential for lower long-term operational costs, particularly concerning energy consumption and waste management.[1][2] This approach is especially attractive for applications where product purity and "green" credentials are paramount.

Chemical synthesis , on the other hand, represents a more mature and often faster route, with well-established protocols. While it may involve harsher conditions and generate more hazardous waste, its predictability and robustness can be advantageous in certain research and development contexts.

For drug development professionals and scientists focused on sustainable and efficient manufacturing, the continued advancements in biocatalysis make the enzymatic route an increasingly compelling choice. The ability to engineer enzymes and optimize whole-cell systems holds the promise of further improving yields and reducing costs, positioning biocatalysis as a key technology for the future of chemical synthesis.

References

Performance Showdown: 6-Hydroxyhexanoate-Based Copolyesters Versus Adipic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for sustainable and high-performance polymers, researchers are increasingly turning to bio-based alternatives to traditional petroleum-derived monomers. This guide provides a detailed comparison of polymers derived from 6-hydroxyhexanoate, a promising bio-based monomer, with those synthesized from adipic acid, a workhorse of the polymer industry. This analysis is intended for researchers, scientists, and professionals in drug development and materials science, offering objective data and methodologies to inform polymer selection for a range of applications, from biomedical devices to biodegradable plastics.

The focus for this compound will be on its well-studied copolyester, Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), as the inclusion of the 3-hydroxyhexanoate (3HHx) monomer provides valuable insights into the influence of the six-carbon chain on polyester properties.[1] This will be compared against two classes of adipic acid-based polymers: the high-performance polyamide, Nylon 6,6, and biodegradable adipic acid polyesters.

Data Presentation: A Comparative Analysis of Polymer Properties

The functional properties of polymers are dictated by their chemical composition and structure. The following tables summarize key thermal and mechanical properties of P(3HB-co-3HHx) with varying 3HHx content, alongside representative data for Nylon 6,6 and adipic acid polyesters.

Table 1: Thermal Properties of this compound-Based Copolyesters and Adipic Acid-Based Polymers

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (°C)Reference(s)
P(3HB-co-2.3mol%HHx)4165~260[2]
P(3HB-co-7.5mol%HHx)---[2]
P(3HB-co-9.5mol%HHx)---[2]
P(3HB-co-11.0mol%HHx)-2.4112/141-[3]
P(3HB-co-12mol%HHx)-1.15136.03-[2]
P(3HB-co-14.3mol%HHx)-5.9126-[2]
P(3HB-co-15mol%HHx)-12156-[2]
Adipic Acid Polyester (PEA)-50--
Nylon 6,6~50260-[4]

Table 2: Mechanical Properties of this compound-Based Copolyesters and Adipic Acid-Based Polymers

PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Reference(s)
P(3HB-co-2.3mol%HHx)-5.7-[2]
P(3HB-co-2.5mol%HHx)-6.7-[2]
P(3HB-co-7.5mol%HHx)-40-[2]
P(3HB-co-9.5mol%HHx)-43-[2]
P(3HB-co-17mol%HHx)Comparable to LDPEHigh-[5]
Adipic Acid Polyester (PEA)High--
Nylon 6,69060-802800-3500[4]
Nylon 6,6 (30% Glass Fiber Reinforced)160-1802-58000-9000[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline representative experimental protocols for the synthesis of both this compound-based and adipic acid-based polymers.

This protocol describes the fermentation process for producing P(3HB-co-3HHx) using a recombinant strain of Cupriavidus necator. The incorporation of the 3HHx monomer is achieved by providing a suitable carbon source, such as plant oil.[5]

Materials:

  • Recombinant Cupriavidus necator strain harboring the necessary genes for 3HHx incorporation (e.g., phaC and phaJ genes).[5]

  • Fermentation medium containing a primary carbon source (e.g., fructose or glucose), a nitrogen source, mineral salts, and a precursor for 3HHx (e.g., soybean oil).

  • Standard laboratory fermentation equipment (bioreactor, temperature control, pH control, dissolved oxygen sensor).

  • Solvent for polymer extraction (e.g., chloroform).

  • Non-solvent for polymer precipitation (e.g., methanol).

Procedure:

  • Inoculum Preparation: Cultivate the recombinant C. necator strain in a nutrient-rich broth overnight to obtain a seed culture.

  • Fermentation: Inoculate the sterile fermentation medium in the bioreactor with the seed culture. Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH.

  • Induction of Polymer Accumulation: After an initial growth phase, introduce the 3HHx precursor (e.g., soybean oil) to the culture. Continue the fermentation for a period sufficient for polymer accumulation (e.g., 48-72 hours).

  • Cell Harvesting: Centrifuge the culture broth to harvest the bacterial cells containing the P(3HB-co-3HHx) granules.

  • Polymer Extraction: Lyophilize the harvested cells and extract the polymer using a suitable solvent like chloroform.

  • Purification: Precipitate the extracted polymer by adding it to a non-solvent such as cold methanol. Filter and dry the purified P(3HB-co-3HHx) under vacuum.[6]

  • Characterization: Analyze the polymer's composition (e.g., using NMR), molecular weight (e.g., using GPC), and thermal and mechanical properties (e.g., using DSC and tensile testing).[6]

This protocol outlines the synthesis of a biodegradable adipic acid polyester through a two-step melt condensation process.

Materials:

  • Adipic acid

  • A diol (e.g., ethylene glycol)

  • Catalyst (e.g., stannous chloride or tetraisopropyl orthotitanate)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup.

  • Vacuum pump.

Procedure:

  • Polyesterification: Charge the reaction vessel with equimolar amounts of adipic acid and the diol. Heat the mixture to 190-200°C under a nitrogen atmosphere. Water will be produced as a byproduct and should be removed by distillation.

  • Polycondensation: After the initial polyesterification, add the catalyst to the reaction mixture. Apply a vacuum to facilitate the removal of the remaining byproducts and drive the polymerization reaction to completion. Continue the reaction at high temperature until the desired molecular weight is achieved, which can be monitored by the viscosity of the melt.

  • Isolation: Cool the molten polymer and extrude or cast it into the desired form.

  • Characterization: Analyze the resulting polyester for its molecular weight, thermal properties, and mechanical characteristics.

Visualizing the Pathways and Processes

Diagrams are essential for illustrating complex chemical pathways and experimental workflows. The following visualizations are provided in the DOT language for Graphviz.

Synthesis_Pathway cluster_bio Bio-based Feedstock cluster_chemo Chemical Conversion cluster_monomers Polymer Monomers 5-HMF 5-Hydroxymethylfurfural (from biomass) 1,6-HD 1,6-Hexanediol 5-HMF->1,6-HD Hydrogenation Bio-oxidation Gluconobacter oxydans Oxidation 1,6-HD->Bio-oxidation 6-HHA 6-Hydroxyhexanoic Acid Bio-oxidation->6-HHA pH 6-7 AA Adipic Acid Bio-oxidation->AA Complete Oxidation Cyclization Catalytic Cyclization e-CL ε-Caprolactone Cyclization->e-CL 6-HHA->Cyclization

Caption: Bio-catalytic route from 5-HMF to 6-carbon polymer building blocks.[7][8]

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Monomers Monomer Selection (6-HHA precursor or Adipic Acid + Diol) Polymerization Polymerization (Biosynthesis or Melt Condensation) Monomers->Polymerization Extraction Extraction / Isolation Polymerization->Extraction Precipitation Precipitation & Washing Extraction->Precipitation Drying Drying under Vacuum Precipitation->Drying Composition Compositional Analysis (NMR) Drying->Composition Molecular_Weight Molecular Weight (GPC) Drying->Molecular_Weight Thermal Thermal Properties (DSC, TGA) Drying->Thermal Mechanical Mechanical Properties (Tensile Testing) Drying->Mechanical

Caption: General experimental workflow for polymer synthesis and characterization.

Property_Comparison Polymers Polymers P(3HB-co-3HHx) P(3HB-co-3HHx) Nylon_6_6 Nylon_6_6 P(3HB-co-3HHx)->Nylon_6_6 < Thermal Stability P(3HB-co-3HHx)->Nylon_6_6 < Mechanical Strength Adipic_Polyester Adipic_Polyester P(3HB-co-3HHx)->Adipic_Polyester > Flexibility (Tunable) P(3HB-co-3HHx)->Adipic_Polyester Biodegradable Adipic_Polyester->Nylon_6_6 < Thermal Stability Adipic_Polyester->Nylon_6_6 Biodegradable vs. Non-biodegradable

Caption: Logical relationship diagram of key polymer properties.

Concluding Remarks

The choice between polymers derived from this compound and adipic acid is highly dependent on the target application.

  • P(3HB-co-3HHx) copolyesters offer a versatile platform for creating biodegradable materials with tunable properties. By adjusting the 3HHx content, characteristics such as flexibility and melting point can be tailored, making them suitable for applications in tissue engineering, drug delivery, and as alternatives to conventional plastics like low-density polyethylene.[2][5]

  • Adipic acid-based polymers encompass a broad spectrum of materials. Nylon 6,6 remains a benchmark for high-strength, high-temperature applications where durability is paramount.[9] On the other hand, biodegradable adipic acid polyesters present a more environmentally friendly option, although with generally lower thermal and mechanical performance compared to their polyamide counterparts.

The ongoing development of bio-based production routes for both this compound and adipic acid is a significant step towards a more sustainable polymer industry.[7][10] As these processes become more economically viable, the adoption of these bio-based polymers is expected to grow, offering innovative solutions for a wide range of scientific and industrial challenges.

References

Validating 6-Hydroxyhexanoate Production: A Comparative Guide to Isotopic Labeling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies for validating the production of 6-hydroxyhexanoate (6HH) using isotopic labeling. While direct comparative studies on 6HH are emerging, this document outlines established experimental strategies, compares them with alternative approaches, and provides detailed protocols and visualizations to guide research in this area. By leveraging principles from metabolic engineering and flux analysis of related compounds, we present a framework for robust validation of 6HH biosynthesis.

Introduction to Isotopic Labeling for Metabolic Pathway Validation

Isotopic labeling is a powerful technique to trace the flow of atoms through metabolic pathways. By supplying a substrate enriched with a stable isotope (e.g., ¹³C), researchers can track the incorporation of the labeled atoms into downstream metabolites. This allows for the unambiguous validation of a biosynthetic pathway and the quantification of metabolic fluxes, providing insights into pathway efficiency and potential bottlenecks.[1][2][3] For this compound, a precursor to valuable polymers like ε-caprolactone, validating its production from renewable feedstocks is crucial for optimizing microbial cell factories.

Alternative Biosynthetic Pathways for this compound

Several potential biosynthetic routes to this compound have been proposed and engineered in various microbial hosts. The validation of carbon flow through these pathways is essential for targeted metabolic engineering efforts. Two common pathways are:

  • The Baeyer-Villiger Monooxygenase (BVMO) Pathway: This pathway typically starts from cyclohexanol, which is oxidized to cyclohexanone. A BVMO then catalyzes the insertion of an oxygen atom into the cyclohexanone ring to form ε-caprolactone, which is subsequently hydrolyzed to this compound.[4]

  • The Reverse Fatty Acid Oxidation (r-FAO) Pathway: This synthetic pathway involves the sequential condensation of acetyl-CoA units to build the C6 backbone, followed by reduction and functionalization steps to yield this compound.

Isotopic labeling can definitively distinguish and quantify the carbon contribution from each pathway.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotopic tracer and analytical method is critical for a successful validation study. Below is a comparison of common strategies that can be applied to this compound production.

Isotopic Labeling Strategy Description Advantages Disadvantages Relevant Analytes
¹³C-Glucose Labeling The host organism is fed a defined mixture of uniformly labeled ¹³C₆-glucose and naturally labeled ¹²C-glucose.Provides a global view of central carbon metabolism and precursor supply. Allows for comprehensive metabolic flux analysis.[1][2]Can be complex to interpret due to the scrambling of labels in central metabolism. Requires sophisticated computational modeling.Intracellular metabolites (e.g., pyruvate, acetyl-CoA), proteinogenic amino acids, and the final product, this compound.
Positionally Labeled Glucose Using glucose labeled at specific carbon positions (e.g., [1,2-¹³C₂]glucose) to probe specific pathways.Can provide higher resolution for specific pathways, such as the pentose phosphate pathway versus glycolysis.[5]May not provide a complete picture of all metabolic fluxes. Requires careful selection of the tracer to answer the specific research question.Key pathway intermediates and this compound.
Labeled Precursor Feeding Direct feeding of a labeled intermediate of the proposed pathway (e.g., ¹³C-cyclohexanol).Directly tests the activity of a specific pathway segment. Simpler to interpret than global labeling.Does not provide information on the synthesis of the precursor itself. May be limited by the cell's ability to uptake the precursor.The immediate product of the fed precursor and the final this compound.

Experimental Protocols

General Protocol for ¹³C-Labeling in Shake Flask Cultures

This protocol provides a general workflow for conducting isotopic labeling experiments to validate this compound production in a microbial host such as E. coli or Pseudomonas putida.

1. Pre-culture Preparation:

  • Inoculate a single colony of the engineered strain into a suitable liquid medium (e.g., LB or M9 minimal medium) with appropriate antibiotics.

  • Incubate overnight at the optimal growth temperature and shaking speed.

2. Main Culture and Labeling:

  • Inoculate a fresh flask of minimal medium, containing a defined carbon source, with the overnight pre-culture to a starting OD₆₀₀ of ~0.1.

  • The carbon source should be a mixture of labeled and unlabeled glucose (e.g., 20% [U-¹³C₆]glucose and 80% unlabeled glucose). The exact ratio can be optimized based on the specific experimental goals.

  • If inducing gene expression, add the inducer at the appropriate cell density.

  • Incubate under the same conditions as the pre-culture.

3. Sampling and Quenching:

  • Withdraw samples at different time points during the exponential growth phase.

  • Rapidly quench metabolic activity by transferring the cell suspension into a cold solution (e.g., -20°C 60% methanol).

  • Centrifuge the quenched cells to separate the biomass from the supernatant. Store both at -80°C for further analysis.

4. Metabolite Extraction:

  • Extract intracellular metabolites from the cell pellet using a suitable solvent (e.g., a chloroform/methanol/water mixture).

  • Analyze the extracellular metabolites directly from the supernatant.

5. Derivatization and GC-MS Analysis:

  • For analysis of non-volatile metabolites like amino acids and organic acids, derivatization is often required to make them amenable to Gas Chromatography-Mass Spectrometry (GC-MS). A common method is silylation.

  • Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the target metabolites.

6. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of isotopes.

  • Use software for metabolic flux analysis (e.g., INCA, Metran) to calculate the intracellular fluxes based on the measured labeling patterns.

Visualization of Workflows and Pathways

Experimental Workflow for ¹³C-Metabolic Flux Analysis

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase strain Engineered Microbial Strain preculture Pre-culture strain->preculture main_culture Main Culture with ¹³C-Label preculture->main_culture sampling Sampling & Quenching main_culture->sampling extraction Metabolite Extraction sampling->extraction gcms GC-MS Analysis extraction->gcms data_processing Data Processing gcms->data_processing mfa Metabolic Flux Analysis data_processing->mfa

Caption: Workflow for ¹³C-metabolic flux analysis.

Simplified Biosynthetic Pathway for this compound via BVMO

bvmo_pathway Glucose ¹³C-Glucose EMP_PPP Glycolysis / PPP Glucose->EMP_PPP Central Metabolism Cyclohexanol Cyclohexanol Precursors EMP_PPP->Cyclohexanol Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Oxidation e_Caprolactone ε-Caprolactone Cyclohexanone->e_Caprolactone BVMO HH This compound e_Caprolactone->HH Hydrolysis

References

A Comparative Analysis of 6-Hydroxyhexanoate and Other Hydroxy Acids for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 6-hydroxyhexanoate against other notable hydroxy acids, particularly glycolic acid, lactic acid, and 3-hydroxybutyrate. This document summarizes their physicochemical properties and the performance of their corresponding polymers, supported by experimental data and detailed methodologies to inform material selection for biomedical applications.

Hydroxy acids are a versatile class of molecules that serve as fundamental building blocks for biodegradable polymers. Their inherent biocompatibility and tunable properties make them ideal candidates for a wide range of applications, from drug delivery systems and medical implants to tissue engineering scaffolds. This guide focuses on a comparative evaluation of this compound, a six-carbon ω-hydroxy acid, and its performance characteristics in polymeric form, benchmarked against the well-established α-hydroxy acids, glycolic and lactic acid, and the common polyhydroxyalkanoate (PHA) monomer, 3-hydroxybutyrate.

Comparative Analysis of Physicochemical and Polymeric Properties

The properties of the monomeric hydroxy acids significantly influence the characteristics of the resulting polymers. The following tables provide a quantitative comparison of key physicochemical properties of the monomers and the thermal and mechanical properties of their respective polymers. For this compound, data for its copolymer, poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], is presented as a representative example of a this compound-containing bioplastic.[1]

Table 1: Physicochemical Properties of Selected Hydroxy Acid Monomers

Property6-Hydroxyhexanoic AcidGlycolic AcidLactic Acid3-Hydroxybutyric Acid
Molecular Formula C6H12O3[2]C2H4O3[3]C3H6O3[3]C4H8O3
Molecular Weight ( g/mol ) 132.16[2]76.0590.08104.10
Melting Point (°C) 38-40[4]75-8018-45
Boiling Point (°C) 113-116 (at reduced pressure)[4]Decomposes122 (at 15 mmHg)255-260
pKa ~4.53.833.864.7
Solubility in Water SolubleVery SolubleMiscibleMiscible

Table 2: Thermal and Mechanical Properties of Polymers Derived from Hydroxy Acids

PropertyP(3HB-co-3HHx)Poly(glycolic acid) (PGA)Poly(lactic acid) (PLA)Poly(3-hydroxybutyrate) (PHB)
Glass Transition Temp. (°C) -5.9 to 4[5]35-40[6]50-80[6]5-10
Melting Temperature (°C) 126 to 165[5]225-230150-180170-180[7]
Tensile Strength (MPa) 3.62 - 5.85[8]60-10050-7040[7]
Young's Modulus (GPa) 0.018 - 0.060[8]5-71.2-33.5-4[7]
Elongation at Break (%) up to 703[5]15-35[6]2-65[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of hydroxy acid-based polymers. The following sections outline standard protocols for key experiments.

Synthesis of Poly(this compound) via Ring-Opening Polymerization of ε-Caprolactone

This protocol describes a common method for synthesizing poly(this compound), also known as polycaprolactone (PCL), from its cyclic ester, ε-caprolactone.

Materials:

  • ε-caprolactone (monomer)

  • Stannous octoate (catalyst)

  • Benzyl alcohol (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen or Argon gas supply

  • Schlenk flask and line

Procedure:

  • Drying: Dry the ε-caprolactone over calcium hydride for 48 hours and then distill under reduced pressure. Dry toluene by refluxing over sodium/benzophenone until a persistent blue color is obtained, then distill.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of ε-caprolactone and anhydrous toluene.

  • Initiation and Catalysis: Add the calculated amount of benzyl alcohol initiator, followed by the stannous octoate catalyst solution in toluene. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Immerse the flask in a preheated oil bath at 110°C and stir for the desired reaction time (e.g., 24-48 hours).

  • Purification: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature until a constant weight is achieved.

Characterization of Polymer Properties

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of Styragel columns suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF) or chloroform at a flow rate of 1.0 mL/min.

  • Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.

  • Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of approximately 1-2 mg/mL and filter through a 0.45 µm syringe filter before injection.[9]

2. Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):

  • DSC Protocol:

    • Weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere to erase thermal history.

    • Cool the sample to a low temperature (e.g., -50°C) at a rate of 10°C/min.

    • Heat the sample again to the upper temperature at 10°C/min. The glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) are determined from the second heating scan.[10]

  • TGA Protocol:

    • Weigh 10-15 mg of the polymer into a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a rate of 10°C/min under a nitrogen or air atmosphere.

    • The degradation temperature is determined from the resulting weight loss curve.[10]

3. Mechanical Testing (Tensile Properties):

  • Standard: ASTM D638 or ISO 527.

  • Sample Preparation: Prepare dog-bone-shaped specimens by melt-pressing or solvent casting the polymer into a mold of standard dimensions.

  • Testing: Use a universal testing machine equipped with a load cell appropriate for the expected strength of the material.

  • Procedure: Mount the specimen in the grips of the testing machine and apply a tensile load at a constant crosshead speed until the specimen fractures. Record the stress-strain curve.

  • Data Analysis: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.[11][12]

4. Biodegradability Assessment (Aerobic Composting):

  • Standard: ASTM D5338 or ISO 14855.[13][14][15]

  • Principle: This test measures the conversion of the plastic's carbon content to carbon dioxide by microorganisms in a controlled compost environment.

  • Inoculum: Use mature compost from a municipal solid waste facility.

  • Procedure:

    • Mix the test material with the compost inoculum and a reference material (e.g., cellulose) in separate vessels.

    • Incubate the vessels at a thermophilic temperature (e.g., 58°C) with controlled aeration and humidity for a period of up to 180 days.

    • Continuously monitor the amount of CO2 evolved from each vessel.

  • Data Analysis: Calculate the percentage of biodegradation based on the cumulative CO2 produced relative to the theoretical maximum CO2 that can be generated from the carbon content of the test material.

5. Biocompatibility Assessment (In Vitro Cytotoxicity):

  • Standard: ISO 10993-5.[16][17][18][19][20]

  • Principle: This test evaluates the potential of a material to cause cell death or inhibit cell growth.

  • Cell Line: L929 mouse fibroblast cells are commonly used.

  • Procedure:

    • Prepare extracts of the test material by incubating it in a cell culture medium for a defined period (e.g., 24 hours at 37°C).

    • Expose a monolayer of L929 cells to the material extract.

    • After a specified incubation period, assess cell viability using a quantitative method such as the MTT assay or by qualitative morphological evaluation under a microscope.

  • Data Analysis: A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

Visualizing Key Processes and Pathways

To further elucidate the context of this comparative analysis, the following diagrams illustrate a representative experimental workflow and a relevant biological pathway.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_performance Performance Evaluation Monomer Hydroxy Acid Monomer (e.g., 6-Hydroxyhexanoic Acid) Polymerization Polymerization (e.g., Ring-Opening) Monomer->Polymerization Polymer Biodegradable Polymer Polymerization->Polymer GPC GPC (Molecular Weight) Polymer->GPC DSC DSC (Thermal Properties) Polymer->DSC TGA TGA (Thermal Stability) Polymer->TGA Tensile Tensile Testing (Mechanical Properties) Polymer->Tensile Biodegradation Biodegradation Assay (ASTM D5338) Polymer->Biodegradation Biocompatibility Biocompatibility Assay (ISO 10993-5) Polymer->Biocompatibility

Figure 1. Experimental workflow for synthesis and evaluation.

Inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL6 IL-6 gp130 gp130 IL6->gp130 sIL6R sIL-6R sIL6R->gp130 Biomaterial Implanted Biomaterial Biomaterial->IL6 JAK JAK gp130->JAK STAT3 STAT3 JAK->STAT3 PI3K PI3K JAK->PI3K ERK ERK1/2 JAK->ERK NFkB NF-κB STAT3->NFkB Akt Akt PI3K->Akt Akt->NFkB ERK->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Figure 2. IL-6 signaling pathway in response to a biomaterial.

References

A Comparative Guide to Polycaprolactone (PCL) Derived from 6-Hydroxyhexanoate for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of polycaprolactone (PCL) synthesized from 6-hydroxyhexanoate against its common alternatives in the biomedical field: polylactic acid (PLA), polyglycolic acid (PGA), and their copolymer, poly(lactic-co-glycolic acid) (PLGA). The information presented is supported by experimental data to aid in the selection of the most suitable biomaterial for specific research and drug development applications.

Executive Summary

Polycaprolactone (PCL) is a biodegradable and biocompatible polyester with a wide range of applications in tissue engineering and drug delivery.[1] While commonly synthesized through the ring-opening polymerization of ε-caprolactone, PCL can also be produced via the polycondensation of 6-hydroxyhexanoic acid.[2][3] This guide focuses on the performance characteristics of PCL, irrespective of its synthesis route, in comparison to other widely used biodegradable polyesters.

PCL is distinguished by its slow degradation rate, high flexibility, and significant hydrophobicity, making it an excellent candidate for long-term implantable devices and sustained drug release formulations.[2][4] In contrast, PLA offers greater mechanical strength and a moderate degradation rate, while PLGA provides a tunable degradation profile that can be tailored by adjusting the ratio of its constituent monomers.[4]

Data Presentation: Comparative Performance Metrics

The following tables summarize the key performance indicators of PCL, PLA, and PLGA based on experimental data from various studies.

Table 1: Mechanical Properties of PCL, PLA, and PLGA for Tissue Engineering Scaffolds

PropertyPolycaprolactone (PCL)Polylactic Acid (PLA)Poly(lactic-co-glycolic acid) (PLGA)
Tensile Strength (MPa) 1.49 - 2450 - 701.76 - 50
Young's Modulus (MPa) 24 - 3513000 - 4000244 - 2000
Elongation at Break (%) 28 - >1002 - 102 - 10

Note: The wide range of values reflects variations in polymer molecular weight, processing techniques (e.g., electrospinning, solvent casting), and testing conditions.

Table 2: In Vitro Degradation Profile of PCL, PLA, and PLGA

PolymerDegradation TimePrimary Degradation MechanismKey Characteristics
Polycaprolactone (PCL) Months to YearsHydrolysis of ester linkages, slower in amorphous regionsSlow degradation rate due to high crystallinity and hydrophobicity.[4][5]
Polylactic Acid (PLA) Weeks to MonthsBulk hydrolysis of ester bondsDegradation rate is influenced by crystallinity and molecular weight.[4]
Poly(lactic-co-glycolic acid) (PLGA) Weeks to MonthsBulk hydrolysis of ester bondsDegradation rate is tunable based on the lactide-to-glycolide ratio.[4]

Table 3: Comparative Drug Release Characteristics

PolymerTypical Drug Release ProfileKey Influencing FactorsCommon Applications
Polycaprolactone (PCL) Sustained release over months to yearsHigh hydrophobicity, slow degradation rateLong-term drug delivery implants, controlled release of hydrophobic drugs.[4][6]
Polylactic Acid (PLA) Sustained release over weeks to monthsPolymer molecular weight, crystallinity, drug-polymer interactionsDelivery of both hydrophobic and hydrophilic drugs.[6]
Poly(lactic-co-glycolic acid) (PLGA) Tunable release from weeks to monthsLactide:glycolide ratio, polymer molecular weightVersatile for a wide range of drugs and release profiles.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Protocol 1: Synthesis of Polycaprolactone (PCL) via Polycondensation of 6-Hydroxyhexanoic Acid

Objective: To synthesize PCL through the direct polycondensation of 6-hydroxyhexanoic acid. This method, while less common than ring-opening polymerization, is a valid pathway to PCL.[2][3]

Materials:

  • 6-hydroxyhexanoic acid

  • Catalyst (e.g., p-toluenesulfonic acid, tin(II) octoate)

  • High-boiling point, inert solvent (e.g., toluene, xylene)

  • Nitrogen gas supply

  • Reaction vessel with a stirrer, condenser, and Dean-Stark trap

  • Vacuum oven

Procedure:

  • Reactant Setup: Add 6-hydroxyhexanoic acid and a catalytic amount of the chosen catalyst to the reaction vessel. Add the inert solvent to create a slurry.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for at least 30 minutes to remove oxygen and moisture.

  • Heating and Water Removal: Heat the mixture to the reflux temperature of the solvent (typically 110-140°C) with continuous stirring. Water produced during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Polymerization: Continue the reaction for several hours (e.g., 8-24 hours) until the desired molecular weight is achieved. The progress of the reaction can be monitored by measuring the amount of water collected.

  • Polymer Isolation: After cooling, the polymer is precipitated by pouring the reaction mixture into a non-solvent such as cold methanol.

  • Purification: The precipitated PCL is filtered, washed multiple times with the non-solvent to remove unreacted monomer and catalyst, and then dried in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 2: In Vitro Degradation Study of Polymer Scaffolds

Objective: To evaluate the hydrolytic degradation of polymer scaffolds under simulated physiological conditions.[7][8][9]

Materials:

  • Polymer scaffolds (PCL, PLA, or PLGA) of defined dimensions and weight

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Shaker (optional, for dynamic studies)

  • Analytical balance

  • pH meter

  • Gel Permeation Chromatography (GPC) system

  • Scanning Electron Microscope (SEM)

Procedure:

  • Sample Preparation: Prepare triplicate scaffold samples for each time point. Measure and record the initial dry weight (W_i) of each scaffold.

  • Immersion: Place each scaffold in a sterile container with a known volume of PBS (e.g., 10 mL per scaffold). Ensure the scaffolds are fully submerged.

  • Incubation: Incubate the samples at 37°C. For dynamic studies, place the containers on a shaker at a specified speed (e.g., 50 rpm).

  • Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), remove the scaffolds from the PBS.

  • Analysis of Degradation Medium: Measure the pH of the PBS to monitor the release of acidic degradation byproducts.

  • Scaffold Analysis:

    • Weight Loss: Gently rinse the scaffolds with deionized water, freeze-dry or vacuum dry them to a constant weight, and record the final dry weight (W_f). Calculate the percentage of weight loss: Weight Loss (%) = [(W_i - W_f) / W_i] * 100.

    • Molecular Weight: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the degraded polymer using GPC.

    • Morphology: Examine the surface morphology and internal structure of the scaffolds using SEM to observe changes such as pore formation, fiber breakage, or surface erosion.

Protocol 3: In Vitro Drug Release Assay from Microspheres

Objective: To determine the release kinetics of a drug from polymer microspheres in a controlled environment.[10][11][12]

Materials:

  • Drug-loaded polymer microspheres (PCL, PLA, or PLGA)

  • Release medium (e.g., PBS, pH 7.4, with or without a surfactant like Tween 80 to ensure sink conditions)

  • Incubator shaker set at 37°C

  • Centrifuge

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of drug-loaded microspheres (e.g., 10 mg) and place them in a vial.

  • Release Study Initiation: Add a known volume of pre-warmed release medium (e.g., 10 mL) to the vial.

  • Incubation: Place the vial in an incubator shaker at 37°C with gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw a small aliquot of the release medium (e.g., 1 mL).

  • Sample Processing: Centrifuge the aliquot to pellet any suspended microspheres. Filter the supernatant through a 0.22 µm syringe filter.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Drug Quantification: Analyze the concentration of the drug in the filtered supernatant using a validated UV-Vis spectrophotometry or HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percentage of drug released versus time to obtain the release profile.

Visualizations

The following diagrams illustrate key processes and relationships relevant to the performance of these biodegradable polymers.

Synthesis_Pathway cluster_Monomer Monomers cluster_Polymerization Polymerization cluster_Polymer Polymer This compound This compound Polycondensation Polycondensation This compound->Polycondensation Direct ε-caprolactone ε-caprolactone Ring-Opening Polymerization Ring-Opening Polymerization ε-caprolactone->Ring-Opening Polymerization Common PCL PCL Polycondensation->PCL Ring-Opening Polymerization->PCL

Synthesis pathways for Polycaprolactone (PCL).

Degradation_Mechanism Polymer Biodegradable Polymer (PCL, PLA, PLGA) Hydrolysis Hydrolysis of Ester Bonds Polymer->Hydrolysis Water Water (H₂O) Water->Hydrolysis Oligomers Oligomers & Monomers (e.g., 6-hydroxyhexanoic acid, lactic acid, glycolic acid) Hydrolysis->Oligomers Metabolism Metabolism (e.g., Krebs Cycle) Oligomers->Metabolism Excretion Excretion (CO₂ and H₂O) Metabolism->Excretion

General hydrolytic degradation pathway of aliphatic polyesters.

Drug_Release_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Microspheres Drug-Loaded Microspheres Incubate Incubate at 37°C with Agitation Microspheres->Incubate ReleaseMedium Release Medium (e.g., PBS) ReleaseMedium->Incubate Sample Sample Medium at Time Points Incubate->Sample Quantify Quantify Drug (UV-Vis/HPLC) Sample->Quantify Plot Plot Cumulative Release vs. Time Quantify->Plot

Experimental workflow for in vitro drug release studies.

References

A Researcher's Guide to Assessing the Purity of Synthesized 6-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to assess the purity of synthesized 6-hydroxyhexanoate, a valuable monomer in the production of biodegradable polymers like poly(ε-caprolactone) (PCL). We will explore different synthesis routes and their impact on purity, detail analytical techniques for quantification, and compare this compound with alternative biodegradable polymer precursors.

Synthesis Routes and Expected Purity

The purity of this compound is intrinsically linked to its synthesis method. The two primary routes, chemical synthesis and biocatalysis, present distinct impurity profiles and typical purity levels.

Chemical Synthesis: A common method for producing this compound is the hydrolysis of ε-caprolactone. While effective, this method can result in incomplete reactions and the presence of unreacted starting material as the primary impurity. Commercially available ethyl this compound, a derivative, is often cited with a purity of around 97%[1].

Biocatalytic Synthesis: Enzymatic routes, often utilizing microorganisms or isolated enzymes, are gaining traction due to their high selectivity and milder reaction conditions[2]. These methods can lead to a higher purity product, often exceeding 99%, with fewer byproducts compared to traditional chemical synthesis[3][4]. The specificity of enzymes minimizes the formation of isomers and other related impurities.

A comparative summary of the expected purity from these methods is presented in Table 1.

Synthesis MethodPrimary ImpuritiesTypical Purity (%)
Chemical Synthesis (from ε-caprolactone)ε-caprolactone (unreacted starting material), residual solvents~97%[1]
Biocatalytic SynthesisResidual nutrients from culture media, biomass>99%

Analytical Techniques for Purity Assessment

A multi-pronged approach employing various analytical techniques is essential for a thorough purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical and chemical industries. For non-volatile compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is particularly suitable.

Experimental Protocol: HPLC Purity Analysis of Ethyl this compound

  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector at 210 nm (for the ester) or an RI detector.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the synthesized ethyl this compound in the mobile phase.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile compounds. For this compound, derivatization to a more volatile ester, such as the ethyl ester, is common. GC-MS not only quantifies purity but also helps in identifying unknown impurities through mass spectral data.

Experimental Protocol: GC-MS Impurity Profiling of Ethyl this compound

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dilute the ethyl this compound sample in a suitable solvent like dichloromethane.

  • Impurity Identification: Compare the mass spectra of impurity peaks with spectral libraries (e.g., NIST) for identification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.

Experimental Protocol: qNMR for Absolute Purity of 6-Hydroxyhexanoic Acid

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Dimethyl sulfone (DMSO2), a certified reference material, is a suitable choice due to its simple singlet signal and solubility in common NMR solvents[5][6].

  • Solvent: Deuterated chloroform (CDCl3) or deuterium oxide (D2O).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized 6-hydroxyhexanoic acid into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard (e.g., dimethyl sulfone) to the same NMR tube.

    • Add the deuterated solvent to dissolve both the sample and the internal standard.

  • NMR Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

  • Purity Calculation: The purity of the 6-hydroxyhexanoic acid is calculated using the following formula: Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparison with Alternative Monomers

This compound is a key monomer for PCL, but other biodegradable polymers derived from different monomers are also widely used in research and industry. A comparison with two common alternatives, poly(lactic acid) (PLA) and poly(butylene succinate) (PBS), is provided below.

FeatureThis compound (for PCL)Lactic Acid (for PLA)Succinic Acid & 1,4-Butanediol (for PBS)
Synthesis Chemical (hydrolysis of ε-caprolactone) or BiocatalyticPrimarily fermentation of sugars[7]Polycondensation of succinic acid and 1,4-butanediol[8]
Typical Purity 97% (chemical), >99% (biocatalytic)High purity achievable through fermentation and purification (>99%)[9]High purity achievable through optimized polycondensation (>99%)
Purity Assessment HPLC, GC-MS, qNMRHPLC, NMR, Karl Fischer titration (for water content)Gel Permeation Chromatography (GPC) for molecular weight distribution, NMR for structure, Titration for end groups
Key Impurities ε-caprolactone, solventsLactide, oligomers, water, residual catalyst[9]Unreacted monomers, oligomers, residual catalyst

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for synthesis and purity assessment.

SynthesisWorkflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Purity Assessment chem Chemical Synthesis (e.g., from ε-caprolactone) dist Distillation chem->dist bio Biocatalytic Synthesis cryst Crystallization bio->cryst hplc HPLC dist->hplc gcms GC-MS dist->gcms qnmr qNMR dist->qnmr cryst->hplc cryst->gcms cryst->qnmr PurityAnalysisWorkflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis sample Synthesized this compound Sample hplc_prep Sample Preparation (Dissolve in Mobile Phase) sample->hplc_prep gcms_prep Derivatization (if needed) & Dilution sample->gcms_prep qnmr_prep Accurate Weighing of Sample & Internal Standard sample->qnmr_prep hplc_inj Injection hplc_prep->hplc_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det Detection (UV or RI) hplc_sep->hplc_det hplc_data Data Analysis (Peak Area %) hplc_det->hplc_data gcms_inj Injection gcms_prep->gcms_inj gcms_sep Gas Chromatographic Separation gcms_inj->gcms_sep gcms_det Mass Spectrometry Detection gcms_sep->gcms_det gcms_data Impurity Identification & Quantification gcms_det->gcms_data qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing (Integration) qnmr_acq->qnmr_proc qnmr_calc Purity Calculation qnmr_proc->qnmr_calc

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 6-hydroxyhexanoate, a key intermediate in various metabolic pathways and a potential biomarker, is of paramount importance. The selection of an appropriate analytical method is a critical decision that directly impacts the quality and interpretability of experimental data. This guide provides a comprehensive comparison of the two most common analytical platforms for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide will delve into the experimental protocols for each method, present a comparative summary of their performance characteristics, and outline a workflow for the cross-validation of these analytical techniques.

Data Presentation: A Comparative Analysis

The choice between GC-MS and LC-MS for this compound analysis often depends on a balance of factors including sensitivity, specificity, sample throughput, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each platform.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Limit of Detection (LOD) Typically in the low micromolar (µM) to high nanomolar (nM) range.Generally offers higher sensitivity, with LODs in the low nanomolar (nM) to picomolar (pM) range.
Limit of Quantification (LOQ) Typically in the low micromolar (µM) range.Can achieve LOQs in the low nanomolar (nM) range.
Linearity (R²) > 0.99> 0.99
Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 85-115%85-115%
Specificity High, especially with high-resolution mass spectrometry.Very high, particularly with tandem mass spectrometry (MS/MS).
Throughput Moderate, due to longer run times and sample preparation.High, with faster analysis times.
Derivatization Mandatory for the polar this compound to increase volatility.Often not required, simplifying sample preparation.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. The following sections outline typical methodologies for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound necessitates a derivatization step to increase its volatility and thermal stability.[1] A common approach is silylation, which converts the polar hydroxyl and carboxyl groups into less polar trimethylsilyl (TMS) ethers and esters.

1. Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing a suitable internal standard (e.g., a deuterated analog of this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

2. Derivatization (Silylation):

  • To the dried residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Instrumental Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250-280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 2 minutes.

    • Ramp: Increase to 280-300°C at a rate of 10-15°C/min.

    • Hold: Hold at the final temperature for 5-10 minutes.

  • MS Transfer Line Temperature: 280-300°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS often allows for the direct analysis of this compound without the need for derivatization, which simplifies the sample preparation workflow.[1]

1. Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing a suitable internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Collection and Dilution: Transfer the supernatant to a clean tube and dilute with an appropriate volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to ensure compatibility with the LC system.

2. LC-MS/MS Instrumental Conditions:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of organic phase (e.g., 5% B).

    • Gradually increase the percentage of B to elute the analyte (e.g., to 95% B over 5-10 minutes).

    • Re-equilibrate the column at the initial conditions before the next injection.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Method cluster_lcms LC-MS Method cluster_validation Cross-Validation Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Deriv Derivatization (Silylation) Extract->Deriv Required for GC-MS LCMS LC-MS/MS Analysis Extract->LCMS Direct Analysis GCMS GC-MS Analysis Deriv->GCMS DataGC GC-MS Data GCMS->DataGC DataLC LC-MS Data LCMS->DataLC Compare Compare Results (Accuracy, Precision) DataGC->Compare DataLC->Compare Conclusion Method Comparability Assessment Compare->Conclusion

Caption: Workflow for the cross-validation of GC-MS and LC-MS methods.

Logical Relationships in Analytical Method Cross-Validation

The process of cross-validating analytical methods is a logical sequence of steps designed to ensure that different analytical techniques produce comparable results. This is crucial when data from different methods may be used interchangeably within a study or across different laboratories.

LogicalFlow start Define Analytical Need dev_gcms Develop & Validate GC-MS Method start->dev_gcms dev_lcms Develop & Validate LC-MS Method start->dev_lcms select_samples Select Representative Samples for Cross-Validation dev_gcms->select_samples dev_lcms->select_samples analyze_gcms Analyze Samples by GC-MS select_samples->analyze_gcms analyze_lcms Analyze Samples by LC-MS select_samples->analyze_lcms compare_data Statistically Compare Datasets analyze_gcms->compare_data analyze_lcms->compare_data acceptable Results are Comparable compare_data->acceptable Yes not_acceptable Investigate Discrepancies compare_data->not_acceptable No

Caption: Logical flow of the cross-validation process.

References

Microbial vs. Chemical Synthesis of 6-Hydroxyhexanoate: A Techno-Economic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed techno-economic analysis reveals that while microbial production of 6-hydroxyhexanoate (6-HHA) presents a promising sustainable alternative, it currently faces significant economic hurdles to compete with established chemical synthesis routes. The production cost of bio-based 6-HHA is heavily influenced by fermentation titer and productivity, as well as the high costs associated with downstream processing. In contrast, conventional chemical synthesis from cyclohexane, a mature technology, benefits from economies of scale, though it raises environmental concerns.

Performance Metrics: Microbial vs. Chemical Routes

Currently, the microbial production of 6-HHA is primarily in the research and development stage, with limited data available on industrial-scale operations. However, studies on engineered microbial strains offer a glimpse into its potential. In contrast, the chemical synthesis of related C6 compounds like adipic acid from cyclohexane is a well-established industrial process, providing a benchmark for economic comparison.

Production RouteKey Performance IndicatorsFeedstockTechnology Readiness
Microbial Synthesis Titer: 3.3 g/L[1][2] Productivity: 0.50 g/L/h[1][2]Cyclohexane[1][2], Glucose (potential)[3]Laboratory/Pilot Scale
Chemical Synthesis (Adipic Acid Proxy) High throughput, continuous processCyclohexane[4][5][6]Industrial Scale

Table 1: Comparison of Key Performance Indicators for Microbial and Chemical Production Routes.

In-Depth Cost Analysis

A comprehensive cost analysis highlights the economic disparities between the two production strategies. The microbial route's cost is largely driven by the upstream fermentation process and the downstream purification, which can account for 20-60% of the total production cost for bulk fermentation products[7]. For the chemical route, the primary costs are associated with raw materials (cyclohexane) and the energy-intensive nature of the process[4][5].

Microbial Production Cost Breakdown

A hypothetical cost breakdown for microbial 6-HHA production, based on available data and industry averages for similar bioprocesses, underscores the impact of fermentation performance and downstream processing.

Cost ComponentEstimated ContributionKey Cost Drivers
Upstream Processing (Fermentation) 40-60%Feedstock (cyclohexane or glucose), media components, energy for aeration and agitation, bioreactor capital and operating costs.
Downstream Processing (Purification) 40-60%Low product titer, multi-step purification process (e.g., centrifugation, filtration, extraction, chromatography), solvent and reagent costs, energy for solvent recovery.

Table 2: Estimated Cost Contribution for Microbial this compound Production.

Chemical Production Cost (Adipic Acid as a Proxy)

Techno-economic reports for adipic acid production from cyclohexane provide a solid foundation for estimating the costs of chemical 6-HHA synthesis. These reports indicate that the major cost components are the feedstock (cyclohexane, derived from benzene), catalysts (e.g., cobalt and manganese salts), and utilities (e.g., high-pressure steam, electricity)[4][5]. The minimum selling price for bio-based adipic acid produced via a fully biological route has been estimated at approximately $1.36/kg, providing a target for the microbial production of 6-HHA to aim for.

Metabolic and Synthetic Pathways

The production of 6-HHA through both microbial and chemical routes involves distinct pathways and processes.

Microbial Production Pathway

Engineered microorganisms, such as Pseudomonas taiwanensis, can convert cyclohexane to 6-HHA through a multi-step enzymatic cascade. This pathway typically involves the sequential action of a monooxygenase, an alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, and an esterase.

Microbial_Pathway Cyclohexane Cyclohexane Cyclohexanol Cyclohexanol Cyclohexane->Cyclohexanol Monooxygenase Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Alcohol Dehydrogenase ε-Caprolactone ε-Caprolactone Cyclohexanone->ε-Caprolactone Baeyer-Villiger Monooxygenase This compound This compound ε-Caprolactone->this compound Esterase

Figure 1: Microbial production pathway of this compound from cyclohexane.

An alternative, though less direct, microbial route involves the synthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from glucose in engineered Escherichia coli[3]. This suggests the potential for engineering a pathway for the direct production of 6-HHA from renewable sugars.

Chemical Synthesis Pathway

The conventional chemical synthesis of adipic acid from cyclohexane, which can be adapted for 6-HHA production, is a two-stage oxidation process. The first stage involves the oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone (KA oil). The second stage involves the further oxidation of this mixture using nitric acid to yield adipic acid[4][5]. A similar, milder oxidation of KA oil could potentially yield 6-HHA.

Chemical_Pathway Cyclohexane Cyclohexane Cyclohexanol / Cyclohexanone (KA Oil) Cyclohexanol / Cyclohexanone (KA Oil) Cyclohexane->Cyclohexanol / Cyclohexanone (KA Oil) Oxidation (e.g., with air, catalyst) This compound This compound Cyclohexanol / Cyclohexanone (KA Oil)->this compound Oxidation (milder conditions)

Figure 2: Simplified chemical synthesis pathway for this compound.

Experimental Protocols

Microbial Production of this compound

A typical experimental workflow for the microbial production of 6-HHA using recombinant P. taiwanensis involves the following key steps:

Microbial_Workflow cluster_fermentation Upstream Fermentation cluster_purification Downstream Processing Inoculum Preparation Inoculum Preparation Bioreactor Cultivation Bioreactor Cultivation Inoculum Preparation->Bioreactor Cultivation Induction of Gene Expression Induction of Gene Expression Bioreactor Cultivation->Induction of Gene Expression Cyclohexane Feeding Cyclohexane Feeding Induction of Gene Expression->Cyclohexane Feeding Cell Removal (Centrifugation) Cell Removal (Centrifugation) Cyclohexane Feeding->Cell Removal (Centrifugation) Supernatant Collection Supernatant Collection Cell Removal (Centrifugation)->Supernatant Collection Solvent Extraction Solvent Extraction Supernatant Collection->Solvent Extraction Chromatographic Purification Chromatographic Purification Solvent Extraction->Chromatographic Purification Solvent Evaporation Solvent Evaporation Chromatographic Purification->Solvent Evaporation Pure 6-HHA Pure 6-HHA Solvent Evaporation->Pure 6-HHA

Figure 3: Experimental workflow for microbial 6-HHA production and purification.

Detailed Methodology:

  • Inoculum Preparation: A seed culture of recombinant P. taiwanensis is grown in a suitable medium (e.g., LB broth) overnight.

  • Bioreactor Cultivation: The seed culture is used to inoculate a bioreactor containing a defined mineral salt medium with a carbon source (e.g., glucose). The culture is grown under controlled conditions of temperature, pH, and dissolved oxygen.

  • Induction of Gene Expression: Once the culture reaches a desired cell density, the expression of the genes encoding the enzymatic pathway for 6-HHA production is induced (e.g., by adding IPTG).

  • Substrate Feeding: Cyclohexane is fed to the bioreactor, either in a fed-batch or continuous mode.

  • Cell Removal: After the fermentation, the cells are removed from the broth by centrifugation.

  • Supernatant Collection: The supernatant containing the secreted 6-HHA is collected.

  • Solvent Extraction: The 6-HHA is extracted from the aqueous supernatant using an organic solvent (e.g., ethyl acetate) after acidification of the broth.

  • Chromatographic Purification: The extracted 6-HHA is further purified using techniques like silica gel chromatography.

  • Solvent Evaporation: The solvent is evaporated to obtain pure 6-HHA.

Chemical Synthesis of 6-Hydroxyhexanoic Acid (from ε-Caprolactone)

A laboratory-scale protocol for the synthesis of 6-HHA can be achieved through the hydrolysis of ε-caprolactone.

Detailed Methodology: [8]

  • Hydrolysis: ε-caprolactone is dissolved in an aqueous solution of sodium hydroxide (e.g., 0.5 M) and stirred at room temperature for several hours (e.g., 12 hours) to facilitate hydrolysis to sodium this compound.

  • Neutralization: The reaction mixture is neutralized using a cation exchange resin (e.g., Amberlite IR-120, H+ form).

  • Filtration and Concentration: The resin is filtered off, and the filtrate is concentrated under reduced pressure to remove water.

  • Purification: The crude 6-HHA is purified by silica gel column chromatography using a suitable solvent system (e.g., a mixture of dichloromethane, methanol, and acetic acid) to yield pure 6-hydroxyhexanoic acid.

Conclusion and Future Outlook

While the chemical synthesis of 6-HHA from cyclohexane remains the more economically viable option at present due to its mature technology and economies of scale, microbial production offers a promising path towards a more sustainable and environmentally friendly process. Key challenges for the microbial route include improving the fermentation titer and productivity, and developing more cost-effective downstream processing methods. Future research should focus on metabolic engineering strategies to enhance microbial production from renewable feedstocks like glucose, and on the development of efficient in-situ product removal techniques to alleviate product toxicity and simplify purification. As the bio-based economy continues to grow and with further technological advancements, the microbial synthesis of 6-HHA could become a competitive and sustainable alternative to conventional chemical production.

References

A Comparative Guide to the Biodegradability of 6-Hydroxyhexanoate-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical and pharmaceutical research, the selection of appropriate polymeric materials is critical for innovation in areas ranging from tissue engineering to controlled drug delivery. Among the array of options, biodegradable polymers are paramount. This guide offers a detailed comparison of polymers derived from 6-hydroxyhexanoate, primarily poly(ε-caprolactone) (PCL), against other leading bioplastics such as Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHAs). Due to the extensive research on its copolymers, this guide will specifically use Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) as a representative for the PHA class to provide relevant insights.[1][2]

This analysis is tailored for researchers, scientists, and drug development professionals, presenting objective experimental data and detailed methodologies to inform material selection for specific applications.

Data Presentation: A Quantitative Comparison

The biodegradability of a polymer is intrinsically linked to its physicochemical properties. The following tables summarize key performance indicators for PCL, PLA, and P(3HB-co-3HHx).

Table 1: Comparison of Key Physicochemical Properties. [3]

PropertyPoly(ε-caprolactone) (PCL)Polylactic Acid (PLA)Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx))
Melting Point (Tm) 59-64 °C150-160 °C~120-145 °C (varies with HHx content)
Glass Transition Temp (Tg) -60 °C60-65 °C~ -1 to 5 °C (varies with HHx content)
Crystallinity Semi-crystalline (~50%)Variable (Amorphous to Semi-crystalline)Decreases with increasing HHx content
Degradation Time Slow (typically 2-3 years in vivo)Variable (months to years)Faster than PCL (weeks to months in active environments)
Primary Degradation Mechanism Enzymatic (surface erosion)Hydrolytic (bulk erosion)Enzymatic (surface erosion)

Table 2: Summary of Experimental Biodegradation Data.

PolymerConditionDurationResultReference
PCL Film Enzymatic (Pseudomonas lipase, 5 U/mL)6 hours71.5 ± 4.7% mass loss[4]
PCL Film Enzymatic (Pseudomonas lipase, 5 U/mL)24 hours94.6 ± 1.3% mass loss[4]
PCL Film (8% lipase embedded) Enzymatic (in buffer)2 days35% mass loss[5]
P(3HB-co-3HHx) Microbeads Municipal Wastewater13 weeks90.0% carbon mineralization[6]
P(3HB-co-3HHx) Film Municipal Wastewater13 weeks95.0% carbon mineralization[6]
PLA Film Municipal Wastewater13 weeks8.15% carbon mineralization[6]
P(3HB) River Water40 days~80% BOD-biodegradation[7]

Mechanisms of Biodegradation

The process of polymer biodegradation is typically a two-step sequence.[8] First, extracellular enzymes secreted by microorganisms break down the large polymer chains into smaller molecules like oligomers and monomers that can be assimilated by microbial cells.[8] In the second step, these smaller molecules are metabolized by the microorganisms.[8]

  • Poly(ε-caprolactone) (PCL): PCL degradation is primarily driven by enzymatic action, where enzymes such as lipases and cutinases cleave the ester bonds in the polymer backbone.[3][9] This process occurs mainly through surface erosion, where the material thins over time while maintaining its structural integrity for a period.[4][9] The rate of degradation is significantly influenced by the crystallinity of the polymer, with amorphous regions being degraded more readily.[5][9]

  • Polylactic Acid (PLA): PLA degradation typically begins with a non-enzymatic hydrolytic scission of its ester bonds, a process that can be accelerated by temperature and pH.[10] This initial hydrolysis reduces the polymer's molecular weight, after which microorganisms can metabolize the resulting lactic acid fragments.[1][10]

  • Polyhydroxyalkanoates (PHAs): PHAs are degraded by specific extracellular enzymes called PHA depolymerases, which are produced by a wide variety of microorganisms found in diverse environments like soil and seawater.[7][11][12] The degradation rate is influenced by factors such as crystallinity and monomer composition; for instance, copolymers like P(3HB-co-3HHx) often degrade faster than the more crystalline P(3HB) homopolymer.[11][12]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_poly Ring-Opening Polymerization ε-caprolactone ε-caprolactone (monomer) PCL Poly(ε-caprolactone) (polymer) ε-caprolactone->PCL Initiator, Heat

Caption: Ring-opening polymerization of ε-caprolactone.

G PCL PCL Polymer Surface Oligomers Water-Soluble Oligomers & Monomers (this compound) PCL->Oligomers Ester Bond Hydrolysis Enzyme Extracellular Lipase/Cutinase Enzyme->PCL Adsorption Metabolism Microbial Metabolism Oligomers->Metabolism Cellular Uptake EndProducts CO2 + H2O + Biomass Metabolism->EndProducts

Caption: Enzymatic degradation pathway of PCL.

G start Start: Polymer Sample prep Sample Preparation (e.g., film, powder) start->prep env Select Test Environment prep->env compost Controlled Compost (ISO 14855 / ASTM D5338) env->compost Compost soil Soil (ASTM D5988) env->soil Soil enzyme Enzymatic Solution (Lab-Scale) env->enzyme Enzymatic incubation Incubation under Controlled Conditions (Temp, Humidity, O2) compost->incubation soil->incubation enzyme->incubation analysis Periodic Analysis incubation->analysis co2 Measure CO2 Evolution (Respirometry) analysis->co2 Respirometry mass Measure Mass Loss analysis->mass Gravimetric result Calculate % Biodegradation co2->result mass->result

Caption: General experimental workflow for biodegradability testing.

Experimental Protocols

The following protocols are generalized summaries of standard methods used to evaluate polymer biodegradability. Researchers should always refer to the specific and most current versions of the ASTM and ISO standards for detailed procedures.

Protocol 1: Aerobic Biodegradation under Controlled Composting Conditions (Based on ISO 14855 and ASTM D5338)[13][14][15][16]

  • Objective: To determine the rate and degree of aerobic biodegradation of a plastic material by measuring carbon dioxide evolution in a simulated, controlled composting environment.

  • Materials & Setup:

    • Test Material: Polymer prepared as a film, powder, or small pieces.

    • Inoculum: Mature, stable compost, sieved to ensure uniformity and appropriate microbial population.

    • Reference Material: A known biodegradable material, typically pure cellulose powder.

    • Reactors: Bioreactor vessels (e.g., 2L glass jars) that can be sealed and aerated.

    • Aeration System: Supplies carbon dioxide-free, humidified air at a controlled flow rate.

    • CO2 Measurement: A system to trap and quantify the evolved CO2, such as titration with barium hydroxide or an infrared (IR) gas analyzer.

  • Procedure:

    • Mix a known amount of the test material and reference material into separate reactors containing the compost inoculum. A blank reactor with only compost is also run.

    • Maintain the reactors in a temperature-controlled environment, typically at 58 ± 2 °C.[15]

    • Continuously supply CO2-free, humidified air to each reactor to maintain aerobic conditions.

    • Periodically (daily or every few days) measure the cumulative amount of CO2 evolved from each reactor.

    • The test duration is typically up to 180 days or until the CO2 evolution rate has plateaued.[15]

  • Data Analysis:

    • Calculate the percentage of biodegradation by comparing the cumulative CO2 evolved from the test material (after subtracting the CO2 from the blank) to the theoretical maximum amount of CO2 that can be produced from the material (calculated from its carbon content).

    • The material is considered biodegradable under these conditions if it reaches 90% biodegradation within 180 days.[15]

Protocol 2: Aerobic Biodegradation in Soil (Based on ASTM D5988)[13][17]

  • Objective: To determine the aerobic biodegradability of plastic materials when in contact with soil.

  • Materials & Setup:

    • Test Material: Polymer prepared in a form suitable for mixing with soil.

    • Soil: A standard, well-characterized soil or a mixture of soil and mature compost.

    • Reactors: Containers that allow for the mixing of the plastic and soil and for controlled aeration.

    • Measurement System: A respirometer to measure either oxygen consumption or, more commonly, carbon dioxide evolution.

  • Procedure:

    • Prepare reactors by mixing a known amount of the test material with a defined quantity of soil. Run parallel blank (soil only) and reference (e.g., cellulose) reactors.

    • Adjust the moisture content of the soil to an optimal level for microbial activity (typically 40-60% of the maximum water holding capacity).

    • Incubate the reactors in the dark at a constant temperature (e.g., 20-28 °C).

    • Continuously monitor the CO2 produced or O2 consumed over the test period.

  • Data Analysis:

    • Calculate the percentage of biodegradation based on the net CO2 evolution or O2 consumption relative to the theoretical maximum.

Protocol 3: Laboratory-Scale Enzymatic Degradation (Generalized Method)[4][5]

  • Objective: To assess the susceptibility of a polymer to degradation by specific enzymes in a controlled aqueous environment.

  • Materials & Setup:

    • Test Material: Pre-weighed polymer films or discs of known dimensions.

    • Enzyme Solution: A buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) containing a specific enzyme (e.g., Pseudomonas lipase for PCL) at a defined concentration (e.g., 0.5-5 U/mL).

    • Control Solution: The same buffer solution without the enzyme.

    • Incubator: A shaking incubator set to a physiologically relevant temperature (e.g., 37 °C).

  • Procedure:

    • Place the polymer samples into sterile containers with the enzyme solution. Place control samples in the enzyme-free buffer.

    • Incubate the containers with gentle agitation for the desired time period (e.g., from hours to several days or weeks).

    • At predetermined time points, remove samples from the solutions.

    • Gently wash the samples with deionized water to remove residual buffer and enzyme, and then dry them to a constant weight (e.g., in a vacuum oven at room temperature).

  • Data Analysis:

    • Mass Loss: Calculate the percentage of mass loss relative to the initial dry weight.

    • Surface Morphology: Analyze changes in the sample surface using techniques like Scanning Electron Microscopy (SEM).

    • Molecular Weight: Characterize changes in molecular weight and distribution using Gel Permeation Chromatography (GPC).

References

Safety Operating Guide

Proper Disposal of 6-Hydroxyhexanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: December 14, 2025

This document provides essential safety and logistical information for the proper disposal of 6-hydroxyhexanoate, also known as 6-hydroxyhexanoic acid. The procedures outlined below are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

I. Immediate Safety and Hazard Information

This compound is classified as a chemical that can cause skin and eye irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area to minimize exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield.[4]

  • Skin Protection: A laboratory coat and nitrile gloves are mandatory to prevent skin contact.[4]

  • Footwear: Closed-toe shoes are required to protect from spills.[4]

  • Respiratory Protection: Use only in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust or vapors.[1][2][4]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][2]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

II. Quantitative Data Summary

The following table summarizes key quantitative data for 6-hydroxyhexanoic acid, which is essential for its safe handling and storage prior to disposal.

PropertyData
Physical State Low melting solid / Solid
Appearance White
Melting/Freezing Point 38-40 °C
Boiling Point/Range 272.6°C at 760 mmHg

Data sourced from MedChemExpress Safety Data Sheet.

III. Step-by-Step Disposal Protocol

Proper disposal of this compound waste is critical for laboratory safety and environmental protection. The following protocol outlines the required steps for waste collection, segregation, and disposal.

Experimental Protocol: Waste Disposal

  • Waste Characterization: this compound is an organic acid. If it has been mixed with other substances, the resulting mixture must be characterized to determine the appropriate waste stream.

  • Waste Segregation:

    • Collect all waste containing this compound in a designated "Non-halogenated Organic Waste" container.

    • Do not mix with incompatible materials such as strong oxidizing agents, bases, or reducing agents.[5]

    • It is crucial to keep different waste streams separate to prevent dangerous reactions.

  • Waste Collection:

    • Use a designated, compatible, and clearly labeled waste container. The container should be made of a material suitable for organic acids, such as glass or a compatible polymer.

    • Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.[6]

    • Collect all materials contaminated with this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in this container.[5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "6-Hydroxyhexanoic Acid," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from heat and sources of ignition.[1][2]

    • The storage area should be a designated satellite accumulation area under the control of laboratory personnel.

    • Ensure secondary containment is used to capture any potential leaks.[6]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

    • Disposal must be in accordance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[6][7]

    • Do not dispose of this compound down the drain or in the regular trash.[6][8]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Characterize Waste (Pure or Mixed?) A->B C Pure this compound B->C Pure D Mixed Waste B->D Mixed F Select Compatible Waste Container (Non-halogenated Organic Waste) C->F E Identify All Components D->E E->F G Label Container Correctly ('Hazardous Waste', Chemical Name) F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by EHS or Licensed Contractor H->I J Dispose at an Approved Waste Disposal Plant I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 6-Hydroxyhexanoate and its common derivatives. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives, such as 6-hydroxyhexanoic acid, present moderate health hazards, primarily causing skin and eye irritation, with the potential for respiratory irritation.[1][2][3] The required personal protective equipment (PPE) is determined by the specific form of the chemical being handled and the nature of the procedure.

Table 1: Personal Protective Equipment (PPE) for this compound and Derivatives

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a face shield.[3][4]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a laboratory coat, and, for larger quantities, impervious clothing.[2][4]Prevents skin contact which can lead to irritation.[1][2][3]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge is recommended if working with powders, aerosols, or in poorly ventilated areas.[2][4]Minimizes the risk of inhaling airborne particles or vapors that may cause respiratory tract irritation.[1][2][3]

Operational and Handling Protocols

Proper handling procedures are critical to minimize exposure and ensure the integrity of your experiments. Always work in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the safety data sheet (SDS) has been reviewed and is readily accessible. The work area should be clean and free of clutter.

  • Donning PPE: Put on all required PPE as outlined in Table 1.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding the creation of dust or aerosols.

  • Reactions and Manipulations: Conduct all procedures within a fume hood to control vapor and aerosol exposure.

  • Post-Handling: Thoroughly clean the work area and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2]

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Emergency and Disposal Plans

In the event of an emergency, immediate and appropriate action is crucial.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

Spill and Leak Procedures:

In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.[5]

Disposal Plan:

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain. Contaminated materials, including empty containers, should be treated as hazardous waste.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Prepare Work Area prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Dispense Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Clean Work Area & Equipment handle2->clean1 emergency1 Spill Response handle2->emergency1 emergency2 First Aid handle2->emergency2 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Standard workflow for handling this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。